molecular formula C8H10Cl2N2 B1457857 2-Chloro-6-methyl-benzamidine hydrochloride CAS No. 1402672-54-1

2-Chloro-6-methyl-benzamidine hydrochloride

Cat. No.: B1457857
CAS No.: 1402672-54-1
M. Wt: 205.08 g/mol
InChI Key: CNHFQTBPUWSEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-benzamidine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c1-5-3-2-4-6(9)7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHFQTBPUWSEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402672-54-1
Record name 2-chloro-6-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-6-methyl-benzamidine hydrochloride. As a substituted benzamidine, this compound holds potential for applications in medicinal chemistry and drug discovery, making a thorough understanding of its fundamental characteristics imperative for further development. This document moves beyond a simple recitation of data, offering a detailed exploration of the causality behind the experimental methodologies required for robust characterization. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to evaluate this and similar molecules. We will delve into the identity and structure, predicted lipophilicity, and provide field-proven, step-by-step protocols for the experimental determination of critical parameters such as ionization constant (pKa), aqueous solubility, partition and distribution coefficients (logP/logD), and chemical stability.

Compound Identity and Structural Attributes

This compound is the salt form of the free base, 2-Chloro-6-methylbenzimidamide. The hydrochloride salt is typically preferred in pharmaceutical development for its improved solubility and stability.

Molecular Structure:

Caption: Structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound-
Free Base Name 2-Chloro-6-methylbenzimidamide--INVALID-LINK--[1]
CAS Number (Free Base) 885963-43-9--INVALID-LINK--[1]
Molecular Formula (Free Base) C₈H₉ClN₂--INVALID-LINK--[1]
Molecular Weight (Free Base) 168.62 g/mol --INVALID-LINK--[1]
Molecular Formula (HCl Salt) C₈H₁₀Cl₂N₂-
Molecular Weight (HCl Salt) 205.09 g/mol -

Lipophilicity: A Predictor of Biological Behavior

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion (ADME), and potential for toxicity. It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.

2.1. Predicted Lipophilicity

Computational models provide an initial estimate of a compound's lipophilicity before experimental determination. For the free base, a computed LogP value is available.

Table 2: Predicted Physicochemical Properties (for Free Base)

ParameterPredicted ValueSource
LogP 1.93249--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 49.87 Ų--INVALID-LINK--[1]

Expert Insight: The predicted LogP of ~1.9 suggests that the neutral form of the molecule has moderate lipophilicity. However, as a benzamidine derivative, this compound is a strong base and will be predominantly protonated at physiological pH. Therefore, the LogD at pH 7.4 will be significantly lower than the LogP and is the more biologically relevant parameter. A lower LogD indicates higher aqueous solubility of the ionized form, which impacts formulation and bioavailability.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 2-Chloro-6-methyl-benzamidine, the pKa of its conjugate acid dictates its charge state across the physiological pH range, profoundly affecting its solubility, permeability, and receptor binding.

3.1. Rationale for Experimental Determination

While computational tools can predict pKa, experimental determination is the gold standard for accuracy.[2][3] Potentiometric titration is a robust and widely accepted method for this purpose.[4][5][6] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.

3.2. Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a validated method for determining the pKa of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[4]

  • Sample Preparation: Accurately weigh and dissolve this compound in purified water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Transfer a known volume of the sample solution into a thermostated titration vessel. To maintain a constant ionic strength, add a background electrolyte such as potassium chloride.[4] Purge the solution with an inert gas like nitrogen to eliminate interference from dissolved carbon dioxide.

  • Titration: While stirring, add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M).

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. For greater accuracy, the equivalence point is identified from the peak of the first or second derivative of the titration curve.[5]

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. Insufficient solubility can be a major hurdle in drug development.[7]

4.1. Rationale for Experimental Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[8][9][10]

4.2. Experimental Protocol: Shake-Flask Method for Aqueous Solubility

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., relevant to the gastrointestinal tract).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: It is crucial to confirm that the solid material remaining after the experiment is of the same physical form (e.g., polymorph) as the starting material, using techniques like X-ray powder diffraction (XRPD).

Lipophilicity (LogP/LogD): Experimental Measurement

As discussed, the distribution coefficient (LogD) at physiological pH is a more relevant descriptor of lipophilicity for an ionizable compound than the partition coefficient (LogP).

5.1. Rationale for Experimental Determination

The shake-flask method is the traditional and most reliable technique for measuring LogP and LogD values.[12][13][14] It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.

5.2. Experimental Protocol: Shake-Flask Method for LogD Determination

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases, then allow the layers to fully separate. Centrifugation can aid in this separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Chemical Stability: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[] These studies are essential for determining retest periods and recommended storage conditions.

6.1. Rationale and Guidelines

Stability studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18] This involves both long-term and accelerated stability studies, as well as forced degradation studies to understand potential degradation pathways.

6.2. Protocol: ICH-Compliant Stability Assessment

Forced Degradation (Stress Testing):

  • Purpose: To identify likely degradation products and establish the stability-indicating nature of the analytical methods.

  • Conditions: Expose the compound to harsh conditions beyond those used in accelerated studies. This includes:

    • Acid/Base Hydrolysis: Reflux in HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Heat the solid drug substance at elevated temperatures.

    • Photostability: Expose to light according to ICH Q1B guidelines.[19]

Accelerated and Long-Term Stability Studies:

  • Purpose: To predict the shelf life of the drug substance under defined storage conditions.

  • Methodology:

    • Place at least three primary batches of the drug substance in containers that simulate the proposed packaging.[20]

    • Store the batches under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[17]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.[16]

    • Analyze the samples for key attributes such as appearance, assay, purity (degradation products), and any other critical quality attributes.[21] A validated, stability-indicating HPLC method is essential for this analysis.

Conclusion

The thorough physicochemical characterization of this compound is a foundational step in its evaluation as a potential drug candidate. While initial computational data provides a useful starting point, rigorous experimental determination of pKa, aqueous solubility, LogD, and chemical stability is non-negotiable for informed decision-making in the drug development process. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals to advance their programs with scientific integrity.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-6-methyl-benzamidine hydrochloride: A Serine Protease Inhibition Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the hypothesized mechanism of action for 2-Chloro-6-methyl-benzamidine hydrochloride. While specific comprehensive studies on this molecule are not extensively published, its chemical structure, belonging to the well-characterized class of benzamidines, allows for a scientifically robust, inferred mechanism centered on the inhibition of serine proteases. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental protocols to investigate and validate this proposed mechanism.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities. These compounds are frequently investigated for their potential as antimicrobial, antiproliferative, and enzyme-inhibiting agents.[1][2][3][4][5] The core benzamidine structure serves as a versatile scaffold in the synthesis of various pharmaceuticals.[6][7][8] this compound, with its specific substitutions on the phenyl ring, is positioned as a valuable intermediate for developing targeted therapies.[9] The amidine group's basicity and ability to form salt bridges are key to its biological function, often allowing it to act as a bioisostere for arginine or lysine residues in the active sites of enzymes.

This guide will focus on the most probable mechanism of action for this compound: the competitive inhibition of serine proteases. This class of enzymes plays a critical role in numerous physiological and pathological processes, including coagulation, digestion, and inflammation, making them attractive targets for therapeutic intervention.

Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

We propose that this compound functions as a competitive inhibitor of serine proteases. This hypothesis is grounded in the well-established role of the benzamidine moiety as a mimic of the guanidinium group of arginine, a common substrate for many serine proteases like trypsin and Factor Xa.[10][11]

Molecular Interaction Model:

The catalytic triad (Ser-His-Asp) in the active site of serine proteases is responsible for peptide bond cleavage. A specificity pocket adjacent to the active site recognizes the side chains of the substrate's amino acids. In the case of trypsin-like proteases, this pocket is negatively charged (due to an aspartate residue) and accommodates positively charged residues like arginine and lysine.

The positively charged amidinium ion of this compound is hypothesized to bind to the specificity pocket, forming a strong ionic bond with the aspartate residue. This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate and thus competitively inhibiting the enzyme's activity. The 2-chloro and 6-methyl substitutions on the phenyl ring likely influence the compound's potency, selectivity, and pharmacokinetic properties.

G cluster_enzyme Serine Protease Active Site active_site Catalytic Triad Ser His Asp specificity_pocket Specificity Pocket (Aspartate residue) inhibitor 2-Chloro-6-methyl-benzamidine (Positively Charged) inhibitor->specificity_pocket Ionic Bond Formation (Inhibition) substrate Natural Substrate (e.g., Arginine-containing peptide) substrate->specificity_pocket Substrate Binding (Blocked by Inhibitor)

Caption: Proposed binding of 2-Chloro-6-methyl-benzamidine to a serine protease active site.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of serine protease inhibition, a series of in vitro and cell-based assays should be performed. The following protocols are designed to be self-validating systems, providing a clear path to confirming the mechanism of action.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of a target serine protease (e.g., Trypsin) using a chromogenic substrate.

Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The rate of color development is proportional to enzyme activity. A decrease in this rate in the presence of the inhibitor indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to the working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

    • Substrate Stock Solution: Prepare a 10 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO.

    • Inhibitor Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Create a series of dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of Assay Buffer to the control wells.

    • Add 20 µL of the diluted enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the control wells to determine the percent inhibition.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of the Inhibitor Constant (Kᵢ)

To further characterize the inhibition and confirm its competitive nature, the inhibitor constant (Kᵢ) should be determined.

Principle: This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations. A Lineweaver-Burk or Michaelis-Menten plot is then used to determine the Kᵢ. For a competitive inhibitor, the apparent Kₘ will increase with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

Step-by-Step Protocol:

  • Assay Setup:

    • Use the same reagents as in the in vitro inhibition assay.

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor. Typically, use at least five substrate concentrations bracketing the Kₘ value and four inhibitor concentrations (including zero).

  • Data Collection:

    • Follow the same procedure as the in vitro inhibition assay to measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The lines for different inhibitor concentrations should intersect on the y-axis, which is characteristic of competitive inhibition.

    • The Kᵢ can be calculated from the relationship: Apparent Kₘ = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Dispense Reagents into 96-well Plate reagents->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate reaction Initiate Reaction with Substrate incubate->reaction read Measure Absorbance at 405 nm reaction->read rates Calculate Reaction Rates (V₀) read->rates ic50 Determine IC₅₀ rates->ic50 ki Determine Kᵢ (Lineweaver-Burk Plot) rates->ki

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Data Summary and Interpretation

The quantitative data obtained from these experiments can be summarized for clear comparison and interpretation.

ParameterDescriptionExpected Outcome for Competitive Inhibition
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.A potent inhibitor will have a low IC₅₀ value.
Kᵢ Inhibitor binding constant.A low Kᵢ value indicates high affinity of the inhibitor for the enzyme.
Vₘₐₓ Maximum reaction rate.Unchanged in the presence of the inhibitor.
Kₘ Michaelis constant (substrate concentration at half Vₘₐₓ).Increases with increasing inhibitor concentration.

Conclusion

This guide outlines a scientifically grounded, hypothesized mechanism of action for this compound as a competitive inhibitor of serine proteases. The provided experimental protocols offer a robust framework for validating this hypothesis and characterizing the inhibitory activity of the compound. The insights gained from such studies are crucial for the advancement of this and similar molecules in drug discovery and development programs. By systematically applying these methodologies, researchers can elucidate the precise molecular interactions and pave the way for the rational design of novel therapeutics.

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-6-methyl-benzamidine hydrochloride is a substituted benzamidine derivative with significant potential for biological activity. While direct, extensive research on this specific molecule is emerging, its structural features suggest a range of pharmacological applications, primarily stemming from its classification as a potential enzyme inhibitor. This guide synthesizes the available information on structurally related compounds and the broader class of benzamidines to provide a comprehensive overview of its likely biological activities, mechanisms of action, and methodologies for its evaluation. We will explore its potential as a serine protease inhibitor, a kinase modulator, and an antimicrobial agent, providing detailed experimental protocols and conceptual frameworks to guide future research and drug discovery efforts.

Introduction: The Therapeutic Potential of Benzamidine Scaffolds

Benzamidines are a class of compounds characterized by a phenyl ring substituted with a carboximidamide group. This functional group is known to mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes, particularly proteases. Benzamidine hydrochloride itself is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[1] The versatility of the benzamidine scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties. The addition of chloro and methyl groups to the benzene ring, as in this compound, is anticipated to modulate its biological activity, potentially leading to novel therapeutic applications. Such substituted benzamidines often serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including agents for cancer, infectious diseases, and inflammation.[2][3]

Predicted Biological Activities and Mechanisms of Action

Based on the known activities of related compounds, this compound is predicted to exhibit several key biological activities:

Serine Protease Inhibition

The primary and most predictable activity of a benzamidine derivative is the inhibition of serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation, digestion, and inflammation. Unregulated serine protease activity is implicated in numerous diseases.

  • Mechanism of Action: The positively charged amidinium group of the benzamidine moiety is expected to form strong electrostatic interactions with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. The 2-chloro and 6-methyl substitutions on the phenyl ring will influence the compound's orientation and binding affinity within the active site, potentially conferring selectivity for specific proteases.

Kinase Inhibition

The 2-chloro-6-methyl-phenyl motif is a key component of the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[4] This suggests that this compound could serve as a scaffold or starting material for the development of kinase inhibitors.

  • Signaling Pathway Involvement: Src and Abl are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell growth, differentiation, and survival. Their aberrant activity is a hallmark of several cancers, most notably Chronic Myelogenous Leukemia (CML). Inhibition of these kinases can halt tumor progression and induce apoptosis.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation Abl Abl Downstream Effectors Downstream Effectors Abl->Downstream Effectors Phosphorylation Gene Transcription Gene Transcription STAT3->Gene Transcription Activation Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival 2_Chloro_6_methyl_benzamidine_hydrochloride 2-Chloro-6-methyl- benzamidine hydrochloride 2_Chloro_6_methyl_benzamidine_hydrochloride->Src Inhibition 2_Chloro_6_methyl_benzamidine_hydrochloride->Abl Inhibition

Figure 1: Hypothesized inhibition of Src/Abl signaling pathways.
Antimicrobial and Antifungal Activity

Derivatives of benzamidine and the structurally related benzimidazoles have demonstrated notable antimicrobial and antifungal properties.[5][6] This suggests a potential application for this compound in combating infectious diseases.

  • Potential Mechanisms: The exact mechanisms are often multifaceted but can include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity imparted by the chloro and methyl groups may enhance cell wall penetration in microbial species.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established assays should be employed.

Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a model serine protease, such as trypsin, using a chromogenic substrate.

Workflow:

g cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare stock solutions: - Trypsin - Substrate (e.g., BAPNA) - Inhibitor (2-Chloro-6-methyl-benzamidine HCl) B Prepare serial dilutions of inhibitor A->B C Add buffer, inhibitor, and trypsin to microplate wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate reaction by adding substrate D->E F Measure absorbance at 405 nm every minute for 30 minutes E->F G Calculate initial reaction velocities F->G H Plot velocity vs. inhibitor concentration to determine IC50 G->H

Figure 2: Workflow for a serine protease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

    • Trypsin Stock Solution: 1 mg/mL in 1 mM HCl.

    • Substrate Stock Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at 10 mM in DMSO.

    • Inhibitor Stock Solution: 10 mM of this compound in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of serially diluted inhibitor to the test wells. Add 10 µL of water to the control wells.

    • Add 20 µL of a working solution of trypsin (e.g., 10 µg/mL) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a working solution of BAPNA (e.g., 1 mM).

  • Data Acquisition and Analysis:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 30 minutes.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Example: Src Kinase)

A variety of assay formats can be used, including radiometric, fluorescence-based, or luminescence-based methods. Below is a representative protocol using a generic luminescence-based assay that measures ATP consumption.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).

    • Src Kinase: Recombinant human Src kinase.

    • Substrate: A suitable peptide substrate for Src (e.g., a poly-Glu-Tyr peptide).

    • ATP: At a concentration near the K_m for the kinase.

    • Inhibitor: this compound serially diluted.

  • Assay Procedure:

    • Add kinase, substrate, and inhibitor to the wells of a microplate.

    • Allow the components to equilibrate for a short period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the protease assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microplate. Include a positive control (microbe, no inhibitor) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Interpretation

The following table provides hypothetical, yet plausible, data based on the known activities of related benzamidine compounds. This serves as an example of how to present the results from the aforementioned assays.

Target Assay Type Related Compound IC₅₀ / MIC Reference
TrypsinProtease InhibitionBenzamidine HCl21 µM (K_i)[1]
uPAProtease InhibitionBenzamidine HCl97 µM (K_i)[1]
Src KinaseKinase InhibitionBMS-354825<1 nM[4]
Abl KinaseKinase InhibitionBMS-3548253 nM[4]
P. gingivalisAntimicrobial (MIC)Novel Benzamidine Derivative31.25 µg/mL[5]
F. nucleatumAntimicrobial (MIC)Novel Benzamidine Derivative62.5 µg/mL[5]

Interpretation: Should this compound yield results in these ranges, it would be considered a promising lead compound. Sub-micromolar activity against a specific protease or kinase would warrant further investigation into its selectivity and mechanism of action. MIC values in the low µg/mL range would indicate significant antimicrobial potential.

Conclusion and Future Directions

This compound is a compound of considerable interest for drug discovery. Its structural similarity to known serine protease and kinase inhibitors, coupled with the established antimicrobial potential of the benzamidine class, makes it a prime candidate for biological screening. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for elucidating its specific activities. Future research should focus on:

  • Broad Spectrum Screening: Testing the compound against a wide panel of proteases and kinases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

  • Cell-Based Assays: Validating its activity in relevant cellular models of cancer, inflammation, or infection.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

2-Chloro-6-methyl-benzamidine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methyl-benzamidine Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

Abstract

The benzamidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to mimic arginine and interact with a multitude of biological targets. This guide focuses on a specific, highly valuable subclass: this compound and its derivatives. The unique electronic and steric properties conferred by the ortho-chloro and ortho-methyl substitutions make this scaffold a privileged starting point for developing potent and selective inhibitors. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds, with a particular focus on their role as kinase inhibitors in oncology. We present detailed experimental protocols, data analysis, and workflow visualizations to empower researchers in the design and execution of their drug discovery programs.

Introduction: The Significance of the Benzamidine Moiety

Benzamidine and its derivatives are a class of compounds characterized by a phenyl ring attached to a C(=NH)NH2 group. This functional group, being a strong base, is typically protonated at physiological pH, allowing it to form key salt-bridge interactions with negatively charged residues like aspartate and glutamate in enzyme active sites. This bioisosteric relationship with the guanidinium group of arginine makes benzamidines effective inhibitors of serine proteases, such as trypsin and thrombin.[1][2]

Beyond proteases, the rigid, planar structure of the benzamidine core serves as an excellent anchor for building more complex molecules. By modifying the substitution pattern on the phenyl ring and elaborating the amidine group, chemists can develop compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The 2-Chloro-6-methyl-benzamidine Scaffold: A Privileged Core

The focus of this guide, the 2-chloro-6-methyl-phenyl moiety, offers distinct advantages in drug design. The presence of two ortho substituents locks the phenyl ring in a fixed orientation relative to the amidine group.

  • Steric Influence: The methyl group provides steric bulk, which can be exploited to achieve selectivity for a specific target enzyme's binding pocket.

  • Electronic Effects: The electron-withdrawing chloro group modulates the pKa of the amidine and influences the molecule's overall electronic profile.

This combination of effects has been masterfully utilized in the development of highly successful therapeutics. The most prominent example is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor, which incorporates the N-(2-chloro-6-methyl-phenyl) amide substructure.[6] This demonstrates the scaffold's utility in creating compounds that target ATP-binding sites in kinases, extending its application far beyond traditional protease inhibition.

Synthesis and Derivatization Strategies

The synthesis of 2-chloro-6-methyl-benzamidine derivatives typically begins with the corresponding benzonitrile. Two primary, reliable methods are the Pinner reaction and the reduction of a benzamidoxime intermediate.

Core Synthesis via Benzamidoxime Reduction

This common and efficient two-step process involves the conversion of a nitrile to an amidoxime, followed by reduction to the desired amidine.[7][8] The causality behind this choice is its high yield and the relative stability of the intermediate.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Reduction to Amidine cluster_2 Final Salt Formation Start 2-Chloro-6-methyl-benzonitrile Reagents1 Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., K2CO3, NaOH) Start->Reagents1 Intermediate 2-Chloro-6-methyl-benzamidoxime Reagents1->Intermediate Reagents2 Reducing Agent (e.g., Zn powder, H2/Raney Ni) Acid (e.g., Acetic Acid) Intermediate->Reagents2 Final 2-Chloro-6-methyl-benzamidine Reagents2->Final HCl HCl in solvent (e.g., Isopropanol) Final->HCl Salt 2-Chloro-6-methyl-benzamidine HCl HCl->Salt

Caption: General workflow for the synthesis of 2-Chloro-6-methyl-benzamidine HCl.

Derivatization into Bioactive Analogs

The true power of the scaffold lies in its utility as a building block. The core amidine or a corresponding amide can be coupled with other heterocyclic systems to generate complex molecules with high therapeutic potential. For instance, in the synthesis of Dasatinib, the N-(2-chloro-6-methyl-phenyl) group is installed by forming an amide bond with a thiazole carboxylic acid core.[6]

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of 2-chloro-6-methyl-benzamidine derivatives is proprietary or found within specific patents, general principles from related benzamide and benzamidine series can be applied.[9][10]

  • Amidine/Amide Linker: For kinase inhibitors like Dasatinib, the amide linker is crucial. It acts as a hydrogen bond donor and acceptor, correctly positioning the molecule within the hinge region of the kinase ATP-binding pocket.

  • Ortho Substituents: The 2-chloro and 6-methyl groups are critical for potency and selectivity. They force a non-planar conformation between the phenyl ring and the amide/amidine group, which can prevent binding to off-targets and optimize interactions with the desired target.[6]

  • Further Substitution: Adding moieties that can access additional pockets, such as the solvent-exposed region, can significantly enhance potency and modulate pharmacokinetic properties. In Dasatinib, the piperazine-ethanol group serves this purpose, improving solubility and target engagement.[6]

Pharmacological Applications & Mechanism of Action

Derivatives of this scaffold have shown promise in several therapeutic areas.

Anticancer Activity: Dual Src/Abl Kinase Inhibition

The most significant application is in oncology. Chronic Myelogenous Leukemia (CML) is driven by the constitutively active BCR-Abl fusion protein kinase. Dasatinib, containing the 2-chloro-6-methyl-phenyl moiety, is a potent inhibitor of Abl kinase. It also inhibits Src family kinases, which are implicated in the progression of many solid tumors.[6]

The inhibitor binds to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to uncontrolled cell proliferation.

G BCR_Abl BCR-Abl Kinase (Constitutively Active) Substrate Downstream Substrates BCR_Abl->Substrate ATP->ADP pSubstrate Phosphorylated Substrates Substrate->pSubstrate Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor Dasatinib Derivative (2-Chloro-6-methyl-phenyl core) Inhibitor->BCR_Abl Binds to ATP Pocket

Caption: Simplified mechanism of BCR-Abl inhibition by a Dasatinib-like compound.

Antimicrobial and Anti-inflammatory Potential

Benzamidine derivatives are known to possess antimicrobial properties, with some studies focusing on their use against pathogens that cause periodontal disease.[3][11][12] The core compound, 2-Chloro-benzamidine hydrochloride, is also noted for its potential in developing anti-inflammatory and analgesic drugs, likely through the inhibition of inflammatory proteases.[13]

Table 1: Summary of Biological Activities

ActivityTarget ClassExample ApplicationKey References
AnticancerTyrosine Kinases (Abl, Src)Chronic Myelogenous Leukemia (CML)[6]
AntimicrobialVarious Bacterial TargetsPeriodontal Disease[3][14][15]
Anti-inflammatorySerine ProteasesGeneral Inflammation[4][13]
AnticoagulantCoagulation Proteases (Thrombin)Research Tool[2]

Key Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on specific substrates and safety requirements.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for converting benzonitriles to benzamidine hydrochlorides.[7][8][16]

Step 1: Synthesis of 2-Chloro-6-methyl-benzamidoxime

  • To a 250 mL round-bottom flask, add 2-Chloro-6-methyl-benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable solvent like aqueous ethanol.

  • Add a base such as potassium carbonate (1.5 eq) or 30% NaOH solution portion-wise while maintaining the temperature below 20°C.[8]

  • Once the addition is complete, heat the mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 5°C and adjust the pH to ~7 using 2N HCl.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-6-methyl-benzamidoxime.

    • Self-Validation: The structure should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Reduction and Salt Formation

  • In a flask suitable for hydrogenation (or a standard flask if using a chemical reductant), dissolve the benzamidoxime (1.0 eq) in a solvent like isopropanol or methanol.[8][16]

  • Add glacial acetic acid (approx. 3.0 eq).

  • If using a chemical reductant, slowly add Zinc powder (2.0-2.5 eq) while controlling the temperature.[8] Alternatively, if using catalytic hydrogenation, add a catalyst like Raney Ni and conduct the reaction under 2-3 MPa of H₂ pressure at 50°C.[2][16]

  • Stir until the reaction is complete (monitor by TLC).

  • Filter off the catalyst or remaining zinc powder.

  • Concentrate the filtrate under reduced pressure. The residue is the crude benzamidine.

  • Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Filter the white solid, wash with cold solvent, and dry to obtain pure this compound.

Protocol: In Vitro Abl Kinase Inhibition Assay (Representative)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a target kinase.

  • Reagents: Abl Kinase (recombinant), peptide substrate (e.g., Abltide), ATP, and the test compound (dissolved in DMSO).

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Procedure: a. In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Dasatinib) and a negative control (DMSO vehicle). b. Add 20 µL of a solution containing the Abl kinase and the peptide substrate in assay buffer. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for the enzyme). e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the aromatic protons, the methyl group, and the amidine protons.[3][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[3][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups, such as the C=N and N-H stretches of the amidine group.[3][15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]

Conclusion and Future Directions

The 2-Chloro-6-methyl-benzamidine scaffold and its analogs represent a validated and highly fruitful area for drug discovery. Its successful application in oncology, exemplified by Dasatinib, underscores its potential as a privileged structure for kinase inhibition.[6] Future research should focus on exploring novel derivatives by coupling this core with diverse heterocyclic systems to target other kinases implicated in disease or to develop next-generation inhibitors with improved selectivity and resistance profiles. Furthermore, a systematic exploration of its antimicrobial and anti-inflammatory properties could lead to new therapeutic agents in other areas of unmet medical need. The synthetic accessibility and versatile nature of this scaffold ensure its continued importance in the field of medicinal chemistry.

References

Unveiling the Therapeutic Potential of 2-Chloro-6-methyl-benzamidine hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methyl-benzamidine hydrochloride is a versatile chemical scaffold with significant, yet not fully elucidated, potential in therapeutic agent development. As a substituted benzamidine, its intrinsic chemical properties suggest a strong propensity for interaction with key biological targets, particularly enzymes that play critical roles in pathophysiology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon established knowledge of benzamidine derivatives and related pharmacophores. We will explore its likely interactions with serine proteases and protein kinases, offering a scientific rationale for its application in oncology, inflammation, and beyond. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable experimental protocols to accelerate the investigation of this promising compound.

Introduction: The Benzamidine Scaffold as a Privileged Structure in Drug Discovery

Benzamidine and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to bind to multiple, distinct biological targets with high affinity, thereby serving as a robust starting point for the design of novel therapeutics. The core of their activity lies in the positively charged amidinium group, which can form strong ionic and hydrogen bond interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of enzymes.

This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The presence of a chloro group and a methyl group on the benzene ring significantly influences its lipophilicity, conformational flexibility, and potential for additional molecular interactions, thereby modulating its binding affinity and selectivity for specific targets. While this compound is often utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its own intrinsic biological activity warrants direct investigation.[1]

Primary Therapeutic Target Class: Serine Proteases

The most well-documented and predictable targets for benzamidine derivatives are the serine proteases, a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. Benzamidine acts as a reversible competitive inhibitor, mimicking the binding of the natural substrate in the enzyme's active site.

Mechanism of Inhibition

The inhibitory action of benzamidine derivatives against serine proteases is a classic example of structure-based enzyme inhibition. The catalytic triad (typically composed of serine, histidine, and aspartate) in the active site of these proteases provides a perfect environment for the binding of the benzamidine moiety. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of an aspartate residue at the bottom of the S1 specificity pocket, a key determinant of substrate recognition in many serine proteases like trypsin.

The chloro and methyl substituents on the phenyl ring of this compound will project out of the S1 pocket and can form additional interactions with the surrounding amino acid residues, thereby influencing its inhibitory potency and selectivity for different serine proteases.

Key Serine Protease Targets and Therapeutic Implications
Potential Target Physiological/Pathological Role Therapeutic Indication
Trypsin Digestive enzyme, involved in pancreatitisPancreatitis
Thrombin Key enzyme in the coagulation cascadeThrombosis, Anticoagulation
Plasmin Key enzyme in fibrinolysisThrombolysis, Antifibrinolytic therapy
Factor Xa Critical component of the coagulation cascadeThrombosis, Anticoagulation
Tryptase Released from mast cells, role in inflammation and allergyAsthma, Allergic reactions
Urokinase (uPA) Involved in fibrinolysis and cell migrationCancer metastasis, Thrombosis
Acrosin Sperm-specific serine protease essential for fertilizationContraception
Experimental Workflow: Screening for Serine Protease Inhibition

A robust screening cascade is essential to identify and characterize the inhibitory activity of this compound against a panel of serine proteases.

G cluster_0 Initial Screening cluster_1 Dose-Response and Potency cluster_2 Mechanism of Inhibition a Prepare stock solution of This compound b Select panel of serine proteases (e.g., Trypsin, Thrombin, Plasmin) a->b c Perform single-point inhibition assay (e.g., at 10 µM) using chromogenic or fluorogenic substrates b->c d Calculate percent inhibition c->d e For active hits (>50% inhibition), perform dose-response assays d->e Hits f Generate concentration-inhibition curves e->f g Calculate IC50 values f->g h Perform enzyme kinetics studies (Michaelis-Menten kinetics) at varying substrate and inhibitor concentrations g->h i Generate Lineweaver-Burk or Dixon plots h->i j Determine the inhibition constant (Ki) and mode of inhibition (e.g., competitive, non-competitive) i->j

Figure 1: Experimental workflow for serine protease inhibition screening.
Detailed Protocol: Chromogenic Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Reconstitute the serine protease (e.g., Trypsin) to a stock concentration of 1 mg/mL in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of a serial dilution of the inhibitor to the test wells. Add 10 µL of buffer/DMSO to the control wells.

    • Add 20 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary, High-Impact Target Class: Protein Kinases

While serine proteases are the most intuitive targets, compelling evidence suggests that the 2-chloro-6-methyl-phenyl moiety is a key pharmacophore for the inhibition of specific protein kinases, particularly those implicated in cancer.

Rationale: Learning from Dasatinib (BMS-354825)

A pivotal piece of evidence comes from the structure of Dasatinib, a potent dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[2][3] The chemical name of Dasatinib is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. The "N-(2-chloro-6-methyl-phenyl)" portion of this molecule, which would be derived from this compound during synthesis, is crucial for its binding to the ATP-binding pocket of these kinases. This strongly implies that this compound itself, or its simple derivatives, could exhibit inhibitory activity against these or other kinases.

Potential Kinase Targets and Therapeutic Implications
Potential Target Signaling Pathway Involvement Therapeutic Indication
Src Family Kinases (SFKs) Cell growth, proliferation, survival, and migrationSolid tumors, Leukemia
Abl Kinase Cell differentiation, division, adhesion, and stress responseChronic Myeloid Leukemia (CML)
Other Tyrosine Kinases Various oncogenic signaling pathwaysVarious Cancers

Signaling Pathway: Src/Abl and Downstream Effects

G 2_Chloro_6_methyl_benzamidine_hydrochloride 2-Chloro-6-methyl- benzamidine hydrochloride Src_Abl Src/Abl Kinases 2_Chloro_6_methyl_benzamidine_hydrochloride->Src_Abl Inhibition Downstream_Pathways Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Src_Abl->Downstream_Pathways Activation Cellular_Responses Cellular Responses Downstream_Pathways->Cellular_Responses Proliferation Proliferation Cellular_Responses->Proliferation Survival Survival Cellular_Responses->Survival Metastasis Metastasis Cellular_Responses->Metastasis

Figure 2: Potential inhibition of Src/Abl signaling by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare the kinase reaction buffer containing the kinase (e.g., recombinant Src or Abl), the appropriate substrate (e.g., a peptide substrate), and ATP.

  • Assay Procedure (384-well plate format):

    • Add the inhibitor dilutions to the wells.

    • Add the kinase, substrate, and ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value as described for the protease assay.

Other Potential Therapeutic Avenues

The versatility of the benzamidine and related benzamide scaffolds suggests that this compound could have other, less obvious therapeutic targets.

  • Carbonic Anhydrases: Certain sulfonamide-containing benzamidine derivatives have shown inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and linked to glaucoma and cancer.

  • Histone Deacetylases (HDACs): The related benzamide scaffold is a well-known pharmacophore for HDAC inhibitors, an important class of anti-cancer agents.[4]

  • Anti-inflammatory Activity: Benzamidine derivatives have been explored for their anti-inflammatory properties, likely through the inhibition of inflammatory proteases.[5][6][7]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its structural features strongly suggest a high likelihood of inhibitory activity against serine proteases and specific protein kinases. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate these potential interactions and elucidate the compound's mechanism of action.

Future research should focus on:

  • Broad-panel screening: Testing the compound against large panels of serine proteases and kinases to identify the most sensitive targets and determine its selectivity profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

  • Cell-based assays: Validating the in vitro findings in relevant cellular models to assess the compound's effects on cell signaling, proliferation, and survival.

  • In vivo studies: Evaluating the efficacy and pharmacokinetic properties of promising lead compounds in animal models of disease.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 2-Chloro-6-methyl-benzamidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Synthetic Intermediate

2-Chloro-6-methyl-benzamidine hydrochloride is a substituted aromatic amidine that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, most notably as a key building block in the synthesis of the potent dual Src/Abl tyrosine kinase inhibitor, Dasatinib.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Core Compound Identification

Chemical Identity

  • Systematic Name: 2-Chloro-6-methyl-benzenecarboximidamide hydrochloride

  • CAS Number: 1402672-54-1

  • Molecular Formula: C₈H₁₀Cl₂N₂

  • Molecular Weight: 205.08 g/mol

Structural Representation

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively, and a carboximidamide (amidine) group at position 1, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource(s)
Appearance White to off-white solid
Solubility Soluble in water and alcohols.[2]
Storage Conditions Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
Stability Stable under recommended storage conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the amidinium group. The aromatic protons would appear as a multiplet in the range of 7.0-7.5 ppm. The methyl protons would present as a singlet around 2.3 ppm. The NH₂ protons of the amidinium group would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, the methyl carbon, and the amidinium carbon. The amidinium carbon (C=N) is expected to resonate in the downfield region, typically around 160-170 ppm.

Synthesis Methodology: The Pinner Reaction

A common and effective method for the synthesis of benzamidine hydrochlorides from their corresponding benzonitriles is the Pinner reaction.[3][4][5] This two-step process involves the formation of an intermediate Pinner salt (an imino ether hydrochloride) followed by aminolysis.

Reaction Scheme

Caption: General workflow for the Pinner reaction synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the well-established Pinner reaction for the synthesis of substituted benzamidines.[6][7][8]

Materials:

  • 2-Chloro-6-methylbenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas

Procedure:

Step 1: Formation of Ethyl 2-chloro-6-methylbenzimidate hydrochloride (Pinner Salt)

  • A solution of 2-chloro-6-methylbenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • A steady stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored for the precipitation of the Pinner salt.

  • Once the reaction is complete (typically after several hours, as indicated by the cessation of precipitation), the bubbling of HCl is stopped.

  • The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would lead to the hydrolysis of the nitrile or the intermediate imino ether to the corresponding carboxylic acid or ester, respectively. Therefore, the use of anhydrous solvents and reagents is critical.

  • Low Temperature: The reaction is performed at 0°C to control the exothermicity of the reaction and to prevent the formation of byproducts.

  • Gaseous HCl: Gaseous hydrogen chloride is used to ensure anhydrous conditions and to provide the acidic catalyst necessary for the protonation of the nitrile nitrogen, which activates it towards nucleophilic attack by the alcohol.

Step 2: Aminolysis to this compound

  • The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

  • The suspension is cooled to 0°C.

  • Ammonia gas is bubbled through the suspension with stirring. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

  • After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure.

  • The resulting solid residue, a mixture of the desired product and ammonium chloride, is triturated with a suitable solvent (e.g., a mixture of ethanol and diethyl ether) to selectively dissolve the product.

  • The ammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Self-Validating System:

The success of each step can be validated through analytical techniques. The formation of the Pinner salt and the final product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Application in Drug Synthesis: The Case of Dasatinib

This compound is a crucial starting material for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the production of Dasatinib.[9][10][11] Dasatinib is a highly potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][12]

Synthetic Workflow

Dasatinib_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling start 2-Chloro-6-methyl-benzamidine hydrochloride intermediate1 2-Chloro-6-methylaniline start->intermediate1 Hydrolysis intermediate2 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide intermediate1->intermediate2 Multi-step synthesis final_product Dasatinib intermediate2->final_product Coupling intermediate3 Pyrimidinyl fragment intermediate3->final_product

Caption: Simplified workflow for the synthesis of Dasatinib.

The synthesis of the thiazole intermediate typically involves the reaction of 2-chloro-6-methylaniline with a suitable thiazole precursor.[9][13] While direct conversion from the benzamidine is not the most common route, the benzamidine can be readily hydrolyzed to 2-chloro-6-methylaniline, which then enters the main synthetic pathway.

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its value is underscored by its integral role in the synthesis of life-saving pharmaceuticals like Dasatinib. A thorough understanding of its synthesis, properties, and reactivity is paramount for chemists and researchers in the field of drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the efficient and reliable utilization of this key building block in the creation of novel therapeutic agents.

References

solubility of 2-Chloro-6-methyl-benzamidine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methyl-benzamidine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various media, influencing everything from reaction kinetics and formulation development to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and analyze its expected behavior in a range of solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Significance of this compound

This compound is a substituted benzamidine derivative. Compounds of this class are pivotal intermediates in the synthesis of a wide array of bioactive molecules within the pharmaceutical and agrochemical sectors.[1] The benzamidine moiety is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin and thrombin.[2][3][4] The specific substitutions—a chloro and a methyl group on the benzene ring—modify the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.

Understanding the solubility of this hydrochloride salt is paramount for several reasons:

  • Drug Discovery & Formulation: Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5][6][7] Early and accurate solubility assessment is essential for lead optimization and selecting appropriate delivery systems.[8]

  • Process Chemistry: In chemical synthesis, solvent selection is critical for controlling reaction rates, yield, and purity. The solubility of reactants like this compound dictates the choice of reaction medium and subsequent purification steps such as crystallization.

  • Analytical Chemistry: Preparing stock solutions for assays and analytical characterization requires precise knowledge of a compound's solubility to ensure accurate and reproducible results.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. As an ionic salt, this compound's solubility is primarily dictated by solvent polarity and the specific solute-solvent interactions that can overcome the crystal lattice energy of the solid.

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity.[9][10] this compound is a polar, ionic compound. Therefore, it is expected to be most soluble in polar solvents capable of solvating both the chloride anion and the protonated benzamidinium cation.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the cation through ion-dipole interactions and the chloride anion through hydrogen bonding, leading to high solubility. The solubility of the related compound, benzamidine hydrochloride, is high in water and alcohol.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations via ion-dipole interactions but are less effective at solvating small anions like chloride. Solubility is generally expected to be moderate to good. For instance, benzamidine hydrochloride is readily soluble in DMSO and DMF.[2][13]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and cannot effectively solvate ions. The energy required to break the ionic bonds of the crystal lattice is not compensated by solute-solvent interactions. Consequently, ionic compounds like hydrochloride salts exhibit very low to negligible solubility in non-polar solvents.

The Critical Influence of pH

This compound is the salt of a weak base (2-chloro-6-methyl-benzamidine) and a strong acid (HCl). Its aqueous solubility is therefore highly dependent on pH.[14][15] The governing equilibrium is:

C₈H₉ClN₂H⁺(aq) + H₂O(l) ⇌ C₈H₉ClN₂(aq) + H₃O⁺(aq) (Protonated, Soluble Form) ⇌ (Neutral Free Base, Less Soluble Form)

  • In Acidic Conditions (Low pH): According to Le Châtelier's principle, a high concentration of H₃O⁺ ions (low pH) will shift the equilibrium to the left. This favors the protonated, charged form of the molecule, which is more readily solvated by water, thus increasing its solubility.[16][17]

  • In Basic Conditions (High pH): The addition of a base will consume H₃O⁺ ions, shifting the equilibrium to the right. This leads to the formation of the neutral "free base" form of the amidine. This uncharged species is significantly less polar and thus less soluble in water, often leading to precipitation.[18]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful framework.[19] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space".[20][21] The principle is that substances with a smaller "distance" (Ra) between their HSP coordinates are more likely to be miscible.[22] While determining the HSP for a new compound like this compound requires experimental work or computational modeling, the HSP of common solvents are well-documented and can be used to rationally select solvents for solubility screening.[23]

Experimental Determination: The Equilibrium Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[24][25][26] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[27] It is a robust and widely accepted protocol recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[28][29]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps or sealed flasks

  • Orbital shaker or rotator placed in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

  • Calibrated pH meter (for aqueous studies)

  • Quantitative analysis instrumentation (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-labeled vial.

      • Causality: Using an excess of solid material is crucial to ensure that the solution reaches saturation and that equilibrium is established between the dissolved and undissolved states.[30]

    • Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation during incubation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

      • Causality: Continuous agitation facilitates the dissolution process and ensures the entire system reaches equilibrium more efficiently.[27] Temperature control is critical as solubility is temperature-dependent.[25]

    • Allow the samples to equilibrate for a predetermined period. A typical duration is 24 to 72 hours.

      • Trustworthiness: To ensure true equilibrium has been reached, a time-point study is essential. Samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[26][30]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid material.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PVDF or PTFE) into a clean vial.

      • Causality: This step is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.[5][24]

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.

      • Trustworthiness: A calibration curve must be generated using standards of known concentrations to ensure accurate quantification of the dissolved compound.[6][24]

    • For aqueous solutions, the pH of the saturated solution should be measured and reported, as it can be altered by the dissolved solute.[26]

  • Calculation:

    • Calculate the concentration of the undissolved sample using the calibration curve, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid (Compound) B Add Known Volume of Solvent A->B into vial C Agitate at Constant Temperature (24-72h) B->C D Confirm Equilibrium (Time-Point Sampling) C->D E Centrifuge or Filter (0.22 µm) D->E F Collect Clear Supernatant E->F G Dilute Supernatant F->G H Analyze via HPLC-UV (vs. Calibration Curve) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Solubility Profile of this compound

While specific experimental data for this exact compound is not publicly available, a scientifically grounded, predictive solubility profile can be constructed based on its chemical structure and the principles outlined above.

Solvent ClassSolventPolarity Index (P')[31]Expected Solubility (at 25°C)Rationale
Polar Protic Water10.2High (>50 mg/mL)Excellent H-bonding and ion-dipole interactions for solvating the ionic salt.
Methanol5.1High (>50 mg/mL)Strong H-bonding and polarity effectively solvate the salt.
Ethanol4.3 (value for n-Propanol is 4.0)High (>30 mg/mL)Good polarity and H-bonding, slightly less effective than methanol due to increased hydrocarbon character.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (>30 mg/mL)High polarity, excellent cation solvation. Benzamidine HCl is very soluble in DMSO.[2]
N,N-Dimethylformamide (DMF)6.4Moderate to High (>20 mg/mL)Good polarity, effective at solvating the cation. Benzamidine HCl is very soluble in DMF.[2]
Acetonitrile5.8Moderate (5-15 mg/mL)Moderate polarity, less effective at solvating ionic species compared to DMSO/DMF.
Non-Polar Dichloromethane (DCM)3.1Low (1-5 mg/mL)Low polarity, poor solvation of ionic species.
Toluene2.4Very Low (<0.1 mg/mL)Non-polar aromatic solvent, unable to overcome crystal lattice energy.
Hexane0.1Insoluble (<0.01 mg/mL)Aliphatic non-polar solvent, provides no favorable interactions.

Aqueous pH-Solubility Profile (Predicted):

  • pH 1.2 (Simulated Gastric Fluid): High Solubility. The compound is fully protonated and stable.

  • pH 4.5 (Acetate Buffer): High Solubility. The pH is well below the likely pKa of the amidinium group, favoring the soluble protonated form.

  • pH 6.8 (Simulated Intestinal Fluid): Reduced Solubility. As the pH approaches the pKa, a higher proportion of the less soluble free base will be present, lowering the overall solubility.

  • pH 8.0 (Bicarbonate Buffer): Low Solubility. The pH is likely above the pKa, causing significant conversion to the neutral free base, which may precipitate.

Visualizing Key Relationships

The interplay between solvent properties and solubility can be visualized to guide experimental design.

G cluster_compound 2-Chloro-6-methyl-benzamidine HCl cluster_solvents Solvent Categories cluster_solubility Expected Outcome Compound Polar, Ionic Salt Protic Polar Protic (e.g., Water, MeOH) High δh, High δp Compound->Protic Strong Ion-Dipole & H-Bonding Aprotic Polar Aprotic (e.g., DMSO, ACN) Low δh, High δp Compound->Aprotic Good Ion-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) Low δh, Low δp Compound->NonPolar Weak Interactions HighSol High Solubility Protic->HighSol MedSol Moderate Solubility Aprotic->MedSol LowSol Low / Insoluble NonPolar->LowSol

Caption: Relationship between solvent class and expected solubility.

Conclusion

The solubility of this compound is a multifaceted property fundamentally linked to its ionic nature. It exhibits high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and is largely insoluble in non-polar media. Its aqueous solubility is critically dependent on pH, with solubility decreasing significantly as the pH rises above its pKa. For any quantitative application, the rigorous, step-by-step protocol of the equilibrium shake-flask method is strongly recommended to generate reliable and reproducible data. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently assess and leverage the solubility characteristics of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-6-methyl-benzamidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methyl-benzamidine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural architecture, featuring a substituted phenyl ring with a reactive amidine group, positions it as a valuable building block and a potential pharmacophore for the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, from its chemical synthesis and physicochemical properties to its potential mechanisms of action and applications in biomedical research. The insights presented herein are curated for researchers and professionals engaged in the exploration of novel small molecules for therapeutic intervention.

Chemical Profile and Physicochemical Properties

This compound is the hydrochloride salt of 2-chloro-6-methyl-benzamidine. The presence of the chlorine atom and the methyl group on the benzene ring, ortho to the amidine functionality, significantly influences its electronic and steric properties, which in turn dictates its reactivity and potential biological interactions.

PropertyValueSource
CAS Number 885963-43-9[1]
Molecular Formula C₈H₉ClN₂·HClInferred
Molecular Weight 205.08 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solvents[2]
Storage Store at 2-8°C, desiccated[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction, a well-established method for converting nitriles into imidates and subsequently into amidines.[3][4][5] The synthesis originates from the readily available precursor, 2-chloro-6-methylbenzonitrile.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 2-chloro-6-methylbenzonitrile 2-chloro-6-methylbenzonitrile Ethyl_2-chloro-6-methylbenzimidate_HCl Ethyl 2-chloro-6-methylbenzimidate hydrochloride 2-chloro-6-methylbenzonitrile->Ethyl_2-chloro-6-methylbenzimidate_HCl  Pinner salt formation Ethanol_HCl Ethanol, HCl (gas) Ethanol_HCl->Ethyl_2-chloro-6-methylbenzimidate_HCl Ammonia Ammonia 2-Chloro-6-methyl-benzamidine_HCl This compound Ammonia->2-Chloro-6-methyl-benzamidine_HCl Ethyl_2-chloro-6-methylbenzimidate_HCl_ref Ethyl 2-chloro-6-methylbenzimidate hydrochloride Ethyl_2-chloro-6-methylbenzimidate_HCl_ref->2-Chloro-6-methyl-benzamidine_HCl  Amidine formation

Caption: Conceptual workflow for the synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of the Pinner reaction and may require optimization for specific laboratory conditions.

Materials:

  • 2-chloro-6-methylbenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Anhydrous ammonia

  • Reaction vessel equipped with a gas inlet, stirrer, and drying tube

Step 1: Formation of Ethyl 2-chloro-6-methylbenzimidate Hydrochloride (Pinner Salt)

  • Dissolve 2-chloro-6-methylbenzonitrile in a minimal amount of anhydrous ethanol in the reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature at 0-5°C.

  • Continue the addition of HCl gas until the solution is saturated and a precipitate begins to form.

  • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to allow for complete formation of the Pinner salt.

  • Collect the precipitated ethyl 2-chloro-6-methylbenzimidate hydrochloride by filtration under a dry atmosphere.

  • Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the Pinner salt under vacuum.

Step 2: Ammonolysis to this compound

  • Suspend the dried Pinner salt in anhydrous ethanol.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the stirred suspension.

  • Continue the ammonolysis for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • The product, this compound, will precipitate from the solution.

  • Collect the product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, its structural features strongly suggest potential as an enzyme inhibitor, particularly targeting kinases and serine proteases.

Kinase Inhibition: A Plausible Therapeutic Target

The 2-chloro-6-methylphenyl moiety is a key structural component of the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[6][7] This suggests that the 2-chloro-6-methylphenyl group plays a crucial role in binding to the active site of these kinases. The chlorine and methyl groups at the ortho positions likely contribute to the conformational rigidity of the molecule, facilitating optimal interaction with the enzyme's binding pocket.

Kinase_Inhibition Compound 2-Chloro-6-methyl- benzamidine HCl Kinase Src/Abl Kinase Compound->Kinase Inhibition Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream_Signaling

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-6-methyl-benzamidine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Therapeutic Potential of Novel Enzyme Inhibitors

In the landscape of modern drug discovery and cellular research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Enzymes are central to virtually all biological processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Small molecule inhibitors that can selectively modulate the activity of specific enzymes are therefore invaluable tools for both basic research and therapeutic development.

2-Chloro-6-methyl-benzamidine hydrochloride belongs to the benzamidine class of compounds. Benzamidines are recognized as a versatile scaffold in medicinal chemistry.[3] The core benzamidine structure is a known pharmacophore for inhibitors of serine proteases, a large family of enzymes involved in processes ranging from blood coagulation to programmed cell death.[4] Furthermore, related diamidine compounds have demonstrated efficacy as inhibitors of Protein Arginine Methyltransferases (PRMTs), enzymes that play a critical role in gene regulation, DNA repair, and signal transduction.[2][5]

Given its structural features, this compound is a compound of interest for its potential as a modulator of enzyme activity. These application notes provide a comprehensive guide for researchers to systematically characterize the effects of this compound in a cell culture setting. The following protocols are designed as a self-validating framework to determine its bioactivity, optimal working concentrations, and potential mechanism of action.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to function as a competitive inhibitor of enzymes that have a high affinity for arginine or similar cationic substrates. The positively charged amidinium group can mimic the guanidinium group of arginine, allowing it to bind to the active site of enzymes like serine proteases or PRMTs, thereby blocking the binding of the natural substrate.

Diagram of Hypothesized Competitive Inhibition

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 2-Chloro-6-methyl-benzamidine HCl E Enzyme Active Site ES Enzyme-Substrate Complex E->ES Binds S Substrate (e.g., Arginine-containing protein) S->ES P Products ES->E Releases ES->P Catalyzes E2 Enzyme Active Site EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I Inhibitor (2-Chloro-6-methyl-benzamidine HCl) I->EI S2 Substrate S2->E2 Binding Blocked

Caption: Hypothesized competitive inhibition of an enzyme by this compound.

Physicochemical Properties and Handling

A summary of the key properties of 2-Chloro-6-methyl-benzamidine and its hydrochloride salt is provided below. This information is crucial for proper handling, storage, and preparation of stock solutions.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-Chloro-6-methylbenzimidamide[6]
Molecular Formula C₈H₉ClN₂ · HClInferred
Molecular Weight 205.08 g/mol (for hydrochloride salt)Inferred
Appearance Likely a solid powder.[7]
Storage Store at 2-8°C, desiccated.[4][7]
Solubility Soluble in water and alcohol. Prepare solutions fresh.

Safety and Handling Precautions

As a novel chemical, this compound should be handled with care. The toxicological properties have not been thoroughly investigated.[8] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[8]

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound in a cell culture model.

Protocol 1: Preparation of Stock Solutions

The accuracy of your experiments begins with the correct preparation of the inhibitor stock solution. Due to the potential for degradation in solution, it is recommended to prepare fresh solutions or use aliquots from a recently prepared stock.

Materials:

  • This compound powder

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Amount: Determine the amount of powder needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Dissolution: Carefully weigh the powder and dissolve it in the appropriate volume of sterile DMSO to create the primary stock solution. Vortex gently until fully dissolved.

  • Sterilization: While DMSO at this concentration is typically sterile, if necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay

Before assessing the biological activity of the compound, it is crucial to determine the concentration range that is non-toxic to the cells. A common method is to use a colorimetric assay like the MTT or MTS assay, which measures cell viability.

Workflow Diagram:

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with a range of concentrations C->D E Incubate for 24, 48, or 72 hours D->E F Add viability reagent (e.g., MTS/MTT) E->F G Incubate and read absorbance F->G H Calculate cell viability and plot dose-response curve G->H

Caption: Workflow for determining the cytotoxicity of the compound.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%). For subsequent functional assays, use concentrations well below the IC₅₀ value to minimize confounding effects from cytotoxicity.

Protocol 3: Assessing Target Engagement and Downstream Effects

Once a non-toxic working concentration range is established, you can proceed to investigate the compound's effect on specific cellular pathways. If you hypothesize that it inhibits PRMT1, for example, you can assess the methylation status of known PRMT1 substrates.

Procedure:

  • Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient material for downstream analysis. Treat the cells with 2-3 non-toxic concentrations of this compound for a relevant duration (e.g., 6-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against your target of interest. For example, to test for PRMT1 inhibition, you could use an antibody that detects asymmetric dimethylarginine (aDMA) on histone H4, a known PRMT1 substrate.[12]

    • Also, probe for total levels of the target protein (e.g., total Histone H4) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence imaging system.

  • Data Interpretation: A decrease in the signal for the modified substrate (e.g., aDMA) in the treated samples, without a change in the total substrate level, would suggest that this compound is inhibiting the target enzyme's activity within the cell.

Conclusion

This compound is a compound with potential as a novel enzyme inhibitor. The protocols outlined in these application notes provide a robust framework for its initial characterization in a cell culture context. By systematically determining its cytotoxicity, effective concentration, and impact on specific cellular pathways, researchers can elucidate its mechanism of action and potential for further development as a research tool or therapeutic agent.

References

Application and Protocols for 2-Chloro-6-methyl-benzamidine hydrochloride in Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Small Fragments in Unraveling Macromolecular Structures

In the landscape of modern drug discovery and structural biology, the use of small, synthetically tractable molecules, or "fragments," has become a cornerstone of innovation.[1][2][3] 2-Chloro-6-methyl-benzamidine hydrochloride, with a molecular weight of 205.08 g/mol , represents a quintessential fragment molecule. Its chemical architecture, featuring a benzamidine core, suggests a high potential for interaction with various biological targets, particularly enzymes such as serine proteases, where the parent compound, benzamidine, is a well-established inhibitor used in crystallographic studies.[4][5] This document serves as a comprehensive guide for researchers, outlining the strategic application of this compound in protein crystallography, with a focus on co-crystallization for structure-based drug design.

The primary utility of this compound in a crystallographic context is as a molecular probe to identify and characterize binding pockets within a protein of interest. By soaking or co-crystallizing a target protein with this compound, researchers can gain high-resolution insights into key interactions that can be leveraged for the development of more potent and selective inhibitors. The chloro and methyl substitutions on the phenyl ring provide additional vectors for chemical modification, allowing for subsequent rounds of structure-guided optimization.

Core Principles: Why this compound is a Valuable Crystallographic Tool

The benzamidine moiety is a known pharmacophore that mimics the side chain of arginine, enabling it to bind to the S1 pocket of many trypsin-like serine proteases. The positively charged amidinium group forms strong salt bridges with negatively charged residues, such as aspartate, commonly found at the bottom of these pockets. This inherent binding affinity makes benzamidine derivatives excellent starting points for fragment-based lead discovery (FBLD).

This compound builds upon this foundation by introducing chemical features that can enhance binding affinity and provide valuable structural information:

  • The Chlorine Atom: Can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design for its directionality and strength. Identifying a halogen bond in a crystal structure provides a clear vector for potency improvement.

  • The Methyl Group: Explores a specific region of the binding pocket, providing information on steric tolerance. Its presence can also influence the overall solubility and electronic properties of the molecule.

By determining the crystal structure of a target protein in complex with this fragment, researchers can construct a detailed pharmacophore model, guiding the rational design of more complex and higher-affinity ligands.

Experimental Workflow: From Target to Co-crystal Structure

The successful application of this compound in crystallography hinges on a systematic and well-controlled experimental workflow. The following diagram and protocols outline the key stages.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis target_prep Target Protein Purification & QC screening Co-crystallization Screening target_prep->screening fragment_prep Fragment Solution Preparation & QC fragment_prep->screening optimization Crystal Optimization screening->optimization data_collection X-ray Diffraction Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Binding Pose Analysis structure_solution->analysis

Caption: High-level workflow for co-crystallization using this compound.

Detailed Protocols

PART 1: Preparation of Reagents

1.1 Target Protein Preparation and Quality Control:

  • Objective: To obtain a pure, stable, and concentrated protein sample suitable for crystallization.

  • Protocol:

    • Express and purify the target protein using established protocols (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Assess purity to >95% by SDS-PAGE.

    • Confirm monodispersity and folding state using dynamic light scattering (DLS) or analytical size-exclusion chromatography.

    • Concentrate the protein to a working range of 5-15 mg/mL in a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Perform a final quality control check via nanoDSF (differential scanning fluorimetry) to assess thermal stability.

1.2 Fragment Solution Preparation and Quality Control:

  • Objective: To prepare a stable, high-concentration stock solution of this compound.

  • Protocol:

    • Accurately weigh this compound powder.

    • Dissolve in a suitable solvent to create a high-concentration stock solution (e.g., 100 mM in DMSO or deionized water). The choice of solvent should be compatible with the protein and crystallization conditions.

    • Verify the identity and purity of the compound using LC-MS and ¹H NMR.

    • Determine the solubility limit in the protein buffer to avoid precipitation during the experiment.

PART 2: Co-crystallization Screening
  • Objective: To identify initial crystallization conditions that yield co-crystals of the target protein and this compound.

  • Methodology: The hanging drop vapor diffusion method is recommended.

  • Protocol:

    • Prepare a series of dilutions of the this compound stock solution to be added to the protein. A typical final concentration range to screen is 1-10 mM.

    • Incubate the protein with the fragment on ice for at least 30 minutes prior to setting up the crystallization plates.

    • Set up crystallization screens (e.g., commercially available sparse matrix screens) using a 1:1 or 2:1 ratio of the protein-fragment complex to the reservoir solution.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

ParameterRecommended RangeRationale
Protein Concentration5-15 mg/mLHigh enough for crystal formation, low enough to avoid aggregation.
Fragment Concentration1-10 mMBalances occupying the binding site with potential solubility issues.
Incubation Time (Protein + Fragment)30-60 minutesAllows for complex formation before crystallization setup.
Drop Ratio (Protein:Reservoir)1:1, 2:1Varies the rate of equilibration to explore different crystallization pathways.
Temperature4°C, 20°CTemperature can significantly impact crystal growth and quality.
PART 3: Crystal Optimization and Data Collection
  • Objective: To improve the size and diffraction quality of the initial crystal hits.

  • Protocol:

    • Once initial crystals are identified, perform optimization screening around the successful condition by varying the pH, precipitant concentration, and fragment concentration.

    • Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen, using a cryoprotectant solution if necessary.

    • Collect X-ray diffraction data at a synchrotron source for the highest possible resolution.

Data Analysis and Interpretation: A Hypothetical Case Study with a Serine Protease

Imagine a scenario where this compound has been successfully co-crystallized with a novel serine protease. The resulting electron density map clearly shows the fragment bound in the S1 pocket.

binding_pocket cluster_pocket S1 Binding Pocket cluster_fragment 2-Chloro-6-methyl-benzamidine Asp189 Asp189 Gly216 Gly216 Gly226 Gly226 Ser195 Ser195 (Catalytic) Amidinium Amidinium Group Amidinium->Asp189 Salt Bridge Phenyl Phenyl Ring Phenyl->Gly216 van der Waals Phenyl->Gly226 van der Waals Chloro 2-Chloro Group Chloro->Ser195 Potential Halogen Bond to backbone carbonyl Methyl 6-Methyl Group

Caption: Hypothetical interactions of 2-Chloro-6-methyl-benzamidine in a serine protease S1 pocket.

Interpretation of Binding Mode:

  • The Amidinium Group: Forms a strong, charge-assisted hydrogen bond (salt bridge) with the carboxylate of Asp189 at the bottom of the S1 pocket, anchoring the fragment. This is the canonical interaction expected for benzamidine derivatives.

  • The Phenyl Ring: Is sandwiched between the backbone atoms of Gly216 and Gly226, making favorable van der Waals contacts.

  • The 2-Chloro Group: Is positioned towards the catalytic Ser195. The electron density and geometry suggest a potential halogen bond with the backbone carbonyl oxygen of an adjacent residue, providing a key insight for further optimization.

  • The 6-Methyl Group: Occupies a small hydrophobic sub-pocket. This information can be used to explore larger hydrophobic moieties at this position to potentially increase affinity.

This detailed structural information provides a roadmap for the next steps in a drug discovery campaign. Medicinal chemists can now use this information to "grow" the fragment, adding chemical groups that can form additional interactions and improve the overall binding affinity and selectivity.

Conclusion

This compound is a valuable tool for crystallographers engaged in structure-based drug discovery. Its benzamidine core provides a reliable anchor into the active sites of many enzymes, particularly serine proteases, while its chloro and methyl substituents offer opportunities to probe for specific interactions that can be exploited for lead optimization. The protocols and principles outlined in this document provide a framework for the effective use of this and similar fragments to elucidate protein-ligand interactions at atomic resolution, thereby accelerating the discovery of novel therapeutics.

References

The Synthetic Utility of 2-Chloro-6-methyl-benzamidine Hydrochloride: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Reagent

In the landscape of modern organic synthesis, the strategic incorporation of nitrogen-containing heterocycles remains a cornerstone of drug discovery and agrochemical development. Within the arsenal of reagents available to the discerning chemist, substituted benzamidines serve as powerful and versatile building blocks. This guide focuses on the application of 2-chloro-6-methyl-benzamidine hydrochloride, a reagent poised for significant utility in the construction of complex molecular architectures. The presence of the ortho-chloro and methyl groups on the phenyl ring introduces unique steric and electronic properties, offering opportunities for regioselective synthesis and the creation of novel bioactive compounds. While specific literature on this exact benzamidine derivative is emerging, its reactivity can be confidently predicted based on well-established chemical principles for analogous structures. This document will provide a comprehensive overview of its potential applications, grounded in the fundamental reactivity of benzamidines, and will furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Application: Synthesis of Substituted Pyrimidines via Pinner Condensation

A primary and highly valuable application of this compound is in the synthesis of substituted pyrimidines. The Pinner synthesis and its variations provide a robust and convergent route to this important class of heterocycles. Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, including antiviral and anticancer agents, as well as in herbicides. The reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. The 2-chloro-6-methylphenyl moiety introduced by this specific benzamidine can serve as a key pharmacophore or as a handle for further synthetic transformations.

Causality in Experimental Design: The Pinner Reaction Mechanism

The condensation reaction proceeds through a well-understood mechanism. Initially, the benzamidine hydrochloride is typically treated with a base to generate the free benzamidine. This free amidine, possessing two nucleophilic nitrogen atoms, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization occurs, followed by dehydration to yield the stable aromatic pyrimidine ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the dicarbonyl compound.

Diagram 1: General Workflow for Pyrimidine Synthesis

G cluster_prep Reagent Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Purification start 2-Chloro-6-methyl-benzamidine hydrochloride base Base (e.g., NaOEt) start->base in EtOH amidine Free 2-Chloro-6-methyl-benzamidine base->amidine reaction_mix Reaction Mixture amidine->reaction_mix dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->reaction_mix reflux Reflux reaction_mix->reflux cool Cool to RT reflux->cool precipitate Precipitation cool->precipitate filter Filtration precipitate->filter purify Recrystallization/ Column Chromatography filter->purify product Substituted Pyrimidine purify->product

Caption: Workflow for pyrimidine synthesis.

Diagram 2: Plausible Reaction Mechanism

G Amidine Free Amidine Intermediate1 Initial Adduct Amidine->Intermediate1 + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H2O Pyrimidine Pyrimidine Product Intermediate3->Pyrimidine - H2O

Caption: Mechanism of Pinner pyrimidine synthesis.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of a representative pyrimidine derivative.

Protocol 1: Synthesis of 2-(2-Chloro-6-methylphenyl)-4,6-dimethylpyrimidine

This protocol details the reaction of this compound with acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Sodium ethoxide (1.1 eq, freshly prepared or commercial solution)

  • Anhydrous ethanol

  • Diethyl ether (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol.

  • Formation of Free Amidine: To the stirred solution, add sodium ethoxide at room temperature. Stir the mixture for 20-30 minutes. A precipitate of sodium chloride may form.

  • Addition of Dicarbonyl: Slowly add acetylacetone to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid using a Büchner funnel, wash with cold water and a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Substrate Scope and Expected Products

The versatility of this method allows for the synthesis of a variety of pyrimidine derivatives by simply changing the 1,3-dicarbonyl component. The following table summarizes potential products.

1,3-Dicarbonyl CompoundProduct
Acetylacetone2-(2-Chloro-6-methylphenyl)-4,6-dimethylpyrimidine
Dibenzoylmethane2-(2-Chloro-6-methylphenyl)-4,6-diphenylpyrimidine
Ethyl acetoacetate2-(2-Chloro-6-methylphenyl)-4-hydroxy-6-methylpyrimidine
Diethyl malonate2-(2-Chloro-6-methylphenyl)-4,6-dihydroxypyrimidine

Further Applications and Future Directions

Beyond pyrimidine synthesis, this compound can be envisioned as a precursor for other important heterocyclic systems. For instance, condensation with α-haloketones can lead to the formation of substituted imidazoles. The amidine functionality can also be utilized in the synthesis of quinazolines and other fused heterocyclic systems. The presence of the chloro- and methyl- substituents provides a handle for further functionalization through cross-coupling reactions or other transformations, opening avenues for the creation of diverse chemical libraries for screening in drug discovery and agrochemical research.

Conclusion

This compound is a promising reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its application in the Pinner synthesis of pyrimidines offers a reliable and versatile method for accessing compounds with potential biological activity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the exploration of new chemical space and the development of novel molecules with significant therapeutic or agricultural applications.

Application Note: Quantitative Analysis of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, detailed methodologies for the quantitative analysis of 2-Chloro-6-methyl-benzamidine hydrochloride, a key chemical entity in pharmaceutical research and development. Two robust and validated analytical methods are presented: a high-performance liquid chromatography (HPLC) method for specific quantification and impurity profiling, and a potentiometric acid-base titration for absolute purity assessment. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory standards, including the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide explains the causality behind experimental choices to ensure accuracy, precision, and reliability in analytical outcomes.

Introduction and Analytical Strategy

This compound (C₈H₁₀Cl₂N₂, MW: 205.09 g/mol ) is an aromatic amine derivative whose precise quantification is critical for ensuring quality, stability, and safety in research and manufacturing settings.[4][5] The presence of a chromophoric benzene ring and a basic benzamidine functional group makes the compound amenable to both spectrophotometric and titrimetric analysis.

Our strategy employs two complementary techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the primary method for its high specificity, sensitivity, and ability to simultaneously quantify the main component and separate it from potential impurities or degradation products. The choice of a C18 column is based on the non-polar nature of the substituted benzene ring, ensuring effective retention and separation.

  • Non-Aqueous Potentiometric Titration: This method provides an absolute measure of the hydrochloride salt's purity. It is a classic, robust pharmacopeial method for assaying ionizable drug substances.[6][7] Titrating the hydrochloride salt as a weak acid in a non-aqueous medium with a strong base offers high accuracy and precision, serving as an excellent orthogonal method to HPLC.

The validation of these methods must adhere to the ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][8]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle

This RP-HPLC method separates 2-Chloro-6-methyl-benzamidine from other components based on its differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The molecule is protonated in an acidic mobile phase, ensuring good peak shape. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.

Materials and Instrumentation
Category Item Specifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, UV/PDA detector
Analytical Balance0.01 mg readability
pH MeterCalibrated with standard buffers
Chromatography ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Diluent50:50 (v/v) Acetonitrile:Water
Chemicals Reference Standard2-Chloro-6-methyl-benzamidine HCl (Certified purity)
AcetonitrileHPLC Grade
WaterHPLC Grade / Deionized
Trifluoroacetic AcidHPLC Grade
Experimental Protocol

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare Mobile Phase A and B as specified. Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Chloro-6-methyl-benzamidine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

Step 2: Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Gradient Program 0-5 min: 15% B; 5-20 min: 15% to 70% B; 20-22 min: 70% to 15% B; 22-25 min: 15% B (Re-equilibration)

Step 3: System Suitability and Analysis Sequence

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the Reference Standard solution.

  • Perform one blank injection (Diluent).

  • Inject the Sample Solution in duplicate.

Step 4: Data Analysis and Calculation The concentration of 2-Chloro-6-methyl-benzamidine HCl is calculated using the external standard method:

Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the average peak area of the analyte from the sample injections.

  • Area_Standard is the average peak area of the analyte from the standard injections.

  • Conc_Standard is the concentration of the Reference Standard solution (mg/mL).

  • Conc_Sample is the concentration of the Sample solution (mg/mL).

  • Purity_Standard is the certified purity of the Reference Standard (%).

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must meet predefined system suitability criteria as per ICH guidelines.[3]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent P1->P2 P3 Dilute to Volume P2->P3 H1 Equilibrate System P3->H1 H2 Inject Standard (x5) for System Suitability H1->H2 H3 Inject Blank H2->H3 H4 Inject Sample (x2) H3->H4 D1 Integrate Peaks H4->D1 D2 Verify System Suitability D1->D2 D3 Calculate Assay (%) D2->D3

Caption: Workflow for HPLC-UV quantification of 2-Chloro-6-methyl-benzamidine HCl.

Method 2: Quantification by Potentiometric Titration

Principle

This method quantifies this compound by titrating it as a weak acid (the protonated benzamidinium ion) with a standardized strong base in a non-aqueous solvent.[6] Glacial acetic acid is used as the solvent to enhance the acidic properties of the hydrochloride salt. The endpoint is determined potentiometrically using a combination pH electrode, where a sharp potential change indicates the equivalence point. This is a classic and reliable method for the assay of hydrochloride salts of organic bases.[6][9]

Materials and Instrumentation
Category Item Specifications
Instrumentation Automatic Potentiometric TitratorEquipped with a combination glass pH electrode suitable for non-aqueous titration
Analytical Balance0.1 mg readability
Reagents Titrant0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized)
SolventGlacial Acetic Acid (Anhydrous)
Standardization Primary StandardPotassium Hydrogen Phthalate (KHP)
Experimental Protocol

Step 1: Standardization of 0.1 N Perchloric Acid

  • Accurately weigh about 500 mg of previously dried KHP into a beaker.

  • Add 50 mL of glacial acetic acid and warm gently to dissolve.

  • Cool and titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

  • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary correction.

  • Calculate the normality of the perchloric acid titrant.

Step 2: Sample Analysis

  • Accurately weigh approximately 150 mg of 2-Chloro-6-methyl-benzamidine HCl into a clean, dry 150 mL beaker.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Immerse the electrode in the solution and ensure the stirrer does not create a vortex.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • Record the volume of titrant consumed at the potentiometric endpoint (the point of maximum inflection on the titration curve).

Step 3: Calculation The purity of 2-Chloro-6-methyl-benzamidine HCl is calculated as follows:

Assay (% w/w) = (V * N * MW * 100) / (W * 1000)

Where:

  • V is the volume of titrant consumed by the sample (mL), corrected for the blank.

  • N is the normality of the perchloric acid titrant (mol/L).

  • MW is the molecular weight of 2-Chloro-6-methyl-benzamidine HCl (205.09 g/mol ).

  • W is the weight of the sample taken (mg).

Titration Workflow Diagram

Titration_Workflow cluster_titrant Titrant Standardization cluster_sample Sample Analysis cluster_calc Final Calculation T1 Prepare 0.1N Perchloric Acid T2 Titrate against KHP T1->T2 T3 Calculate Normality (N) T2->T3 S3 Titrate to Potentiometric Endpoint T3->S3 Use Standardized Titrant S1 Weigh Sample Accurately S2 Dissolve in Glacial Acetic Acid S1->S2 S2->S3 C1 Record Titrant Volume (V) S3->C1 C2 Calculate Assay (% w/w) C1->C2

Caption: Workflow for potentiometric titration of 2-Chloro-6-methyl-benzamidine HCl.

Summary and Comparison of Methods

Parameter HPLC-UV Method Potentiometric Titration Method
Principle Chromatographic Separation & UV DetectionAcid-Base Neutralization
Specificity High (Stability-indicating)Moderate (Titrates total basic substances)
Application Assay, purity, impurity profilingAssay, absolute purity determination
Sensitivity High (µg/mL level)Lower (mg level)
Throughput ModerateHigh (with autosampler)
Primary Advantage Can separate and quantify impurities.High accuracy and precision; no reference standard needed for the analyte itself (only for titrant).

Conclusion

The analytical methods detailed in this note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is recommended for routine quality control, stability studies, and impurity determination due to its high specificity. The potentiometric titration method serves as an excellent orthogonal technique for primary purity assessment and for validating the HPLC assay results. Adherence to the described protocols and system suitability criteria, within a framework of formal validation according to ICH guidelines, will ensure data of the highest integrity for drug development and manufacturing professionals.[1][10]

References

Application Note: A High-Throughput Screening Workflow for the Identification of Protein Arginine Deiminase (PAD) Inhibitors using 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination or deimination.[1][2] Dysregulation of PAD activity is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers.[3][4][5] This makes PADs compelling therapeutic targets for drug discovery. This application note provides a detailed, field-proven protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel PAD inhibitors. We describe the use of 2-Chloro-6-methyl-benzamidine hydrochloride, a well-characterized pan-PAD inhibitor commonly known as Cl-amidine, as an essential control compound for assay validation, performance monitoring, and dose-response analysis.[5][6][7]

The Central Role of PADs in Cellular Signaling and Disease

The conversion of a positively charged arginine residue to a neutral citrulline can have profound effects on protein structure and function, altering protein-protein interactions, protein-DNA interactions, and susceptibility to proteolytic cleavage.[1][3] One of the most well-studied roles of PADs, particularly PAD4, is in gene regulation through the citrullination of histones.[8] This modification can lead to chromatin decondensation and either activate or repress gene transcription, playing a pivotal role in cellular differentiation, apoptosis, and immune responses.[1][8] Furthermore, PAD-mediated citrullination is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens that, when dysregulated, contributes to autoimmune pathology.[4]

The diagram below illustrates the central role of PAD enzymes in cellular signaling pathways and the inhibitory action of Cl-amidine.

G cluster_0 Cellular Stimuli cluster_1 PAD Enzyme Activation cluster_2 Mechanism of Action cluster_3 Downstream Biological Effects Stimuli Inflammatory Signals (e.g., LPS, TNF) Ca_Influx Ca2+ Influx Stimuli->Ca_Influx PAD_inactive PAD (Inactive) Ca_Influx->PAD_inactive PAD_active PAD (Active) PAD_inactive->PAD_active Ca2+ binding Product Protein-Citrulline PAD_active->Product Citrullination Substrate Protein-Arginine (e.g., Histone H3) GeneReg Gene Regulation Chromatin Decondensation Product->GeneReg NETosis NETosis Product->NETosis Inhibitor Cl-amidine (2-Chloro-6-methyl-benzamidine HCl) Inhibitor->PAD_active Inhibition

Figure 1: Simplified PAD4 signaling pathway. Inflammatory stimuli trigger calcium influx, activating PAD enzymes. Activated PADs convert arginine to citrulline on substrate proteins like histones, leading to downstream effects. Cl-amidine inhibits the active PAD enzyme, blocking this cascade.

Principle of the AMC-Based Fluorescence Assay

To identify inhibitors in a high-throughput format, a robust and sensitive assay is required. Several fluorescence-based methods have been developed for monitoring PAD activity.[9][10] This protocol focuses on a widely adopted and reliable method that exploits the substrate specificity of the protease trypsin.[10][11][12]

The core components of this assay are:

  • A Recombinant PAD Enzyme: Typically human PAD2 or PAD4.

  • A Fluorogenic Substrate: A synthetic peptide containing an arginine residue linked to a quenched fluorophore, 7-amino-4-methylcoumarin (AMC). A common substrate is N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin (BA-AMC).

  • A Developing Protease: Trypsin, which specifically cleaves peptide bonds C-terminal to arginine residues.

The assay principle is based on a two-step, signal-inversion reaction:

  • In the absence of an inhibitor (Negative Control): The active PAD enzyme converts the arginine in the BA-AMC substrate to citrulline. Trypsin cannot recognize or cleave at the citrulline residue. The AMC fluorophore remains quenched, resulting in a low fluorescence signal.

  • In the presence of a potent inhibitor (e.g., Cl-amidine): PAD activity is blocked. The arginine residue on the BA-AMC substrate remains unmodified. In the second step, trypsin readily cleaves the peptide bond after the arginine, releasing the free AMC fluorophore, which produces a high fluorescence signal.

This design is advantageous for HTS as it produces a positive signal for inhibitory compounds, which is often more robust and less prone to artifacts from compound fluorescence quenching.[10]

Materials and Reagents

ReagentRecommended SupplierNotes
Recombinant Human PAD4Commercial VendorEnsure high purity and known specific activity.
2-Chloro-6-methyl-benzamidine HCl (Cl-amidine)Commercial VendorPositive control inhibitor.
N-α-benzoyl-L-arginine-7-amido-4-methylcoumarinCommercial VendorFluorogenic substrate.
Trypsin (TPCK-treated)Commercial VendorTPCK treatment minimizes chymotrypsin activity.
Tris-HClSigma-AldrichFor buffer preparation.
Calcium Chloride (CaCl₂)Sigma-AldrichRequired for PAD enzyme activity.
Dithiothreitol (DTT)Sigma-AldrichReducing agent to maintain PAD active site cysteine.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for compounds.
Assay PlatesGreiner Bio-OneLow-volume, black, 384-well plates are recommended for HTS.
Fluorescence Plate Readere.g., Molecular DevicesCapable of excitation at ~360 nm and emission detection at ~460 nm.

Detailed High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. Adjust volumes accordingly for other plate formats.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT. Prepare fresh on the day of the experiment. The DTT is critical and should be added from a frozen stock just before use.

  • Cl-amidine Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in small aliquots at -20°C. The reported solubility of similar benzamidine hydrochlorides in DMSO is high (~25 mg/ml).[13]

  • PAD4 Enzyme Working Solution (4X concentration): Dilute the recombinant PAD4 enzyme stock into cold Assay Buffer to a final concentration of 200 nM (for a 1X final concentration of 50 nM). Keep on ice. Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.

  • BA-AMC Substrate Working Solution (4X concentration): Dilute the BA-AMC stock into Assay Buffer to a final concentration of 200 µM (for a 1X final concentration of 50 µM). Protect from light.

  • Trypsin Working Solution (2X concentration): Prepare a 1 mg/mL solution of TPCK-treated trypsin in a suitable buffer (e.g., 50 mM Tris). Keep on ice.

Experimental Workflow

The following diagram outlines the sequential steps of the HTS assay on a 384-well plate.

G cluster_workflow HTS Assay Workflow start Start step1 Step 1: Dispense 50 nL Compound (or DMSO/Cl-amidine controls) start->step1 step2 Step 2: Add 5 µL 4X PAD4 Enzyme Solution step1->step2 step3 Step 3: Incubate 15 min at 37°C (Inhibitor Binding) step2->step3 step4 Step 4: Add 5 µL 4X BA-AMC Substrate Solution step3->step4 step5 Step 5: Incubate 30 min at 37°C (PAD Reaction) step4->step5 step6 Step 6: Add 10 µL 2X Trypsin Solution (Stop & Develop) step5->step6 step7 Step 7: Incubate 20 min at RT step6->step7 step8 Step 8: Read Plate Ex: 360 nm, Em: 460 nm step7->step8 end End step8->end

Figure 2: Step-by-step experimental workflow for the PAD inhibitor HTS assay.

Step-by-Step Procedure
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library plates into the 384-well assay plates.

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Dispense 50 nL of 10 mM Cl-amidine in DMSO (final concentration ~25 µM).

  • Enzyme Addition: Add 5 µL of the 4X PAD4 Enzyme Working Solution to all wells. Mix by gentle centrifugation (e.g., 1 min at 1,000 rpm).

  • Inhibitor Pre-incubation: Seal the plates and incubate for 15 minutes at 37°C. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Add 5 µL of the 4X BA-AMC Substrate Working Solution to all wells to initiate the reaction. Mix by centrifugation.

  • Enzymatic Reaction Incubation: Seal the plates and incubate for 30 minutes at 37°C. This time should be optimized to ensure the reaction is in the linear range.

  • Development Step: Add 10 µL of the 2X Trypsin Working Solution to all wells. This simultaneously stops the PAD4 reaction (by dilution and proteolysis) and begins the cleavage of any un-citrullinated substrate. Mix by centrifugation.

  • Signal Development: Incubate the plates for 20 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plates using a fluorescence plate reader with excitation set to ~360 nm and emission set to ~460 nm.

Data Analysis, Interpretation, and Quality Control

Calculation of Percent Inhibition

The raw fluorescence units (RFU) are used to calculate the percentage of PAD inhibition for each test compound.

Formula: % Inhibition = [(RFU_compound - RFU_neg_ctrl) / (RFU_pos_ctrl - RFU_neg_ctrl)] * 100

Where:

  • RFU_compound is the signal from a well with a test compound.

  • RFU_neg_ctrl is the average signal from the negative control wells (DMSO only).

  • RFU_pos_ctrl is the average signal from the positive control wells (Cl-amidine).

Assay Quality Control: The Z'-Factor

For any HTS campaign, it is critical to ensure the assay is robust and reproducible. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the quality and suitability of the assay for HTS.

Formula: Z' = 1 - [(3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|]

An assay with a Z'-factor > 0.5 is considered excellent and robust for high-throughput screening.

Dose-Response Analysis and IC₅₀ Determination

Confirmed "hits" from the primary screen should be subjected to dose-response analysis to determine their potency. A serial dilution of the hit compound (and the Cl-amidine control) is prepared and tested in the assay as described above. The resulting % Inhibition values are plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

ParameterTypical Value / RangeReference
Cl-amidine IC₅₀ (PAD4) 5.9 µM[6][7]
Cl-amidine IC₅₀ (PAD1) 0.8 µM[6]
Cl-amidine IC₅₀ (PAD3) 6.2 µM[6]
Final PAD4 Concentration 20-100 nMEmpirically determined
Final BA-AMC Substrate Concentration 50-100 µM (~Km value)Empirically determined
HTS Plate Format 384-wellIndustry Standard
Target Z'-Factor > 0.5HTS Best Practice
Fluorescence Wavelengths (AMC) Ex: ~360 nm / Em: ~460 nm[11][14]

Conclusion

This application note provides a comprehensive and validated framework for conducting high-throughput screening campaigns to identify novel inhibitors of Protein Arginine Deiminases. The described fluorescence-based assay is robust, sensitive, and well-suited for automation. The use of this compound (Cl-amidine) as a reference pan-PAD inhibitor is integral to the protocol, enabling rigorous assay validation, quality control, and the accurate determination of the potency of new chemical entities. This workflow serves as a powerful tool for academic and industrial researchers aiming to develop next-generation therapeutics targeting diseases associated with dysregulated protein citrullination.

References

experimental design for 2-Chloro-6-methyl-benzamidine hydrochloride studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Characterization of 2-Chloro-6-methyl-benzamidine hydrochloride

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive framework for the experimental evaluation of this compound, a substituted aromatic amidine with potential applications in drug discovery. Amidine-containing compounds are a significant class of enzyme inhibitors, recognized for their ability to mimic arginine and lysine residues and interact with the active sites of enzymes like serine proteases and nitric oxide synthases (NOS).[1] Furthermore, the N-(2-chloro-6-methyl-phenyl) moiety is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor, suggesting a broader potential target scope for this compound.[2] This guide presents a logical, multi-stage workflow, from initial target screening and detailed in vitro characterization to foundational cell-based assays and principles for in vivo study design. Each protocol is designed to be self-validating, providing researchers with the necessary tools to rigorously assess the compound's mechanism of action, potency, selectivity, and preliminary safety profile.

Section 1: Introduction and Foundational Concepts

The Scientific Rationale: Why Study this compound?

The benzamidine scaffold is a classic "privileged structure" in medicinal chemistry. The positively charged amidinium group at physiological pH facilitates strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) often found in enzyme active sites.[1] This has led to the development of numerous inhibitors targeting serine proteases (e.g., thrombin, trypsin) and nitric oxide synthases (NOS).[1][3]

The specific substitutions on the phenyl ring—a chloro group at position 2 and a methyl group at position 6—are critical. These modifications sterically and electronically tune the molecule, influencing its:

  • Binding Affinity and Selectivity: The substitutions can enhance interactions with specific sub-pockets of a target enzyme's active site, potentially leading to higher potency and selectivity over other related enzymes.

  • Pharmacokinetic Properties: Lipophilicity and metabolic stability are altered by these groups, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Given that the N-(2-chloro-6-methyl-phenyl) structure is integral to the potent kinase inhibitor Dasatinib, a primary hypothesis is that this compound may also exhibit activity against protein kinases, in addition to the traditional targets of amidines.[2] This dual potential necessitates a broad and systematic screening approach.

Overall Experimental Workflow

The research plan follows a logical progression from broad, high-throughput screening to specific, mechanistic studies, culminating in preliminary in vivo characterization. This funnel-down approach ensures that resources are used efficiently, building a comprehensive data package at each stage.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Studies A Target Identification (Enzyme Panel Screening) B Enzyme Inhibition Kinetics (IC50, Ki, MOA) A->B C Selectivity Profiling B->C D Cytotoxicity Assays (CC50 Determination) C->D E Target Engagement & Downstream Signaling D->E F Pharmacokinetic (PK) Study Design E->F G Pharmacodynamic (PD) & Efficacy Model Design F->G start Compound Acquisition start->A

Caption: High-level experimental workflow for characterizing this compound.

Section 2: Safety, Handling, and Preparation

Before initiating any experiment, it is critical to review the Safety Data Sheet (SDS). While an SDS for this specific hydrochloride salt may not be readily available, data from benzamidine hydrochloride provides a conservative baseline.

  • Hazards: Benzamidine hydrochloride is classified as causing skin and serious eye irritation and may cause respiratory irritation.[5][6]

  • Handling: Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[6]

Protocol 2.1: Stock Solution Preparation

The hydrochloride salt form generally confers good aqueous solubility.

  • Objective: To prepare a high-concentration, validated stock solution for serial dilutions.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile-filtered), nuclease-free water (for aqueous buffers), precision balance, sterile microcentrifuge tubes.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on a precision balance.

    • Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 50 mM). The molecular weight of the free base (C₈H₉ClN₂) is 168.62 g/mol .[8] Remember to account for the mass of HCl in the hydrochloride salt if the exact molecular weight is provided by the supplier.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Section 3: In Vitro Enzymatic Assays

The primary goal of this phase is to identify the compound's biological targets and characterize the kinetics of inhibition.

Protocol 3.1: Broad Spectrum Enzyme Inhibition Screening

Causality: A broad screening approach is essential due to the compound's dual potential to inhibit classic amidine targets and protein kinases. This unbiased approach prevents premature focus on a single target class.

  • Objective: To identify potential enzyme targets from different classes.

  • Methodology:

    • Submit the compound to a commercial enzyme screening service or perform in-house assays against a curated panel.

    • Recommended Panels:

      • Serine Protease Panel: Include enzymes like Thrombin, Trypsin, Plasmin, and Factor Xa.[3]

      • Nitric Oxide Synthase (NOS) Panel: Include the three main isoforms: nNOS, eNOS, and iNOS.[1]

      • Kinase Panel: A broad panel such as the KinomeScan™ service is recommended. At minimum, screen against Abl and Src kinases based on the Dasatinib structural alert.[2]

    • Perform initial screens at a single high concentration (e.g., 10 µM) to identify "hits."

    • A "hit" is typically defined as >50% inhibition of enzyme activity.

Protocol 3.2: Determining IC50 and Inhibition Mechanism (MOA)

Once a primary target is identified, a detailed kinetic analysis is required. This protocol describes a universal method adaptable to most enzymes using a chromogenic or fluorogenic substrate.

Causality: The IC50 value provides a measure of inhibitor potency, but it is dependent on experimental conditions like substrate concentration.[9] Determining the mechanism of action (MOA) and the inhibition constant (Ki) provides a more fundamental, substrate-independent measure of inhibitor affinity and reveals how the inhibitor interacts with the enzyme.[10][11]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 + P P1 Product E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 + P ESI2 ESI Complex ES2->ESI2 + I P2 Product E3 Enzyme ES3 ES Complex E3->ES3 + S S3 Substrate I3 Inhibitor ES3->E3 + P ESI3 ESI Complex ES3->ESI3 + I P3 Product

Caption: Mechanisms of reversible enzyme inhibition.[10]

  • Objective: To determine the IC50, Ki, and mechanism of inhibition against a specific enzyme target.

  • Materials: Purified enzyme, chromogenic/fluorogenic substrate, assay buffer, 96-well microplates, microplate reader, test compound stock solution.

  • Step-by-Step Procedure:

    • Substrate Kₘ Determination: First, determine the Michaelis-Menten constant (Kₘ) for the substrate under your specific assay conditions by measuring initial reaction velocities across a range of substrate concentrations.[9]

    • IC50 Determination:

      • Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution series starting from 100 µM).

      • In a 96-well plate, add assay buffer, the enzyme, and the different inhibitor concentrations. Include a "no inhibitor" control.

      • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding the substrate at a fixed concentration (typically equal to its Kₘ value).

      • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence kinetically (e.g., every 30 seconds for 10-15 minutes).

    • MOA Determination:

      • Repeat the kinetic assay using a matrix of conditions. Vary the concentration of the substrate across a range (e.g., 0.5x to 10x Kₘ) in the presence of several fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 5x the determined IC50).[9]

  • Data Analysis:

    • IC50: Calculate initial reaction velocities (V₀) from the linear portion of the kinetic curve for each inhibitor concentration. Plot % inhibition vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • MOA: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[12]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Ki Calculation: Use the Cheng-Prusoff equation or specialized software to calculate the Ki from the IC50 and MOA data.

ParameterDescriptionTypical Value Range
IC50 Inhibitor concentration causing 50% enzyme inhibition.nM to µM
Kₘ Substrate concentration at half-maximal velocity.µM to mM
Ki Inhibition constant; a measure of inhibitor binding affinity.nM to µM
MOA Mechanism of Action.Competitive, Non-competitive, etc.
Caption: Key quantitative parameters in enzyme inhibition studies.

Section 4: Cell-Based Assays

Moving from a purified enzyme system to a cellular context is a critical step to assess biological relevance, membrane permeability, and potential toxicity.[13]

Protocol 4.1: Cytotoxicity Assessment

Causality: It is essential to determine if the compound is toxic to cells at concentrations where it inhibits its target. A potent inhibitor that is also highly cytotoxic has limited therapeutic potential. Measuring cytotoxicity using multiple, mechanistically distinct assays provides a more robust assessment.[14][15]

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the compound in relevant cell lines.

  • Recommended Assays:

    • MTT or Resazurin Assay: Measures metabolic activity, indicating cell viability.[16]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating cell death (necrosis).[17]

  • Step-by-Step Procedure (MTT Assay Example):

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot % viability vs. log[Compound] and fit to a dose-response curve to calculate the CC50.

    • Calculate the Selectivity Index (SI) as SI = CC50 / IC50 . A higher SI value (>10) is generally desirable.

Section 5: Principles of In Vivo Experimental Design

In vivo studies are necessary to understand how the compound behaves in a complex biological system. These are guiding principles, as specific protocols are highly dependent on the animal model and therapeutic indication.[18]

Pharmacokinetic (PK) Study Design

Causality: A PK study is fundamental to understanding the ADME properties of a compound. It determines the exposure (how much of the drug gets to the bloodstream and for how long), which is essential for designing effective dosing regimens for efficacy studies.[19][20]

  • Objective: To determine key PK parameters after administration.

  • Key Steps:

    • Animal Model: Typically mice or rats are used for initial studies.[18]

    • Formulation: Develop a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

    • Dosing: Administer a single dose of the compound.

    • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[21]

    • Bioanalysis: Develop a sensitive and specific method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

    • Parameter Calculation: Use software to calculate key PK parameters.

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration.
Tₘₐₓ Time at which Cₘₐₓ is observed.
AUC Area Under the Curve; a measure of total drug exposure.
t₁/₂ Half-life; the time taken for the plasma concentration to reduce by half.
Caption: Essential pharmacokinetic parameters for small molecules.[4]
Pharmacodynamic (PD) and Efficacy Studies

Causality: PD studies link drug exposure (PK) to the biological effect (the "response"). This is crucial for establishing a dose-response relationship and demonstrating that the compound engages its target in vivo to produce a desired therapeutic outcome.[19]

  • Objective: To demonstrate target engagement and therapeutic efficacy in a relevant disease model.

  • Design Principles:

    • Model Selection: Choose an animal model that is relevant to the enzyme target and disease pathology. For example, if the compound inhibits an inflammatory target, a lipopolysaccharide (LPS)-induced inflammation model could be used.

    • Biomarker Measurement: Measure a biomarker that reflects target engagement. For a NOS inhibitor, this could be measuring nitrate/nitrite levels in plasma or tissue. For a kinase inhibitor, it could be measuring the phosphorylation of a downstream substrate via Western Blot or ELISA.

    • Dose-Response: Test multiple dose levels to establish a relationship between the dose administered and the observed therapeutic effect.

    • PK/PD Correlation: Whenever possible, collect both PK and PD data from the same animals to directly correlate drug exposure with the biological response.[19]

References

Application Note & Protocol: Safe Handling and Storage of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Scientific Context

2-Chloro-6-methyl-benzamidine hydrochloride is a substituted aromatic amidine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development. Benzamidines are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] The specific substitutions on the phenyl ring, in this case, a chloro and a methyl group, modulate the compound's steric and electronic properties, making it a valuable building block or screening compound for developing targeted therapeutic agents.[3]

Given its reactive potential and structural similarity to other known irritants, establishing rigorous handling and storage protocols is paramount to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This document provides a comprehensive guide based on an analysis of analogous compounds and established best practices for chemical laboratory safety.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, a robust hazard assessment can be synthesized from data on structurally similar benzamidine hydrochloride salts.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation and potential damage.[4][5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[4][6]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): The compound is presumed to be harmful if ingested.[4][5]

Physicochemical Risks:

  • Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic (attracts and holds water molecules from the ambient atmosphere). Moisture can lead to degradation and affect the accuracy of weighing for solution preparation.

  • Light Sensitivity: While not explicitly documented, many complex organic molecules exhibit sensitivity to light, which can catalyze degradation over time.[7]

  • Thermal Decomposition: At elevated temperatures or in a fire, thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

Parameter Description / Expected Value Source / Rationale
Appearance White to light brown or yellow solid/powder.Based on analogs 2-Chloro-benzamidine HCl and 2-Chloro-6-fluoro-benzamidine HCl.[3][10]
GHS Hazard Codes H302, H315, H319, H335Based on Cl-Amidine (hydrochloride) and other benzamidine salts.[4][5]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, IngestionGeneral for powdered chemical reagents.[8][11]
Recommended Storage Temp. 0-8 °CBased on analogs 2-Chloro-benzamidine HCl and 2-Chloro-6-fluoro-benzamidine HCl.[3][10]

Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the identified risks. The causality behind each selection is critical for user compliance and safety.

  • Eye and Face Protection:

    • Protocol: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When handling larger quantities (>1g) or when there is a significant risk of dust generation, upgrade to chemical splash goggles.

    • Rationale: This protects against accidental splashes when preparing solutions and prevents airborne dust from causing serious eye irritation.[5][12]

  • Hand Protection:

    • Protocol: Wear nitrile gloves. Inspect gloves for any signs of damage before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of them after use.[13]

    • Rationale: Nitrile provides a sufficient barrier against incidental contact with this class of chemical. Regular inspection and proper removal are critical to prevent contamination of the skin.[14]

  • Body Protection:

    • Protocol: A standard laboratory coat must be worn and fully buttoned.

    • Rationale: This protects the skin and personal clothing from contamination by dust or splashes.[12]

  • Respiratory Protection:

    • Protocol: All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to control exposure.[14] If engineering controls are not available and dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be required based on a formal risk assessment.

    • Rationale: Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[6]

Protocol: Laboratory Handling and Solution Preparation

Adherence to this workflow minimizes exposure and preserves the chemical's integrity.

4.1 Weighing and Aliquoting the Solid Compound:

  • Preparation: Designate a specific area within a chemical fume hood for handling. Place a weigh boat on an analytical balance.

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 20-30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening, which would compromise its integrity.

  • Dispensing: Open the container inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of powder to the weigh boat. Work gently to minimize dust formation.[13]

  • Sealing: Immediately and tightly reseal the main container. Parafilm can be wrapped around the cap to provide an additional barrier against moisture during storage.[15]

  • Cleanup: Carefully dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

4.2 Solution Preparation:

  • Solvent Selection: Benzamidine hydrochloride salts are generally soluble in water and alcohols.[16] Confirm solubility for your specific application.

  • Dissolution: Add the weighed solid to your target vessel. Slowly add the solvent and mix. Gentle heating or sonication may be required to achieve full dissolution.

  • Stability: Solutions of benzamidine hydrochloride are often not stable for long periods and should be prepared fresh daily for best results.[1] If storage is necessary, filter-sterilize the solution and store in frozen aliquots, though stability under these conditions must be validated for the specific application.

Protocol: Long-Term Storage

Proper storage is essential for maintaining the chemical's purity and efficacy. The primary concerns are degradation from moisture, heat, and potentially light.

5.1 Core Storage Requirements:

  • Temperature: Store at 0-8 °C in a dedicated and clearly labeled laboratory refrigerator.[3][10] Do not store in office or domestic refrigerators where food is present.[17]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[18] For enhanced protection against hygroscopic effects, the primary container can be placed inside a larger, sealed secondary container containing a desiccant (e.g., silica gel). This setup should then be placed in the refrigerator.

  • Light: While specific data is unavailable, it is best practice to protect the compound from light.[7] Store the container in a box or wrap it in aluminum foil to prevent photodegradation.[15]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

5.2 Storage Decision Workflow

The following diagram outlines the logical workflow for ensuring proper storage conditions.

StorageWorkflow start Receive New 2-Chloro-6-methyl-benzamidine HCl check_temp Is compound sensitive to room temperature? start->check_temp store_fridge Store in dedicated 0-8 °C Refrigerator check_temp->store_fridge Yes check_hygro Is compound a hygroscopic salt? store_desiccator Place tightly sealed vial in secondary container with desiccant check_hygro->store_desiccator Yes check_light Is compound potentially light sensitive? protect_light Wrap vial in foil or use amber vial check_light->protect_light Yes (Best Practice) final_storage Final Storage Location: Protected, Dry, Refrigerated check_light->final_storage No store_fridge->check_hygro store_desiccator->check_light protect_light->final_storage

Caption: Decision workflow for storing 2-Chloro-6-methyl-benzamidine HCl.

Spill and Emergency Procedures

Rapid and correct response to spills or exposure is critical.

6.1 Spill Management (Solid):

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE, gently sweep up the spilled solid material. Avoid dry sweeping that creates dust; if necessary, lightly moisten a paper towel to wipe up the final residue.[8][13]

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

6.2 Personal Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[18] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[14]

References

Application Notes and Protocols for Assay Development with 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing biochemical and cellular assays using 2-Chloro-6-methyl-benzamidine hydrochloride. This compound belongs to the benzamidine class of molecules, which are recognized for their potential as enzyme inhibitors. Herein, we focus on its application as a putative inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme in epigenetic regulation and a target of significant interest in drug discovery. These notes offer detailed protocols, the scientific rationale behind experimental choices, and guidance for data interpretation, empowering researchers to effectively evaluate the inhibitory potential of this compound.

Introduction: The Significance of Targeting PRMT1

Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, RNA processing, DNA damage repair, and transcriptional regulation.[1] The enzymes responsible for this modification are the Protein Arginine Methyltransferases (PRMTs). The PRMT family is broadly classified based on the type of methylation they catalyze. Type I PRMTs, the most prevalent class, catalyze the formation of asymmetric dimethylarginine (ADMA).

PRMT1 is the predominant Type I enzyme in mammals, responsible for approximately 90% of all arginine methylation.[2] Its dysregulation has been implicated in various diseases, including cancer and cardiovascular conditions, making it a prime therapeutic target.[3] The development of small molecule inhibitors for PRMT1 is therefore a highly active area of research.

This compound is a synthetic organic compound that shares structural motifs with other known PRMT1 inhibitors, particularly those from the diamidine class.[2] While direct inhibitory data for this specific compound is not yet widely published, its benzamidine core suggests it may act as a competitive inhibitor at the arginine-binding site of PRMT1. The protocols detailed below are designed to rigorously test this hypothesis and characterize its inhibitory activity.

Mechanism of Action: A Hypothesis

We hypothesize that this compound acts as a competitive inhibitor of PRMT1. The positively charged amidine group is expected to mimic the guanidinium group of the arginine substrate, allowing it to bind within the enzyme's active site. This binding event would preclude the natural substrate from accessing the catalytic machinery, thereby inhibiting the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor. The chloro and methyl substitutions on the phenyl ring may further influence binding affinity and selectivity.

Biochemical Assays for PRMT1 Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. We present two robust methods for this purpose.

Radiometric [³H]-SAM Filter-Based Assay

This is a highly sensitive and direct method to quantify enzyme activity by measuring the incorporation of a radiolabeled methyl group onto a substrate.

Causality Behind Experimental Choices:

  • Recombinant PRMT1: Using a purified enzyme ensures that any observed inhibition is a direct effect on the target.

  • Histone H4 Peptide: A well-characterized and efficient substrate for PRMT1.

  • [³H]-SAM: The tritiated methyl donor provides a highly sensitive readout.

  • Filter Paper: P81 phosphocellulose paper binds the positively charged peptide substrate, allowing for the separation of the methylated peptide from the unincorporated [³H]-SAM.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM NaCl.

    • PRMT1 Enzyme: Dilute recombinant human PRMT1 to a final concentration of 50 nM in Assay Buffer.

    • Histone H4 Peptide (1-21): Prepare a 10 µM stock solution in Assay Buffer.

    • [³H]-SAM: Prepare a 10 µM stock solution (specific activity ~10-15 Ci/mmol).

    • This compound: Prepare a 10-point serial dilution series in DMSO, typically from 10 mM to 0.5 µM.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the this compound serial dilutions or DMSO (as a vehicle control).

    • Add 20 µL of the PRMT1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a 25 µL mixture of Histone H4 peptide (final concentration 2 µM) and [³H]-SAM (final concentration 1 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in the Stop Solution.

    • Rinse the filter paper once with acetone and allow it to air dry.

    • Place the dried filter paper sections into scintillation vials with 5 mL of scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Parameter Recommended Concentration/Condition
Recombinant PRMT150 nM
Histone H4 Peptide2 µM
[³H]-SAM1 µM
Incubation Time60 minutes
Incubation Temperature30°C
Non-Radiometric Fluorescence Polarization (FP) Assay

This assay format offers a non-radioactive alternative for high-throughput screening and is based on the change in polarization of fluorescently labeled molecules upon binding to a larger protein.

Causality Behind Experimental Choices:

  • Fluorescent Probe: A small molecule probe that binds to the active site of PRMT1. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.

  • PRMT1 Binding: Upon binding to the much larger PRMT1 enzyme, the probe's tumbling is restricted, leading to an increase in fluorescence polarization.

  • Competitive Inhibition: An inhibitor that displaces the fluorescent probe from the active site will cause a decrease in fluorescence polarization, providing a measure of its binding affinity.

  • Reagent Preparation:

    • FP Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • PRMT1 Enzyme: Dilute recombinant human PRMT1 to a final concentration of 200 nM in FP Assay Buffer.

    • Fluorescent Probe: Prepare a 1 µM stock of a suitable fluorescently-labeled PRMT1 ligand (e.g., a rhodamine-containing cysteine-reactive probe).[2]

    • This compound: Prepare a serial dilution series in DMSO.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add 1 µL of the this compound serial dilutions or DMSO.

    • Add 10 µL of the PRMT1 enzyme solution to each well and incubate for 15 minutes.

    • Add 10 µL of the fluorescent probe solution (final concentration 50 nM).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the probe by the inhibitor.

    • Calculate IC50 values by plotting the change in polarization against the inhibitor concentration.

Cellular Assays for PRMT1 Activity

Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological context.

Western Blot for Histone H4 Arginine 3 Methylation (H4R3me2a)

PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[4] Measuring the levels of this specific histone mark is a reliable readout of cellular PRMT1 activity.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose a cell line with detectable basal levels of H4R3me2a (e.g., MCF-7, A549).

  • Specific Antibody: A validated antibody specific for the H4R3me2a mark is essential for accurate detection.

  • Loading Control: Total Histone H4 or another housekeeping protein (e.g., GAPDH, β-actin) is used to normalize for protein loading differences between lanes.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or DMSO for 24-48 hours. A known PRMT1 inhibitor like MS023 can be used as a positive control.[4]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against H4R3me2a overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Histone H4 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for H4R3me2a and the loading control using image analysis software.

    • Normalize the H4R3me2a signal to the loading control signal for each sample.

    • Plot the normalized signal against the inhibitor concentration to observe the dose-dependent effect.

Parameter Recommendation
Cell LinesMCF-7, A549, or other with detectable H4R3me2a
Treatment Duration24-48 hours
Primary AntibodyAnti-H4R3me2a (validated)
Loading ControlAnti-Total Histone H4, Anti-GAPDH, or Anti-β-actin

Visualizing Workflows and Pathways

Biochemical Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, Inhibitor Dilutions mix Mix Inhibitor and PRMT1 Enzyme reagents->mix incubate1 Pre-incubate mix->incubate1 start_rxn Add Substrate & [3H]-SAM incubate1->start_rxn incubate2 Incubate at 30°C start_rxn->incubate2 stop_rxn Spot on P81 Paper incubate2->stop_rxn wash Wash & Dry Paper stop_rxn->wash count Scintillation Counting wash->count analyze Calculate % Inhibition and IC50 count->analyze

Caption: Workflow for the radiometric PRMT1 inhibition assay.

Cellular Assay Workflow

start Seed Cells treat Treat with 2-Chloro-6-methyl-benzamidine HCl start->treat lyse Harvest & Lyse Cells treat->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (Anti-H4R3me2a, Loading Control) transfer->probe detect ECL Detection probe->detect end Analyze Band Intensity detect->end

Caption: Workflow for Western blot analysis of cellular PRMT1 activity.

PRMT1 Signaling Pathway

cluster_input Inputs cluster_output Outputs SAM SAM (Methyl Donor) PRMT1 PRMT1 SAM->PRMT1 Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT1 SAH SAH PRMT1->SAH Methylated_Substrate Methylated Substrate (e.g., H4R3me2a) PRMT1->Methylated_Substrate Downstream Effects\n(Transcriptional Regulation) Downstream Effects (Transcriptional Regulation) Methylated_Substrate->Downstream Effects\n(Transcriptional Regulation) Inhibitor 2-Chloro-6-methyl- benzamidine HCl Inhibitor->PRMT1

Caption: PRMT1 catalytic cycle and point of inhibition.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the material safety data sheet (MSDS) for this compound before use.[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

Problem Possible Cause Solution
High variability in radiometric assay Inconsistent spotting or washingEnsure consistent technique. Use a multi-channel pipette for spotting. Ensure filter paper is fully submerged during washes.
No inhibition observed Compound is inactive or insolubleVerify compound solubility in the assay buffer. Test a higher concentration range. Include a positive control inhibitor to validate the assay.
Weak signal in Western blot Low antibody affinity or low H4R3me2a levelsOptimize primary antibody concentration and incubation time. Use a different cell line with higher basal methylation.
Inconsistent Western blot results Uneven protein loading or transferCarefully perform protein quantification and load equal amounts. Ensure complete and even transfer to the membrane.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Chloro-6-methyl-benzamidine hydrochloride?

A1: The most prevalent and direct route for the synthesis of this compound is the Pinner reaction .[3][4] This two-step process involves:

  • The acid-catalyzed reaction of 2-chloro-6-methylbenzonitrile with an alcohol (typically ethanol or methanol) to form an intermediate imino ester salt, also known as a Pinner salt.[2][5]

  • The subsequent reaction of the Pinner salt with ammonia in a process called ammonolysis to yield the desired amidine hydrochloride.[6][7]

Q2: What are the critical parameters to control for a successful Pinner reaction?

A2: The Pinner reaction is highly sensitive to a few key parameters:

  • Anhydrous Conditions: The reaction is extremely moisture-sensitive. Water can hydrolyze the intermediate Pinner salt to form an ester, which is a common side product that reduces the overall yield.[2] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The formation of the Pinner salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[2][8] The subsequent ammonolysis step may require slightly elevated temperatures to proceed at a reasonable rate.

  • Acid Catalyst: The reaction is acid-catalyzed, most commonly using dry hydrogen chloride gas bubbled through the reaction mixture.[5] The concentration of the acid is critical; insufficient acid will result in a slow or incomplete reaction, while excessive acid can lead to side reactions.

Q3: Are there any known challenges associated with the ortho-substituents (2-chloro and 6-methyl) in this synthesis?

A3: Yes, the presence of two ortho-substituents on the benzonitrile ring introduces steric hindrance around the nitrile group. This can significantly slow down the rate of the nucleophilic attack by the alcohol, making the formation of the Pinner salt more challenging compared to unsubstituted benzonitrile.[2][5] Consequently, longer reaction times or more forcing conditions may be necessary.

Q4: Can Lewis acids be used to promote this reaction?

A4: Yes, Lewis acids such as trimethylsilyl triflate (TMSOTf) have been shown to promote the Pinner reaction, especially for less reactive nitriles.[1][9][10] A Lewis acid can activate the nitrile group towards nucleophilic attack, potentially offering a milder alternative to using gaseous hydrogen chloride and possibly overcoming the steric hindrance from the ortho-substituents.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete formation of the Pinner salt due to steric hindrance. 2. Insufficient acid catalyst. 3. Presence of water in the reaction.1. Increase reaction time and/or temperature: For the Pinner salt formation, prolong the reaction at 0-5°C. For the ammonolysis, a moderate increase in temperature may be needed. 2. Ensure sufficient HCl: Monitor the saturation of the reaction mixture with HCl gas. Alternatively, consider using a Lewis acid promoter like TMSOTf.[1][9] 3. Strictly anhydrous conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere.
Low Yield of Amidine, High Yield of Ester Byproduct 1. Hydrolysis of the intermediate Pinner salt by residual water. 2. Incomplete ammonolysis.1. Improve anhydrous technique: See above. 2. Optimize ammonolysis: Increase the concentration of ammonia, reaction time, or temperature for the ammonolysis step. Ensure the Pinner salt is fully converted before workup.
Formation of Amide Byproduct 1. Hydrolysis of the final amidine product during workup or storage. 2. Thermal decomposition of the Pinner salt.1. Control pH during workup: Maintain a neutral or slightly basic pH during extraction and purification. 2. Low-temperature storage: Store the purified amidine hydrochloride at low temperatures under an inert atmosphere. 3. Maintain low temperature during Pinner salt formation: Strict temperature control at 0-5°C is crucial.[8]
Difficult Product Isolation/Purification 1. Presence of unreacted starting material. 2. Formation of multiple byproducts. 3. Product is highly soluble in the crystallization solvent.1. Monitor reaction completion: Use TLC or HPLC to ensure the starting nitrile is fully consumed. 2. Optimize reaction conditions: Revisit the troubleshooting steps for low yield to minimize side reactions. 3. Recrystallization solvent screening: Experiment with different solvent systems for recrystallization to find one that provides good recovery.

Experimental Protocols

Protocol 1: Classical Pinner Reaction

This protocol is a recommended starting point, adapted from general procedures for the Pinner reaction.[2][5]

Step 1: Formation of the Ethyl 2-chloro-6-methylbenzimidate hydrochloride (Pinner Salt)

  • Preparation: Under an inert atmosphere (N2 or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Reaction Mixture: Add 2-chloro-6-methylbenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq) to the flask, dissolved in a minimal amount of anhydrous diethyl ether or chloroform.

  • Acidification: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 5°C. Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Reaction: Seal the flask and allow it to stir at 0-5°C. Monitor the reaction by TLC or ¹H NMR of an aliquot (quenched with a sodium bicarbonate solution) for the disappearance of the starting nitrile. Due to steric hindrance, this may take 24-72 hours.

Step 2: Ammonolysis to this compound

  • Ammonia Solution: Prepare a saturated solution of ammonia in anhydrous ethanol at 0°C.

  • Reaction: To the cold suspension of the Pinner salt from Step 1, add the cold ethanolic ammonia solution (a large excess, e.g., 10-20 eq) dropwise, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40°C) may be required to drive the reaction to completion. Monitor the disappearance of the Pinner salt by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture and filter off the ammonium chloride precipitate. Wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane) to afford the pure product.

Protocol 2: Lewis Acid-Promoted Synthesis (Alternative)

This protocol is based on the use of Lewis acids to facilitate the Pinner reaction, which may be advantageous for the sterically hindered substrate.[1][9]

  • Preparation: Under an inert atmosphere, add 2-chloro-6-methylbenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq) to a flame-dried flask.

  • Lewis Acid Addition: Cool the mixture to 0°C and add trimethylsilyl triflate (TMSOTf) (2.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring for the formation of the intermediate imidate.

  • Ammonolysis and Workup: Follow steps 2-5 from Protocol 1 for the ammonolysis and purification of the final product.

Visualizations

Pinner Reaction Workflow

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification A 2-Chloro-6-methylbenzonitrile + Anhydrous Ethanol B Add Dry HCl Gas or Lewis Acid (0-5°C) A->B C Formation of Ethyl 2-chloro-6-methylbenzimidate HCl (Pinner Salt) B->C D Add Ethanolic Ammonia C->D E Reaction at RT to 40°C D->E F Crude 2-Chloro-6-methyl-benzamidine HCl E->F G Recrystallization F->G H Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield? check_sm Is starting material (nitrile) consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No ester_byproduct Is ester the major byproduct? sm_yes->ester_byproduct solution_sm Increase reaction time/temp. Increase catalyst concentration. Consider Lewis Acid. sm_no->solution_sm ester_yes Yes ester_byproduct->ester_yes Yes ester_no No ester_byproduct->ester_no No solution_water Improve anhydrous technique. Ensure complete ammonolysis. ester_yes->solution_water solution_other Check for other byproducts. Optimize purification. ester_no->solution_other

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methyl-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and procedural knowledge to confidently handle this compound in your research endeavors.

Introduction: Understanding the Molecule

This compound is an organic compound featuring a benzamidine core. The hydrochloride salt form is intended to enhance its aqueous solubility.[1][2] Amine-containing compounds are often converted to their hydrochloride salts to improve their solubility in aqueous solutions.[2][3] The basic amidine group (-C(=NH)NH2) can be protonated, forming a salt that is generally more soluble in water than the free base.[4] However, the presence of the chloro and methyl groups on the benzene ring increases the molecule's lipophilicity, which can counteract the solubility-enhancing effect of the hydrochloride salt, leading to challenges in solution preparation.

This guide provides a structured approach to troubleshooting these solubility issues, grounded in the physicochemical principles governing the behavior of such molecules in solution.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific problems you may encounter when working with this compound.

Question 1: My this compound is not dissolving well in water or aqueous buffers (e.g., PBS). What should I do?

Answer:

This is a common issue arising from the interplay between the compound's salt form and its organic structure. While the hydrochloride salt promotes aqueous solubility, the substituted benzene ring adds lipophilic character. Here is a systematic approach to address this:

Step-by-Step Troubleshooting Protocol:

  • Gentle Heating: For the parent compound, benzamidine hydrochloride, gentle heating can aid dissolution in water.[5][6] It is reasonable to expect a similar behavior for this derivative. Warm the solution to 37-50°C while stirring. Avoid excessive heat, as it may degrade the compound.

  • pH Adjustment: The solubility of amine salts is highly pH-dependent.[4][7] The protonated, charged form of the amidine group is more soluble. To ensure the compound remains in its protonated state, lower the pH of your aqueous solution.

    • Procedure: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension until the compound dissolves. Monitor the pH to ensure it is compatible with your experimental system.

  • Co-solvents: If pH adjustment is not an option for your experiment, consider the use of a water-miscible organic co-solvent.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for the parent compound, benzamidine hydrochloride, at concentrations around 25 mg/mL.[8] Ethanol can also be used, though the solubility is generally lower (around 10 mg/mL for the parent compound).[8]

    • Workflow:

      • Prepare a concentrated stock solution of this compound in 100% DMSO or DMF.

      • Serially dilute this stock solution into your aqueous buffer.

      • Critical Note: Ensure the final concentration of the organic solvent is low enough to not interfere with your biological or chemical assay. Typically, a final concentration of <1% DMSO is recommended for cell-based assays.

Workflow for Preparing an Aqueous Solution of this compound:

G start Start: Weigh 2-Chloro-6-methyl- benzamidine hydrochloride water Add deionized water or aqueous buffer start->water stir Stir at room temperature water->stir dissolved Completely dissolved? stir->dissolved yes Solution ready for use dissolved->yes Yes no No dissolved->no heat Gently heat to 37-50°C no->heat dissolved2 Completely dissolved? heat->dissolved2 yes2 Solution ready for use dissolved2->yes2 Yes no2 No dissolved2->no2 ph Lower pH with dilute HCl no2->ph dissolved3 Completely dissolved? ph->dissolved3 yes3 Solution ready for use dissolved3->yes3 Yes no3 No dissolved3->no3 cosolvent Consider co-solvent approach (e.g., DMSO stock) no3->cosolvent

Caption: Troubleshooting workflow for dissolving this compound.

Question 2: I successfully dissolved the compound, but it precipitated out of solution upon storage. Why did this happen and how can I prevent it?

Answer:

Precipitation upon storage can be attributed to several factors:

  • Temperature Changes: Solubility is often temperature-dependent. If the solution was heated to dissolve the compound, it may precipitate upon cooling to room temperature or upon refrigeration.

  • pH Shifts: The pH of a buffered solution can change over time due to absorption of atmospheric CO2, which can lower the pH slightly, or through other chemical interactions. For an amine salt, an increase in pH would lead to deprotonation and precipitation of the less soluble free base.

  • Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.

  • Instability: Benzamidine derivatives can be unstable in aqueous solutions. It is recommended to prepare solutions fresh for each use.[5] For the parent compound, benzamidine hydrochloride, it is not recommended to store aqueous solutions for more than one day.[8]

Preventative Measures:

  • Prepare Fresh Solutions: The most reliable way to avoid precipitation due to instability is to prepare the solution immediately before use.

  • Optimize Storage Conditions: If short-term storage is necessary, store the solution at the temperature at which it was prepared and is known to be stable. If refrigeration is required, you may need to gently warm and vortex the solution before use to redissolve any precipitate.

  • Use Aliquots: If you prepare a stock solution (e.g., in DMSO), divide it into small, single-use aliquots and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.

  • Maintain pH: If using a pH-adjusted aqueous solution, ensure your buffer has sufficient buffering capacity to resist pH changes.

Question 3: I am observing precipitate after adding my DMSO stock solution of this compound to my aqueous experimental media. What is causing this?

Answer:

This is a common phenomenon when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. When the concentrated organic stock is added to the aqueous phase, the compound is rapidly diluted in a solvent in which it has low solubility, causing it to precipitate before it can be adequately dispersed.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will reduce the magnitude of the concentration gradient upon addition to the aqueous phase.

  • Modify the Addition Process:

    • Add the DMSO stock to the aqueous solution while vigorously vortexing or stirring. This promotes rapid mixing and dispersion.

    • Add the stock solution dropwise to the side of the tube or vessel, allowing it to slowly mix with the aqueous phase.

  • Pre-warm the Aqueous Medium: Gently warming the aqueous medium before adding the DMSO stock can increase the solubility of the compound and prevent precipitation.

  • Consider Alternative Formulation Strategies: For in vivo or cell culture experiments where solubility is a persistent issue, more advanced formulation techniques may be necessary, such as the use of cyclodextrins or other solubilizing excipients.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

SolventExpected Solubility of this compoundBasis of Estimate (Data for Benzamidine HCl)
WaterModerately soluble; likely < 50 mg/mL. May require heating or pH adjustment.Soluble at ~50 mg/mL with heating.[5]
PBS (pH 7.2)Low solubility; likely < 3 mg/mL.Soluble at ~3 mg/mL.[8]
DMSOHigh solubility; likely > 25 mg/mL.Soluble at ~25 mg/mL.[8]
DMFHigh solubility; likely > 25 mg/mL.Soluble at ~25 mg/mL.[8]
EthanolModerately soluble; likely around 10 mg/mL.Soluble at ~10 mg/mL.[8]

It is crucial to empirically determine the solubility for your specific lot of material and experimental conditions.

Q2: How does the pH of the solution affect the solubility of this compound?

The solubility of this compound is expected to be significantly higher in acidic conditions. The amidine functional group is basic and will be protonated at low pH, forming the more soluble cationic species. As the pH increases towards and above the compound's pKa, the equilibrium will shift towards the neutral, less soluble free base, which may precipitate.

pH-Solubility Relationship:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Protonated Form (Cationic) High Solubility high_ph Neutral Form (Free Base) Low Solubility low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: The effect of pH on the form and solubility of 2-Chloro-6-methyl-benzamidine.

Q3: Are there any compatibility issues I should be aware of when using this compound in buffered solutions?

Yes. Be mindful of the "common ion effect."[11] If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it could potentially decrease the solubility of the hydrochloride salt. While often a minor effect, it is something to consider if you are working near the compound's solubility limit.

Additionally, when using organic co-solvents, be aware that high concentrations of organic solvent can cause buffer salts, particularly phosphates, to precipitate.[12][13] It is good practice to test the miscibility of your intended final solution composition before preparing your full experimental samples.

Q4: What are the recommended storage conditions for solid this compound and its solutions?

  • Solid: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Some suppliers recommend storage at -20°C for long-term stability.[14][15]

  • Solutions:

    • Aqueous solutions: As a best practice, prepare fresh for each use. Aqueous solutions of similar compounds are not recommended for storage longer than a day.[8]

    • Organic stock solutions (e.g., in DMSO): Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

References

2-Chloro-6-methyl-benzamidine hydrochloride degradation and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methyl-benzamidine hydrochloride

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the stability and integrity of this critical chemical intermediate during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most significant and common degradation pathway is the hydrolysis of the amidine functional group .[1][2] Amidines are susceptible to reaction with water, which cleaves the carbon-nitrogen double bond. This reaction converts the amidine group into a more stable amide, yielding 2-Chloro-6-methyl-benzamide as the primary degradant. The reaction is catalyzed by the presence of H+ (acid) or OH- (base) ions.[3]

Q2: What are the typical signs of degradation?

A2: Degradation can manifest in several ways:

  • Appearance of New Peaks: In analytical chromatography (e.g., HPLC, LC-MS), the most definitive sign is the appearance of a new peak corresponding to the benzamide degradant, which will have a different retention time.

  • Physical Changes: While less specific, changes in the physical appearance of the solid material (e.g., discoloration, clumping) can indicate moisture uptake and potential degradation.

  • Poor Solubility or Incomplete Dissolution: If the compound has degraded, you may observe difficulty in dissolving the material in solvents where it was previously soluble.

  • Inconsistent Assay Results: A loss of potency or inconsistent results in downstream applications is a strong indicator that the starting material's integrity has been compromised.

Q3: What are the ideal storage conditions to ensure long-term stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C or frozen (-20°C), to slow the rate of chemical reactions.[4][5]

  • Moisture Control: The compound must be kept in a dry, desiccated environment.[6] Use tightly sealed containers and consider storing within a desiccator or glove box with a dry atmosphere.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q4: Can pH affect the stability of my solutions?

A4: Absolutely. The rate of amidine hydrolysis is highly pH-dependent.[2][7] Both strongly acidic and strongly alkaline conditions can accelerate degradation.[3] While the hydrochloride salt form provides some initial acidity, preparing aqueous solutions requires careful pH control. It is often recommended to use buffers to maintain a stable pH within the optimal range for the compound, which typically avoids extremes.[3]

Part 2: Troubleshooting Guide: Investigating & Identifying Degradation

This section provides structured workflows for diagnosing and confirming degradation when it is suspected.

Issue 1: An Unexpected Peak Appears in Your HPLC/LC-MS Analysis

You observe a new, unidentified peak in your chromatogram, often with a retention time different from your parent compound, suggesting the presence of an impurity or degradant.

  • Primary Hypothesis: The new peak is the hydrolysis product, 2-Chloro-6-methyl-benzamide.

observe Unexpected Peak in Chromatogram hypothesize Hypothesis: Peak is Hydrolysis Product (2-Chloro-6-methyl-benzamide) observe->hypothesize analyze_ms Perform LC-MS Analysis hypothesize->analyze_ms compare_mw Compare Molecular Weight: Parent vs. New Peak analyze_ms->compare_mw mw_match MW matches Benzamide (Parent MW + 1 Da) compare_mw->mw_match Yes mw_no_match MW does not match compare_mw->mw_no_match No confirm Confirm with Standard (if available) mw_match->confirm investigate Investigate Other Degradation Pathways (e.g., Oxidation, Photolysis) mw_no_match->investigate resolve Degradation Confirmed. Implement Prevention. confirm->resolve

Caption: Workflow for identifying an unknown chromatographic peak.

  • Sample Preparation: Prepare a solution of the suspect this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC-MS Method Setup:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.

    • Mass Spectrometer: Set to positive ion electrospray ionization (ESI+) mode. Scan a mass range that includes the parent compound and the expected degradant.

  • Analysis:

    • Inject the sample and acquire the data.

    • Check Molecular Weights: Extract the mass spectrum for the parent peak and the new peak.

      • Parent Ion (Expected): C₈H₁₀ClN₂⁺ should have an m/z corresponding to its molecular weight.

      • Hydrolysis Product (Hypothesized): 2-Chloro-6-methyl-benzamide (C₈H₈ClNO) will have a molecular weight that is 1 Da higher than the amidine due to the replacement of -NH with =O. Look for the corresponding [M+H]⁺ ion.

  • Confirmation: If the mass of the new peak matches the expected hydrolysis product, degradation is strongly indicated. For absolute confirmation, analyze a certified reference standard of 2-Chloro-6-methyl-benzamide under the same conditions.

Part 3: Proactive Prevention & Stability Testing

To ensure experimental success, proactive measures are superior to reactive troubleshooting. This section outlines best practices for handling and for intentionally stress-testing the compound to understand its stability limits.

Protocol: Recommended Handling and Storage Procedures
  • Upon Receipt: Visually inspect the container for an intact seal. If received at room temperature, allow the container to equilibrate to the temperature of your storage environment (e.g., refrigerator) before opening to prevent condensation.

  • Weighing and Aliquoting: Whenever possible, perform weighing operations in an environment with controlled humidity (e.g., a glove box or a balance with a draft shield in a low-humidity room). Prepare aliquots to avoid repeated opening of the main stock container.[8]

  • Solution Preparation:

    • Use anhydrous solvents whenever possible for non-aqueous applications.

    • For aqueous solutions, use freshly prepared, high-purity water (e.g., Milli-Q).

    • If pH control is necessary, use a well-characterized buffer system.[3]

    • Prepare solutions fresh daily. Avoid long-term storage of aqueous solutions unless stability has been explicitly verified.[9]

  • Long-Term Storage: For the solid material, store in a tightly sealed vial, inside a secondary container with a desiccant, at -20°C.

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation pathways and validating the stability-indicating nature of your analytical methods.[10][11] They intentionally expose the drug substance to harsh conditions.[12]

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°C, 2-8 hoursAmidine Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°C, 2-8 hoursAmidine Hydrolysis
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the aromatic ring or methyl group
Thermal Solid state, 80°C, 48 hoursThermolysis
Photolytic Solution/Solid, ICH-specified light exposurePhotodegradation

Note: The goal is to achieve 10-20% degradation; conditions may need to be optimized.[13]

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent.

  • Apply Stress: For each condition (acid, base, oxidative), mix the stock solution with the stress reagent. For thermal and photolytic studies, expose the solid or solution to the required conditions.

  • Incubate: Allow the reactions to proceed for a predetermined time, taking samples at various intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralize (if applicable): For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.

  • Analyze: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.

  • Evaluate: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This data is critical for understanding the molecule's intrinsic stability.[11]

Part 4: Understanding the Core Degradation Mechanism

A deeper understanding of the chemical mechanism of hydrolysis explains why the preventative measures described above are effective.

Mechanism: Acid-Catalyzed Hydrolysis of an Amidine

The hydrolysis of the amidine group is the primary stability concern. Under acidic conditions (such as in the presence of its own hydrochloride salt and water), the reaction proceeds as follows:

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation A Amidine A_plus Protonated Amidine (Activated for Attack) A->A_plus + H⁺ B H₂O attacks C Tetrahedral Intermediate B->C D Proton Transfer C->D E Elimination of Ammonia Derivative D->E F Protonated Amide G Final Amide Product F->G - H⁺

Caption: Key stages of acid-catalyzed amidine hydrolysis.

  • Protonation: The imine nitrogen of the amidine is protonated, making the carbon atom more electrophilic and highly susceptible to attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbon atom, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred from the oxygen to one of the nitrogen atoms, turning it into a good leaving group (an amine or ammonia derivative). This group is then eliminated as the C=O double bond of the amide is formed.

  • Deprotonation: The resulting protonated amide loses a proton to yield the final, stable 2-Chloro-6-methyl-benzamide product.

Understanding this mechanism highlights the critical roles of water and pH, reinforcing the importance of dry storage and buffered solutions.[3]

References

Technical Support Center: Troubleshooting Unexpected Results in Small Molecule Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for unexpected results encountered during in-vitro assays involving small molecule compounds. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

This resource is structured to address common challenges in a question-and-answer format, supplemented with detailed protocols and visual aids to clarify complex concepts.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • My compound shows lower potency in my cell-based assay compared to the biochemical assay. Why?

    • I'm observing significant cell death at concentrations where I expect specific inhibition. What should I do?

    • My results are not reproducible between experiments. What are the common sources of variability?

    • How can I be sure the observed phenotype is due to on-target effects and not off-target activity?

  • Troubleshooting Guides

    • Issue 1: Compound Precipitation in Assay Media

    • Issue 2: High Background Signal in Immunoassays (e.g., ELISA)

    • Issue 3: Inconsistent IC50 Values in Cell Viability Assays

  • Experimental Protocols

    • Protocol 1: Aqueous Solubility Assessment

    • Protocol 2: Validating On-Target Engagement using Western Blot

  • References

Frequently Asked Questions (FAQs)

My compound shows lower potency in my cell-based assay compared to the biochemical assay. Why?

This is a common and important observation in drug discovery. Discrepancies between biochemical and cell-based assay results can arise from several factors related to the complexities of a cellular environment compared to an in-vitro biochemical system.[1][2][3][4]

  • Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Compound Efflux: Cells can actively pump out compounds via efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration.

  • Protein Binding: The compound can bind to proteins in the cell culture medium (especially serum) or intracellular proteins, reducing the free concentration available to bind the target.[5]

  • Metabolism: Cells can metabolize the compound into inactive or less active forms.

  • Cellular Environment: The intracellular environment, with its high concentration of ATP and other competing molecules, can present a more challenging environment for the compound to bind its target compared to a purified in-vitro system.[4]

I'm observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

Observing cytotoxicity at or near the expected inhibitory concentration can confound the interpretation of your results. It's crucial to distinguish between specific, on-target effects and non-specific toxicity.[6][7]

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[6][7]

  • Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[6]

  • Check the Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[6][8]

My results are not reproducible between experiments. What are the common sources of variability?

Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:[6][7]

  • Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.[6][9]

  • Experimental System-Related Issues: This encompasses variability in cell culture conditions, passage number, and cell density.[6][7]

  • Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[6][10]

How can I be sure the observed phenotype is due to on-target effects and not off-target activity?

This is a critical question in drug development. Many kinase inhibitors, for example, can have off-target effects.[11][12][13][14] Validating on-target activity is essential.

  • Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[6]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[6]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its target inside the cell at the concentrations used.[6][8]

  • Use an Orthogonal Approach: Confirm the phenotype with a different inhibitor that has a distinct chemical scaffold but targets the same protein.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target interactions.[15][16][17][18]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Media

Problem: A precipitate is observed in the assay wells after adding the compound. This can be immediate or occur over time in the incubator.[19][20][21]

Causality: Many small molecules have poor aqueous solubility. When a compound dissolved in a solvent like DMSO is diluted into an aqueous buffer, it can "crash out" of solution if its solubility limit is exceeded.[19]

Troubleshooting Workflow:

A Precipitation Observed B Visually confirm precipitation under a microscope A->B C Is the final compound concentration too high? B->C D Perform a solubility test (see Protocol 1) C->D Yes F Is the final DMSO concentration >0.5%? C->F No E Reduce the working concentration D->E K Problem Resolved E->K G Reduce DMSO concentration F->G Yes H Is the media pre-warmed to 37°C? F->H No G->K I Always use pre-warmed media H->I Yes J Consider alternative formulation strategies (e.g., use of cyclodextrins) H->J No I->K J->K A Inconsistent IC50 Values B Cell-Related Issues A->B C Compound-Related Issues A->C D Assay-Related Issues A->D B1 Inconsistent cell seeding density B->B1 B2 High cell passage number B->B2 C1 Compound precipitation C->C1 C2 Compound degradation C->C2 D1 Variable incubation times D->D1 D2 Assay interference D->D2 A Seed cells and allow to adhere B Treat cells with compound at various concentrations A->B C Lyse cells and collect protein B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer to membrane D->E F Incubate with primary antibodies (p-Substrate, Total Substrate, Loading Control) E->F G Incubate with secondary antibody F->G H Detect signal and analyze band intensity G->H

References

optimizing concentration of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-CMBH-260101

Version: 1.0

Introduction

Welcome to the technical support guide for 2-Chloro-6-methyl-benzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing the use of this compound in your experiments.

This compound is a substituted benzamidine derivative. Structurally, the N-(2-chloro-6-methyl-phenyl) moiety is a key pharmacophore present in potent kinase inhibitors, most notably Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[1][2] This structural alert suggests that a primary application for this compound is likely in the investigation of protein kinase inhibition, a critical area in oncology and cell signaling research.[3][4] Additionally, the benzamidine core itself is a well-established reversible inhibitor of serine proteases, making this compound potentially useful in biochemical assays where protease activity must be controlled.[5]

This guide provides a comprehensive framework for handling, troubleshooting, and systematically determining the optimal concentration of this compound for your specific experimental system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preparation of this compound.

Q1: How should I store the lyophilized powder and its stock solutions?

A1:

  • Lyophilized Powder: Upon receipt, store the vial desiccated at 2-8°C for short-term storage. For long-term stability, storing at -20°C is recommended. Protect from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Store these aliquots tightly sealed at -80°C for maximum stability. We do not recommend storing aqueous solutions for more than one day.[7]

Q2: How do I reconstitute the compound and prepare a stock solution?

A2: Reconstitution requires careful selection of a solvent in which the compound is highly soluble. For benzamidine derivatives, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[7]

Protocol for Reconstituting to a 10 mM Stock Solution:

  • Determine Mass: The molecular weight of this compound (C₈H₉ClN₂·HCl) is 205.09 g/mol .

  • Calculate Volume: To prepare a 10 mM stock, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) For 1 mg of powder: Volume (µL) = (0.001 g / 205.09 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 487.6 µL.

  • Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.[6] Vortex gently until the powder is completely dissolved. Visually inspect for any particulates.

Q3: What is the solubility of this compound?

A3: Specific solubility data for this compound is not widely published. However, we can infer its likely characteristics from structurally similar benzamidine hydrochlorides. As a hydrochloride salt, it is expected to have better aqueous solubility than its free base form.[8]

SolventBenzamidine hydrochloride (Analog)Expected Behavior for Target Compound
DMSO ~25 mg/mL[7]High solubility, suitable for high-concentration stocks.
Ethanol ~10 mg/mL[7]Moderate solubility.
PBS (pH 7.2) ~3 mg/mL[7]Limited solubility; precipitation may occur upon dilution from stock.
Water Soluble, 50 mg/mL with heating[2]Moderate solubility, but solutions are less stable.[2]
Table 1: Solubility data for the analogous compound Benzamidine hydrochloride, which can serve as a guide for experimental planning.

Q4: What are the primary safety precautions when handling this compound?

A4: Until comprehensive toxicological data is available, this compound should be handled as potentially hazardous.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by handling it in a chemical fume hood.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Section 2: Troubleshooting Guide for Kinase Assays

This section provides a systematic approach to resolving common issues encountered when using this compound, particularly in the context of kinase inhibition assays.

TroubleshootingWorkflow start Problem: No Kinase Inhibition Observed check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound q_storage Stored correctly? (-20°C/-80°C, desiccated) check_compound->q_storage q_solubility Is compound soluble in assay buffer? q_storage->q_solubility Yes sol_storage Solution: Source fresh compound. Prepare new stock solution. q_storage->sol_storage No solubility_test Perform visual solubility test. Precipitate visible? q_solubility->solubility_test Unsure check_assay Step 2: Validate Assay Conditions q_solubility->check_assay Yes sol_solubility Solution: Lower final DMSO %. Test alternative solvents. Consider formulation aids. q_solubility->sol_solubility No solubility_test->check_assay No solubility_test->sol_solubility Yes q_atp ATP concentration near Km? check_assay->q_atp q_enzyme Is enzyme active? (Check positive control) q_atp->q_enzyme Yes sol_atp Solution: Optimize ATP concentration. High [ATP] requires higher [Inhibitor]. q_atp->sol_atp No check_target Step 3: Confirm Target Engagement q_enzyme->check_target Yes sol_enzyme Solution: Source fresh enzyme. Verify buffer components. q_enzyme->sol_enzyme No q_concentration Is inhibitor concentration high enough? check_target->q_concentration q_concentration->start No, still no effect. Consider off-target or non-binding hypothesis. sol_concentration Solution: Increase concentration range. Perform broad dose-response. q_concentration->sol_concentration No IC50_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare 10 mM stock in 100% DMSO prep_serial Create serial dilutions of stock in DMSO (e.g., 10-point, half-log) prep_stock->prep_serial prep_assay Prepare assay plate with all components except inhibitor prep_serial->prep_assay add_inhibitor Add inhibitor dilutions to plate (Final DMSO < 0.5%) prep_assay->add_inhibitor initiate_reaction Initiate kinase reaction (e.g., add ATP/Substrate) add_inhibitor->initiate_reaction incubate Incubate for a fixed time at optimal temperature initiate_reaction->incubate stop_reaction Stop reaction & add detection reagent incubate->stop_reaction read_plate Read signal (Luminescence, Fluorescence, etc.) stop_reaction->read_plate normalize_data Normalize data: 0% = No Enzyme Control 100% = Vehicle (DMSO) Control read_plate->normalize_data plot_data Plot % Inhibition vs. log[Inhibitor Concentration] normalize_data->plot_data fit_curve Fit data using non-linear regression (sigmoidal dose-response) plot_data->fit_curve determine_ic50 Determine IC50 from the curve fit_curve->determine_ic50

References

Technical Support Center: Minimizing Off-Target Effects of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for utilizing this compound in your experiments. Our goal is to empower you with the knowledge to anticipate and mitigate off-target effects, ensuring the reliability and accuracy of your results.

Introduction: Understanding the Dual-Inhibitory Nature of Benzamidine Analogs

This compound belongs to the benzamidine class of compounds. Structurally, the benzamidine moiety acts as a mimic of the guanidinium group of arginine. This structural similarity is the basis for its primary biological activity as a competitive, reversible inhibitor of serine proteases such as trypsin, thrombin, and plasmin[1][2][3][4]. These enzymes play crucial roles in a vast array of physiological and pathological processes, making their inhibitors valuable research tools.

However, it is critical to recognize that this structural mimicry also leads to a well-documented off-target activity: the inhibition of nitric oxide synthase (NOS) [5][6][7]. NOS utilizes L-arginine as its substrate to produce nitric oxide (NO), a key signaling molecule. The competitive inhibition of NOS by benzamidine derivatives can lead to confounding experimental outcomes if not properly controlled for.

This guide will provide a framework for designing robust experiments that account for this dual-inhibitory profile, enabling you to confidently attribute your observed effects to the intended target.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

  • Primary On-Target Activity: As a benzamidine derivative, its primary intended targets are trypsin-like serine proteases. It acts as a reversible competitive inhibitor by binding to the active site of these enzymes[1][2][8].

  • Known Off-Target Activity: A significant off-target effect is the competitive inhibition of nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS)[5][6][7]. This occurs because NOS also utilizes L-arginine as a substrate. Researchers should be aware of the potential for this compound to modulate NO signaling pathways.

  • Other Potential Off-Targets: The broader class of benzamide-related compounds has been associated with interactions with kinases, G-protein coupled receptors (GPCRs), and ion channels[9][10]. While these are not definitively established for this specific molecule, they represent a theoretical possibility that should be considered during advanced stages of investigation.

Q2: How can I distinguish between on-target (serine protease) and off-target (NOS) effects in my cell-based assay?

Distinguishing between on- and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Rescue Experiments:

    • To confirm NOS inhibition, supplement your experimental system with excess L-arginine, the substrate for NOS. If the observed effect is due to NOS inhibition, the addition of L-arginine should reverse it.

    • To confirm serine protease inhibition, a rescue experiment is more complex. One approach is to introduce a downstream product of the targeted protease's activity, if known and cell-permeable.

  • Use of Structurally Unrelated Inhibitors:

    • Similarly, to confirm the involvement of NOS, use a well-characterized, structurally unrelated NOS inhibitor (e.g., L-NAME or 7-nitroindazole)[11].

  • Direct Measurement of Enzyme Activity:

    • Directly measure the activity of the target serine protease in cell lysates treated with this compound.

    • Concurrently, measure NO production in your cell culture supernatant (e.g., using a Griess assay) to determine if NOS is being inhibited at the effective concentration of your compound.

Q3: What is a suitable starting concentration for my experiments, and how do I determine the optimal dose?

The optimal concentration is highly dependent on the specific enzyme target and your experimental system (cell type, protein concentration, etc.).

  • Starting Concentration: Based on published data for other benzamidine derivatives, a common starting range for general protease inhibition in biochemical assays is 0.5 mM to 2 mM[8]. For cell-based assays, a lower starting concentration in the micromolar range is advisable to avoid cytotoxicity. The Ki values for benzamidine against various serine proteases can range from the low micromolar to the high micromolar range[1][12].

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the EC50 or IC50 for your desired effect. This will help you identify the lowest effective concentration and a potential therapeutic window.

  • Cytotoxicity Assessment: Always run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed effects are not due to cell death[13][14].

Q4: What are the best practices for preparing and storing this compound?

  • Solubility: this compound is generally soluble in water and organic solvents like DMSO and ethanol[15]. For cell culture experiments, prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentration in your culture medium. Be mindful of the final solvent concentration, as high concentrations of DMSO can have independent biological effects.

  • Stability: Benzamidine solutions can be sensitive to oxidation. It is highly recommended to prepare fresh solutions for each experiment[8]. If storage is necessary, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[16].

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent results between experiments. 1. Degradation of the compound: The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Variability in cell culture: Differences in cell passage number, confluency, or metabolic state can affect the cellular response. 3. Inconsistent dosing: Pipetting errors or uneven distribution of the compound in multi-well plates.1. Prepare fresh solutions: Always prepare the inhibitor solution fresh from the solid compound for each experiment. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and treat them at the same confluency. 3. Ensure proper mixing: After adding the inhibitor to the culture medium, gently mix the plate to ensure even distribution. Use calibrated pipettes for accurate dosing.[16]
High cytotoxicity observed at the effective concentration. 1. Off-target toxicity: The inhibitor may be affecting a critical cellular pathway unrelated to the intended target. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response for cytotoxicity: Determine the concentration at which toxicity occurs and try to work below this threshold. 2. Investigate off-target effects: Consider screening against a panel of common off-targets like kinases or the hERG channel if unexpected toxicity is observed[9][17]. 3. Reduce solvent concentration: Ensure the final solvent concentration is below a toxic level (typically <0.5% for DMSO in most cell lines). Include a vehicle control in all experiments.
No effect observed at expected concentrations. 1. Incorrect concentration: The concentration may be too low to inhibit the target enzyme in your specific system. 2. Enzyme concentration is too high: In biochemical assays, a high enzyme concentration may require a higher inhibitor concentration. 3. Compound inactivity: The compound may have degraded or is not an effective inhibitor of your target.1. Increase the concentration: Perform a dose-response experiment with a wider and higher concentration range. 2. Optimize assay conditions: If possible, reduce the enzyme concentration in your assay. 3. Verify compound integrity: Confirm the identity and purity of your compound. Test its activity in a well-established positive control assay for a known benzamidine-sensitive protease.
Observed phenotype is inconsistent with known function of the target serine protease. 1. Off-target inhibition of NOS: The phenotype may be driven by the inhibition of nitric oxide production. 2. Inhibition of other off-targets: The effect could be due to interaction with an unknown off-target.1. Perform an L-arginine rescue experiment: Add excess L-arginine to your system to see if the phenotype is reversed[5]. 2. Measure NO production: Directly measure nitric oxide levels in your experimental system. 3. Use orthogonal controls: Confirm the phenotype with a structurally unrelated inhibitor of the same serine protease and a specific NOS inhibitor[11].

Visualizing Mechanisms and Workflows

Mechanism of Action: Competitive Inhibition

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (Serine Protease/NOS) ES Enzyme-Substrate Complex E->ES Binds S Substrate (Protein/L-Arginine) S->ES ES->E Releases P Products ES->P E_I Enzyme (Serine Protease/NOS) EI Enzyme-Inhibitor Complex (Inactive) E_I->EI Binds I Inhibitor (2-Chloro-6-methyl-benzamidine) I->EI S_I Substrate

Caption: Competitive inhibition by 2-Chloro-6-methyl-benzamidine.

Experimental Workflow for Minimizing Off-Target Effects

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation (NOS) cluster_3 Phase 4: Data Interpretation A Determine IC50 for the desired biological effect in your assay B Perform cytotoxicity assay (e.g., MTT) in parallel A->B C Establish minimum effective, non-toxic concentration range B->C D Confirm target engagement: Measure activity of the target serine protease in cell lysates C->D G Measure nitric oxide (NO) production (e.g., Griess assay) C->G E Use a structurally unrelated inhibitor for the same target D->E F Do results from both inhibitors phenocopy each other? E->F J Phenotype is likely on-target (Serine Protease) F->J Yes K Phenotype is likely off-target (NOS) F->K No H Perform L-arginine rescue experiment G->H I Does L-arginine reverse the observed effect? H->I I->J No I->K Yes L Confounding effects; further investigation needed K->L

Caption: Workflow for deconvoluting on-target vs. off-target effects.

References

Technical Support Center: Purification of 2-Chloro-6-methyl-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-methyl-benzamidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require guidance on achieving high purity. As a substituted benzamidine, this molecule presents unique challenges related to stability and purification. This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears to be degrading over time, even when stored as a solid. What is happening and how can I prevent it?

A1: Amidine compounds, particularly in their salt forms, are susceptible to hydrolysis.[1] The amidine functional group can be hydrolyzed to the corresponding amide (2-Chloro-6-methyl-benzamide) in the presence of moisture, especially under acidic or basic conditions.

Causality & Prevention:

  • Moisture: The primary cause is ambient moisture. The hydrochloride salt is hygroscopic and will attract water from the atmosphere.

  • pH: Residual acidic or basic impurities can catalyze the hydrolysis process.

Recommendations for Stability:

  • Anhydrous Conditions: After purification, ensure the product is thoroughly dried under a high vacuum. Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Low-Temperature Storage: Store the purified, dry solid at low temperatures (-20°C is recommended for long-term storage) to significantly slow the rate of hydrolysis.[1][2]

  • Avoid Protic Solvents for Storage: Do not store the compound in solution, especially in protic solvents like water or methanol, for extended periods. Aqueous solutions should be prepared fresh and used immediately.[3][4]

Q2: What are the best solvents for working with this compound?

A2: Solubility is a critical factor for both reaction workup and purification. Based on data for similar benzamidine hydrochlorides, a general solubility profile can be established.

Solvent TypeExamplesSolubility ProfileApplication Notes
Polar Aprotic DMSO, DMFHigh Solubility (~25 mg/mL)[3]Excellent for preparing concentrated stock solutions for biological assays. Use with caution as their high boiling points make them difficult to remove.
Polar Protic Ethanol, MethanolGood Solubility (~10 mg/mL in Ethanol)[3]Ideal for purification by recrystallization. Methanol is also a good solvent but may be more reactive over time.[4][5]
Aqueous Buffers PBS (pH 7.2)Lower Solubility (~3 mg/mL)[3]Suitable for biological experiments, but solutions should be made fresh. Stability is limited.[4]
Non-Polar Hexane, EtherVery Low/InsolubleUseful as anti-solvents or for washing to remove non-polar impurities.[5]

Note: These values are based on unsubstituted benzamidine hydrochloride and should be used as a starting point for optimization.

Core Purification Protocol: Recrystallization

Recrystallization is the most effective and commonly employed method for purifying benzamidine hydrochlorides, as it efficiently removes both inorganic salts (e.g., ammonium chloride from synthesis) and organic byproducts.[6][7] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Step-by-Step Experimental Protocol
  • Solvent Selection: Begin with absolute ethanol. It generally provides a good balance of high solubility when hot and lower solubility when cold for benzamidine derivatives.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) to reflux until the solid is completely dissolved.[5] Add the solvent in small portions to avoid using an excess, which would reduce your final yield.

  • Decolorization (Optional): If the solution is colored, it indicates the presence of colored organic impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% w/w) of activated carbon.[4] Re-heat the solution to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the activated carbon (if used) or any insoluble impurities without the product prematurely crystallizing in the funnel.[4][5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a high vacuum at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.[4] Store the final product as recommended in FAQ Q1.

Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Product in Flask B Add Minimum Hot Ethanol A->B Dissolve C Add Activated Carbon (Optional) B->C If Colored D Hot Filtration B->D C->D E Slow Cooling to Crystallize D->E F Cool in Ice Bath E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I

Caption: Workflow for the recrystallization of 2-Chloro-6-methyl-benzamidine HCl.

Troubleshooting Guide

Q3: I performed the recrystallization, but my yield is very low. What went wrong?

A3: Low yield is a common issue in recrystallization. The cause can usually be traced to one of several factors in the protocol.

Possible CauseExplanationRecommended Solution
Excess Solvent Using too much solvent keeps a significant portion of the product dissolved in the mother liquor even after cooling.Re-heat the filtrate to evaporate some of the solvent, then attempt the cooling and crystallization step again.[8]
Premature Crystallization The product crystallized in the funnel during hot filtration, leading to material loss.Ensure both the funnel and receiving flask are pre-heated. Filter the solution as quickly as possible. If crystals form, you can try to redissolve them with a small amount of hot solvent.
Incomplete Crystallization The solution was not cooled sufficiently or for long enough.After slow cooling to room temperature, ensure the flask is left in an ice bath or refrigerator for at least an hour to maximize precipitation.
Compound is Too Soluble The chosen solvent is not ideal, and the compound remains highly soluble even when cold.Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in hot ethanol and then slowly add a non-polar solvent like hexane or diethyl ether until the solution becomes slightly turbid, then cool.
Q4: Instead of crystals, an oil precipitated from my solution. How do I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, amorphous liquid. This is often due to impurities inhibiting the formation of a crystal lattice.

Troubleshooting Steps:

  • Re-dissolve: Re-heat the solution until the oil fully redissolves.

  • Induce Crystallization:

    • Slow Cooling: Let the solution cool much more slowly. You can insulate the flask to prolong the cooling period.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.

  • Adjust Solvent: If oiling out persists, try re-dissolving and adding slightly more solvent. Alternatively, consider a different solvent system entirely.

Q5: My final product is still off-white or yellow. How can I get a pure white solid?

A5: A persistent color indicates that colored impurities were not fully removed.

  • Use Activated Carbon: If you skipped the activated carbon step, repeat the recrystallization and include it.[4] Be careful not to use too much, as it can also adsorb your desired product and reduce the yield.

  • Second Recrystallization: A second recrystallization of the purified material will often remove residual impurities and improve the color and purity.

Q6: I'm seeing a persistent inorganic impurity in my NMR/elemental analysis, possibly ammonium chloride. How do I remove it?

A6: Ammonium chloride is a common byproduct in amidine synthesis and can be difficult to remove as it is also a salt.[9]

  • Solvent Trituration/Washing: Before recrystallization, try triturating (stirring the solid as a slurry) the crude product with a solvent in which your product has very low solubility but ammonium chloride has some solubility, such as cold acetonitrile or isopropanol.[5]

  • pH Adjustment during Workup: In some cases, a careful aqueous workup can help. Basifying the free amidine, extracting it into an organic solvent, washing the organic layer with water to remove ammonium salts, and then re-forming the HCl salt can be effective, but risks hydrolysis of the amidine. This should be done quickly and at low temperatures.

Visual Troubleshooting Logic

G Start Purification Outcome Prob1 Low Yield? Start->Prob1 Prob2 Product is an Oil? Prob1->Prob2 No Sol1 Reduce solvent volume Ensure complete cooling Prob1->Sol1 Yes Prob3 Product is Colored? Prob2->Prob3 No Sol2 Re-heat and cool slower Scratch flask or add seed crystal Prob2->Sol2 Yes Prob4 Persistent Impurity? Prob3->Prob4 No Sol3 Repeat recrystallization with activated carbon Prob3->Sol3 Yes Success High Purity Product Prob4->Success No Sol4 Triturate with different solvent Consider pH adjustment in workup Prob4->Sol4 Yes Sol1->Prob2 Sol2->Prob3 Sol3->Prob4 Sol4->Success

Caption: Troubleshooting decision tree for common purification issues.

Purity Assessment

After purification, it is essential to verify the purity and identity of the compound. A combination of methods is recommended for a comprehensive assessment.[10]

Analytical MethodPrincipleInformation Provided
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a mobile and stationary phase.Provides quantitative purity (% area), detects non-volatile impurities. A reverse-phase C18 column is typically a good starting point.
NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei.Confirms the chemical structure, detects solvent residue, and can identify structural impurities. ¹H NMR is standard; D₂O exchange can confirm labile protons.[1]
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound. Analysis of amidines can be challenging due to their basicity.[1]
Melting Point The temperature at which a solid becomes a liquid.A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Chemical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating one of the most common yet challenging hurdles in experimental science: batch-to-batch variability of chemical compounds. Inconsistent results can derail research, compromise data integrity, and delay critical drug development milestones. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting workflows and answers to frequently asked questions to help you identify, characterize, and mitigate variability, ensuring the reproducibility and reliability of your work.

Frequently Asked Questions (FAQs)

Q1: We're observing inconsistent results between different batches of our compound. What are the most common causes?

A1: Batch-to-batch variability is a multifaceted issue that can arise from several sources during the synthesis, purification, and handling of a chemical compound.[1] The most prevalent causes include:

  • Purity and Impurity Profiles: Even minor differences in the percentage of the active compound and the presence, type, or concentration of impurities can significantly alter biological and chemical activity.[2] Impurities can have their own pharmacological effects, interfere with the primary compound's mechanism of action, or affect its stability.[3][4]

  • Polymorphism: Solid compounds can exist in different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal lattice arrangements.[5] These different forms can exhibit significant variations in critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, directly impacting experimental outcomes.[6][7]

  • Stability and Degradation: Improper handling or storage, such as exposure to light, oxygen, moisture, or temperature fluctuations, can lead to the degradation of the compound.[8][9] This not only reduces the concentration of the active molecule but can also introduce new, confounding degradation products.[10]

  • Residual Solvents and Water Content: The manufacturing process may leave behind varying levels of residual solvents or water. These can have unintended biological or chemical effects and can also influence the compound's physical properties.[1]

  • Supplier and Manufacturing Process Changes: Variations in the synthetic route, purification methods, or quality control standards of the supplier can lead to significant differences between batches.[11][12]

Q2: How can we proactively minimize the impact of batch-to-batch variability on our long-term studies?

A2: A proactive approach is crucial for maintaining consistency in long-term research projects. Key strategies include:

  • Multi-Batch Pre-screening: Before initiating a large-scale or lengthy study, obtain small quantities of several different batches of the compound. Perform preliminary validation assays to identify a batch that meets your experimental requirements for activity and consistency.[1]

  • Establish a "Golden Batch" and Procure Sufficient Quantity: Once a suitable batch is identified through pre-screening, purchase a quantity large enough to last the entire duration of the study. This single batch will serve as your internal reference standard, eliminating variability from this source.[1]

  • In-House Quality Control (QC) on New Batches: Do not solely rely on the supplier's Certificate of Analysis (CoA). Perform your own analytical testing on incoming batches to confirm their identity, purity, and key physicochemical properties.[13]

  • Use of Reference Standards: Whenever possible, use a well-characterized reference standard in your assays.[14] This allows for the normalization of data across different experiments and batches, providing a consistent benchmark for compound performance.[15]

Q3: What are the essential initial steps to take when a new batch of a compound is not performing as expected?

A3: When a new batch yields unexpected or inconsistent results, a systematic investigation is necessary.[1] The following steps will help you diagnose the issue:

  • Verify the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, well-performing batch. Pay close attention to reported purity, impurity profiles, and the analytical methods used.[1] Discrepancies can be an early red flag.

  • Confirm Experimental Parameters: Before attributing the issue to the compound, rigorously re-confirm all experimental conditions. This includes reagent preparation, instrument calibration, and adherence to standard operating procedures (SOPs).[16] Inconsistent experimental execution is a common source of variability.[17]

  • Direct Head-to-Head Comparison: The most definitive initial test is to perform a side-by-side experiment comparing the new batch with a retained sample of a previously validated, "good" batch.[1] This direct comparison can quickly determine if the compound is the source of the variability.

Troubleshooting Guides

Guide 1: Investigating a Suspected Change in Compound Purity or Impurity Profile

If you suspect that a new batch of your compound has a different purity or impurity profile that is affecting your experiments, follow this workflow.

cluster_0 Initial Observation cluster_1 Phase 1: Verification cluster_2 Phase 2: Analytical Characterization cluster_3 Phase 3: Resolution A Inconsistent experimental results with a new compound batch B Review and compare CoAs of old and new batches A->B Step 1 C Perform side-by-side assay with a trusted 'golden' batch B->C Step 2 D Results still inconsistent? (New batch underperforms) C->D E HPLC/UPLC Analysis: Assess purity and compare chromatographic profiles D->E Yes K No significant differences found? Re-evaluate experimental protocol and other reagents D->K No F LC-MS Analysis: Identify and quantify impurities E->F Step 3 G NMR Spectroscopy: Confirm structure and identify structural impurities F->G Step 4 H Significant differences found? G->H I Contact supplier with data to request a replacement batch H->I Yes H->K No J Consider re-purification of the compound in-house I->J cluster_0 Initial Observation cluster_1 Phase 1: Preliminary Checks cluster_2 Phase 2: Analytical Characterization cluster_3 Phase 3: Resolution A New batch shows different solubility, dissolution rate, or in vivo activity B Visual Inspection: Check for different crystal appearance A->B Step 1 C Solubility Test: Compare solubility of old and new batches in relevant solvents B->C Step 2 D Inconsistency confirmed? C->D E X-Ray Powder Diffraction (XRPD): Definitive test for different crystal forms D->E Yes K No polymorphism found? Investigate other causes like impurities or degradation D->K No F Differential Scanning Calorimetry (DSC): Identify different melting points and phase transitions E->F Step 3 G Thermogravimetric Analysis (TGA): Assess presence of solvates F->G Step 4 H Polymorphism confirmed? G->H I Identify the desired, stable polymorph H->I Yes H->K No J Source compound in the desired polymorphic form or develop a crystallization protocol I->J

References

Technical Support Center: Resolving Artifacts in Doxorubicin Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Doxorubicin (DOX). This guide is designed to provide in-depth troubleshooting for common artifacts and challenges encountered during in vitro experiments. As a potent chemotherapeutic agent and a widely used research tool, Doxorubicin's unique chemical properties and cytotoxic mechanisms can often lead to experimental complexities. This resource offers field-proven insights and detailed protocols to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, XTT) results show unexpectedly high viability or are inconsistent, especially at higher DOX concentrations. What is the likely cause?

A1: This is a frequent artifact caused by the intrinsic color and fluorescence of Doxorubicin. DOX is a red compound, and its absorbance spectrum can overlap with the formazan product in tetrazolium-based assays, leading to artificially inflated readings.[1][2][3] Furthermore, DOX is autofluorescent, which can interfere with fluorescence-based viability assays.[4][5][6][7][8][9][10]

Troubleshooting Tip: Before adding the assay reagent, it is crucial to wash the cells with Phosphate-Buffered Saline (PBS) to remove any residual Doxorubicin-containing medium.[1][3][4] For absorbance-based assays, consider switching to a non-colorimetric endpoint, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less susceptible to this interference.[4]

Q2: I am observing significant cell death in my untreated control wells by the end of the experiment. Is this related to the Doxorubicin?

A2: Unhealthy control wells typically point to issues with general cell culture conditions rather than a drug-specific effect.[1] Factors to consider include suboptimal cell seeding density (too low or too high), evaporation of media from the outer wells of the plate leading to hypertonicity, or rough handling during media changes.[1] Additionally, underlying issues like mycoplasma contamination can alter cellular responses and viability.[11]

Q3: My flow cytometry results for apoptosis (e.g., Annexin V/PI staining) show high background fluorescence or unexpected populations.

A3: Doxorubicin's intrinsic fluorescence is a significant confounding factor in flow cytometry.[12][13] It can spectrally overlap with common fluorophores like Propidium Iodide (PI) and FITC, leading to false-positive signals for necrosis and apoptosis.[12]

Troubleshooting Tip: Always include an "unstained, DOX-treated" control to properly set your gates and compensate for the drug's fluorescence.[12] It may be necessary to use alternative fluorophores that have emission spectra distinct from Doxorubicin or to use non-fluorescent methods for assessing apoptosis, such as a Caspase-Glo® 3/7 assay.[13]

Q4: I am trying to visualize Doxorubicin uptake or its interaction with DNA, but the signal is weak or diffuses quickly.

A4: While Doxorubicin's fluorescence is useful, it has a relatively low quantum yield and is prone to photobleaching.[6][14] The binding of DOX to DNA can also alter its fluorescent properties.[7][15][16]

Troubleshooting Tip: When imaging, minimize the exposure time to the excitation light and use an anti-fade mounting medium.[14] For studying DNA interaction, techniques like immunofluorescence for DNA damage markers (e.g., γH2AX) can provide a more stable and quantifiable signal.[14]

In-Depth Troubleshooting Guides

Issue 1: Artifacts in Cell Viability and Cytotoxicity Assays

The most common pitfall when assessing Doxorubicin's cytotoxicity is spectral interference.

Causality: Doxorubicin has a characteristic red color and absorbs light in the same range as the formazan product of MTT and XTT assays (around 570 nm).[3][8] This leads to an additive effect on the absorbance reading, making the cells appear more viable than they are.

Self-Validating Protocol: Modified MTT Assay for Colored Compounds

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).[17] Include "no-cell" blank wells containing only media and Doxorubicin to measure background absorbance.

  • Crucial Wash Step: Before adding the MTT reagent, carefully aspirate the Doxorubicin-containing medium. Gently wash the cell monolayer once with 100 µL of sterile PBS.[1][4]

  • MTT Incubation: Add 50 µL of MTT reagent (dissolved in serum-free medium or PBS to avoid interference from phenol red) to each well and incubate for 2-4 hours at 37°C.[3][17]

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other wells. Plot the percentage of viability against the log of the Doxorubicin concentration to determine the IC50 value.[1]

Parameter Standard Protocol Modified Protocol for Doxorubicin Rationale for Change
Pre-MTT StepProceed directly to MTT additionAspirate media, wash cells with PBSRemoves interfering Doxorubicin from the supernatant[1][3]
Blank ControlMedia onlyMedia + Doxorubicin (at each concentration)Accounts for the absorbance of the compound itself.
Alternative AssayNot applicableATP-based luminescence assay (e.g., CellTiter-Glo®)Luminescence is not affected by the color of Doxorubicin[4]
Issue 2: Misinterpretation of Apoptosis Data from Flow Cytometry

Doxorubicin's autofluorescence can lead to significant errors in apoptosis and necrosis measurements when using common fluorescent stains.[12]

Causality: Doxorubicin has a broad emission spectrum that can spill into the detection channels for FITC (often used for Annexin V) and PI.[12] This can result in an overestimation of apoptotic and necrotic cells.

Self-Validating Protocol: Flow Cytometry with Autofluorescence Correction

  • Sample Preparation: Treat cells with Doxorubicin as required. Harvest and wash the cells.

  • Staining: Stain with your apoptosis kit (e.g., Annexin V-FITC and PI) according to the manufacturer's protocol.

  • Essential Controls:

    • Unstained, untreated cells.

    • Stained, untreated cells (for single-stain compensation).

    • Crucially: Unstained, Doxorubicin-treated cells. This control is used to measure the fluorescence contribution of Doxorubicin alone in each channel.

  • Cytometer Setup: When setting up the flow cytometer, use the unstained, Doxorubicin-treated sample to adjust the voltage and compensation settings to ensure that the drug's autofluorescence is correctly subtracted from the signal in the relevant channels.[12]

  • Data Analysis: Analyze the compensated data to determine the percentages of live, apoptotic, and necrotic cells.

Workflow for Apoptosis Assay Selection

start Start: Assess Apoptosis q1 Is a flow cytometer available? start->q1 fc Use Flow Cytometry (e.g., Annexin V/PI) q1->fc Yes no_fc Use Plate-Based Assay q1->no_fc No q2 Are you experiencing spectral overlap with DOX? fc_correct Implement Autofluorescence Correction Protocol q2->fc_correct Yes alt_fc Consider alternative fluorophores (e.g., APC, PE-Cy7) q2->alt_fc If still problematic fc->q2 fc_correct->alt_fc caspase_glo Caspase-Glo® 3/7 Assay (Luminescence) no_fc->caspase_glo western Western Blot for cleaved Caspase-3/PARP no_fc->western Alternative

Caption: Decision tree for selecting an appropriate apoptosis assay when working with Doxorubicin.

Issue 3: Off-Target Effects and Cardiotoxicity

Doxorubicin is well-known for its dose-limiting cardiotoxicity, primarily driven by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[18][19][20][21][22][23]

Causality: The quinone group in Doxorubicin's structure can undergo redox cycling, particularly within mitochondria, leading to the formation of superoxide anion radicals.[18][19] This oxidative stress damages cellular components, disrupts calcium homeostasis, and ultimately triggers apoptosis in cardiomyocytes.[18][20][23]

Experimental Approach: Assessing Cardiotoxicity In Vitro

  • Cell Model: Use a relevant cardiac cell line (e.g., H9c2) or primary cardiomyocytes.

  • ROS Measurement:

    • Treat cells with Doxorubicin.

    • Load cells with an oxidation-sensitive fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA).[24]

    • Measure the increase in fluorescence, which corresponds to ROS levels, using a plate reader or fluorescence microscope.[25][26][27]

    • Artifact Alert: Be mindful of potential direct interactions between DOX and the fluorescent dye. Include appropriate controls.

  • Mitochondrial Health: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. A decrease in potential is an early indicator of apoptosis.

  • Apoptosis Confirmation: Measure the activation of key apoptotic proteins. A colorimetric assay for Caspase-3 activity is a reliable method.[28][29][30]

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity

DOX Doxorubicin Mito Mitochondria DOX->Mito DNA DNA Intercalation & Topoisomerase II Inhibition DOX->DNA ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Ca Ca2+ Dysregulation ROS->Ca reciprocal modulation Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis DNA->Apoptosis Ca->Apoptosis Damage->Apoptosis Dysfunction Cardiomyocyte Dysfunction Apoptosis->Dysfunction

Caption: Key mechanisms of Doxorubicin-induced cardiotoxicity.[18][20][23]

References

enhancing the stability of 2-Chloro-6-methyl-benzamidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methyl-benzamidine Hydrochloride

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability challenges in solution. As a substituted benzamidine, this molecule is susceptible to specific degradation pathways that can impact experimental reproducibility and therapeutic efficacy. This guide provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to maintain the integrity of your solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My solution of this compound seems to be losing its effectiveness over time. What is the most likely cause?

A: The most common cause of potency loss is chemical degradation, primarily through hydrolysis. The amidine functional group is susceptible to hydrolysis, especially in neutral to basic aqueous solutions, which converts it to the corresponding, and often inactive, 2-chloro-6-methyl-benzamide.

Q2: Is the compound more stable at a specific pH?

A: Yes, pH is the most critical factor. As a hydrochloride salt, the amidinium group is protonated and relatively stable. In solution, it exists in equilibrium with its unprotonated (amidine) form. This unprotonated form is much more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, maintaining an acidic pH (typically pH 3-5) is the most effective strategy to minimize degradation.[1][2][3]

Q3: Can I prepare a stock solution in water and store it?

A: While soluble in water, storing this compound in unbuffered water is not recommended for long periods.[4] The pH of unbuffered water can vary and may not be sufficiently acidic to prevent slow hydrolysis. For storage longer than a single day, a buffered acidic solution is strongly advised.

Q4: Does temperature or light affect the stability?

A: Yes. Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, solutions should be stored at refrigerated (2-8°C) or frozen temperatures. While benzamidines are not exceptionally light-sensitive, protection from light is a standard best practice to prevent potential photo-degradation, especially during long-term storage.[5]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.

Problem 1: I observe a white precipitate forming in my stock solution upon storage.

Q: What is causing this precipitation and how can I prevent it?

A: There are two likely causes for precipitation:

  • Degradation Product: The primary degradation product, 2-chloro-6-methyl-benzamide, is significantly less water-soluble than the parent hydrochloride salt. If your solution has degraded, this less soluble amide may precipitate out.

  • pH Shift & Solubility: If you are using a buffer and the temperature changes (e.g., moving from room temperature to 4°C), the pH of some buffer systems can shift, potentially affecting the solubility of the compound itself.

Troubleshooting Steps:

  • Verify Degradation: Analyze the supernatant and the precipitate separately using an analytical technique like HPLC or LC-MS. Compare the chromatograms to a freshly prepared standard and a reference standard of the potential benzamide degradant.

  • Solution - Control pH: The most robust solution is to prepare the stock solution in an appropriate acidic buffer (e.g., citrate or acetate buffer, pH 3-5). This minimizes hydrolysis, preventing the formation of the insoluble amide.[3][6]

  • Solution - Check Buffer Choice: If using a buffer, ensure it is suitable for the intended storage temperature. For example, phosphate buffers have a relatively stable pKa across temperature changes compared to Tris buffers.

Problem 2: My bioassay results are inconsistent, suggesting my compound's concentration is fluctuating.

Q: I prepare fresh dilutions from a refrigerated stock solution daily, but my results are not reproducible. Why?

A: This classic issue points directly to the instability of the stock solution. Even at 2-8°C, significant hydrolysis can occur in an unbuffered or improperly buffered solution over a few days. The rate of hydrolysis for benzamidinium compounds increases dramatically with pH; for example, the half-life of unsubstituted benzamidinium can decrease from 300 days at pH 9 to just 6 days at pH 11 at room temperature.[1][2][7][8] While your stock is acidic, any slight increase in pH can accelerate degradation.

Troubleshooting Steps:

  • Implement a Stability-Indicating Assay: Use an analytical method, such as the HPLC protocol outlined in Section 3.2, to quantify the concentration of the parent compound in your stock solution each day. This will provide quantitative evidence of degradation.

  • Solution - Prepare Fresh or Stabilize: The most rigorous approach is to prepare solutions fresh from solid material for each experiment. If this is not feasible, prepare your stock solution in a validated acidic buffer (see Protocol 3.1), aliquot it into single-use volumes, and store frozen at -20°C or -80°C. Thaw only one aliquot for each day's work.

Section 3: Key Stabilization Strategies & Protocols

Adherence to validated preparation and analytical protocols is essential for ensuring the stability and accurate quantification of this compound.

Protocol 3.1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a pH 4.5 citrate buffer, designed to minimize hydrolytic degradation.

Materials:

  • This compound (MW: 168.62 g/mol for the free base, adjust for HCl salt and purity)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Calibrated pH meter

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 4.5):

    • Prepare a 50 mM solution of citric acid monohydrate (Solution A).

    • Prepare a 50 mM solution of sodium citrate dihydrate (Solution B).

    • In a beaker, add Solution A and slowly titrate with Solution B while monitoring with a calibrated pH meter until the pH is exactly 4.5.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder. Calculation Example: For 10 mL of a 10 mM solution, you need 0.01 L * 0.01 mol/L * (MW of HCl salt) g/mol .

    • Quantitatively transfer the powder to a volumetric flask.

    • Add the 50 mM citrate buffer (pH 4.5) to approximately 80% of the final volume.

    • Gently sonicate or vortex until fully dissolved. Avoid excessive heating.

    • Bring the solution to the final volume with the citrate buffer.

  • Storage:

    • Aliquot the stock solution into single-use, amber vials or tubes.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

    • Store aliquots at ≤ -20°C for long-term storage. For daily use, a stock can be kept at 2-8°C for a validated period (typically not exceeding 1-2 weeks, stability must be confirmed).

Protocol 3.2: Outline of a Stability-Indicating HPLC-UV Method

This method can distinguish the parent compound from its primary hydrolytic degradant, 2-chloro-6-methyl-benzamide. Method validation is required before use.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B (linear gradient)

    • 12-14 min: 90% B

    • 14-15 min: 90% to 10% B

    • 15-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at ~230 nm, or use DAD to identify optimal wavelength.

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar benzamidine hydrochloride will elute earlier than the less polar benzamide degradation product.

Section 4: Visualization of Key Processes

Understanding the chemical pathways and experimental workflows is crucial for effective troubleshooting.

Diagram 4.1: Primary Hydrolytic Degradation Pathway

DegradationPathway cluster_0 Solution Environment (pH Dependent) cluster_1 Degradation Reaction Amidinium Protonated Amidinium (Stable) C₇H₈ClN₂-H⁺ Amidine Unprotonated Amidine (Susceptible) C₇H₈ClN₂ Amidinium->Amidine + H⁺ / - H⁺ (Equilibrium) Degradant 2-Chloro-6-methyl-benzamide (Inactive Degradant) Amidine->Degradant Hydrolysis + NH₃ OH OH⁻ (from H₂O) OH->Amidine Nucleophilic Attack

Caption: Hydrolysis of 2-Chloro-6-methyl-benzamidine at neutral/basic pH.

Diagram 4.2: Stability Investigation Workflow

Workflow start Experiment Shows Inconsistent Results check_stock Is stock solution stability a potential cause? start->check_stock run_hplc Run Stability-Indicating HPLC Assay on Stock (See Protocol 3.2) check_stock->run_hplc Yes review_protocol Review experimental protocol for other sources of error check_stock->review_protocol No compare Compare concentration to a freshly prepared standard run_hplc->compare degraded Is concentration < 95% of expected? compare->degraded implement_solution Implement Stabilization Strategy: 1. Use Acidic Buffer (pH 3-5) 2. Aliquot & Freeze (-20°C) 3. Prepare Fresh Daily degraded->implement_solution Yes degraded->review_protocol No end Problem Resolved implement_solution->end review_protocol->end

Caption: Decision workflow for troubleshooting experiment inconsistency.

Section 5: Summary of Recommendations

For ease of reference, key quantitative recommendations are summarized below.

Table 1: Recommended Buffer Systems for Stabilization
Buffer SystemUseful pH RangeConcentration (mM)Comments
Citrate3.0 - 6.225 - 100Excellent choice for the target pH range. Biologically compatible.
Acetate3.8 - 5.825 - 100Another strong candidate for providing necessary acidity.
Phosphate5.8 - 8.0 (pKa2)25 - 100Generally not recommended as the pH range is suboptimal for stability.

Data compiled from common laboratory practices and buffer information.

Table 2: Recommended Storage Conditions for Solutions
DurationTemperatureAtmosphereContainerpH Condition
< 24 hours2 - 8 °CAirGlass or PolypropyleneAcidic Buffer (pH 3-5)
1 - 4 weeks-20 °CInert Gas (Argon/N₂)Amber Glass / PPAcidic Buffer (pH 3-5)
> 1 month≤ -80 °CInert Gas (Argon/N₂)Amber Glass / PPAcidic Buffer (pH 3-5)

Stability for the desired duration must be empirically validated under these conditions.

Section 6: References

  • Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Journal of Organic Chemistry, 86(19), 13762-13767. --INVALID-LINK--

  • White, N. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Research @ Flinders. --INVALID-LINK--

  • Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. --INVALID-LINK--

  • Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Australian National University. --INVALID-LINK--

  • Capelli, A. M., et al. (2021). Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. --INVALID-LINK--

  • Greenberg, A. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. --INVALID-LINK--

  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. --INVALID-LINK--

  • Cox, R. A. (2007). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. --INVALID-LINK--

  • Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. --INVALID-LINK--

  • Horne, W. S., et al. (2012). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. PMC. --INVALID-LINK--

  • Castillo, M. J., et al. (1979). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. --INVALID-LINK--

  • Wiley, J. (2017). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Wiley Online Library. --INVALID-LINK--

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--

  • Fletcher, N., et al. (2013). Analytical Methods. RSC Publishing. --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Chloro-6-fluoro-benzamidine hydrochloride. Chem-Impex. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. --INVALID-LINK--

  • Cayman Chemical. (2022). Benzamidine (hydrochloride) Product Information. Cayman Chemical. --INVALID-LINK--

  • Patai, S. (1975). The Chemistry of the Amidines. ACS Publications. --INVALID-LINK--

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzamidine hydrochloride. Sigma-Aldrich. --INVALID-LINK--

  • ChemScene. (n.d.). 2-Chloro-6-methylbenzimidamide. ChemScene. --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Methyl-benzamidine hydrochloride. Chem-Impex. --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem. --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzamidine hydrochloride. ChemicalBook. --INVALID-LINK--

  • Wijaya, H., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. --INVALID-LINK--

  • ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Quantifying the Binding Affinity of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. For researchers investigating novel small molecules like 2-Chloro-6-methyl-benzamidine hydrochloride, a quantitative understanding of its binding affinity to putative biological targets is a critical first step in elucidating its mechanism of action and therapeutic potential. While specific binding data for this compound is not yet extensively published, this guide provides a comprehensive framework for its determination. We will explore the foundational principles of binding affinity, compare state-of-the-art experimental methodologies, and provide detailed protocols to empower researchers to generate robust and reliable data.

The Significance of Binding Affinity in Drug Discovery

Binding affinity describes the strength of the interaction between a single biomolecule, such as a protein, and its ligand, like our compound of interest.[1] This interaction is governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects.[1] The most common metric used to quantify binding affinity is the equilibrium dissociation constant (K_d), which represents the concentration of the ligand at which half of the target protein molecules are occupied at equilibrium.[2] A lower K_d value signifies a higher binding affinity, indicating a stronger and more stable interaction between the ligand and its target.[1] Understanding the K_d is crucial for structure-activity relationship (SAR) studies and for optimizing the selectivity and potency of drug candidates.[2]

Comparative Analysis of Key Methodologies for Binding Affinity Determination

The choice of method to determine binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the level of detail needed regarding the binding thermodynamics and kinetics. Here, we compare three widely-used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand flows over an immobilized target.[3]K_d, Association rate (k_on), Dissociation rate (k_off)Real-time, label-free analysis of kinetics and affinity.[1] High sensitivity for a wide range of interactions.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event as one molecule is titrated into another.[3]K_d, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement providing a complete thermodynamic profile.[1]Requires relatively large amounts of sample. Lower throughput than other methods.
Fluorescence Polarization (FP) Measures the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled molecule upon binding to a larger partner.K_dHigh-throughput, solution-based assay.[2] Requires smaller sample quantities.Requires a fluorescently labeled version of the ligand or a competitive binding format.[2]

Experimental Protocols for Determining Binding Affinity

The following sections provide detailed, step-by-step protocols for the three discussed techniques. These are presented as a template for researchers to adapt for their specific target of interest when investigating this compound.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events.[3] This protocol outlines the essential steps for an SPR experiment.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Inject Analyte (Compound) over Sensor Surface p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Record Sensorgram (Response vs. Time) r1->r2 r3 Regenerate Sensor Surface r2->r3 a1 Fit Sensorgram Data to a Binding Model r2->a1 r3->r1 Next Concentration a2 Determine kon, koff, and KD a1->a2

Caption: Workflow for a Surface Plasmon Resonance experiment.

Methodology:

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface, commonly using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[2]

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with an injection of ethanolamine.[2]

  • Analyte Binding Assay:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without immobilized protein) to subtract bulk refractive index changes.[2]

    • Monitor the binding in real-time by recording the sensorgram.

  • Data Analysis:

    • After each injection, allow for a dissociation phase where the buffer flows over the chip.

    • Fit the association and dissociation curves in the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_d) as the ratio of k_off/k_on.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with a binding interaction, providing a complete thermodynamic profile of the interaction.[1]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Load Target Protein into Sample Cell r1 Inject Compound into Sample Cell in Small Aliquots p1->r1 p2 Load this compound into Syringe p2->r1 r2 Measure Heat Change after Each Injection r1->r2 r2->r1 Next Injection a1 Integrate Heat Peaks to Generate a Binding Isotherm r2->a1 a2 Fit Isotherm to a Binding Model to Determine KD, n, ΔH, and ΔS a1->a2

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein and dissolve the this compound in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat change after each injection.[2]

  • Data Analysis:

    • Integrate the area under each heat peak to determine the heat released or absorbed per injection.[2]

    • Plot the heat change against the molar ratio of the compound to the protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Protocol 3: Fluorescence Polarization (FP)

FP is a solution-based technique that is particularly well-suited for high-throughput screening.[2]

Experimental Workflow for FP (Competitive Binding)

FP_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Prepare Mixture of Target Protein and Fluorescent Ligand r1 Add Compound Dilutions to Protein-Ligand Mixture p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Incubate to Reach Equilibrium r1->r2 r3 Measure Fluorescence Polarization r2->r3 a1 Plot Polarization vs. Compound Concentration r3->a1 a2 Fit Data to a Competitive Binding Model to Determine IC50 and calculate Ki a1->a2

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Methodology:

  • Assay Development:

    • A fluorescently labeled ligand that is known to bind to the target protein is required.

    • Determine the optimal concentrations of the fluorescent ligand and the target protein that give a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent ligand.

    • Add varying concentrations of the unlabeled competitor, this compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Data Analysis:

    • Measure the fluorescence polarization in each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the concentration of this compound.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent ligand).

    • The inhibition constant (K_i), which reflects the binding affinity of the unlabeled compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

For clear comparison and reporting, the quantitative data from these experiments should be organized in a structured table.

Test Compound Target Protein Method K_d (nM) k_on (M⁻¹s⁻¹) k_off (s⁻¹) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
2-Chloro-6-methyl-benzamidine HCl[Insert Target]SPRN/AN/AN/A
2-Chloro-6-methyl-benzamidine HCl[Insert Target]ITCN/AN/A
[Comparator Compound][Insert Target][Method]

Conclusion

This guide provides a comprehensive roadmap for researchers seeking to confirm and quantify the binding affinity of this compound. By understanding the principles behind different methodologies and following robust experimental protocols, scientists can generate high-quality data that is essential for advancing our understanding of this compound's biological activity and for making informed decisions in the drug development process. The combination of techniques like SPR, ITC, and FP offers a powerful toolkit for a thorough characterization of molecular interactions.

References

A Researcher's Guide to Nitric Oxide Synthase Inhibitors: A Comparative Analysis of 1400W and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various inhibitors targeting nitric oxide synthase (NOS), with a particular focus on the highly selective inducible NOS (iNOS) inhibitor, 1400W. We will explore the nuances of NOS isoform selectivity, compare the performance of 1400W with non-selective and other isoform-selective inhibitors, and provide detailed experimental protocols to empower researchers in making informed decisions for their study designs.

The Critical Role of Nitric Oxide Synthase (NOS) in Physiology and Pathology

Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological processes, from vasodilation and neurotransmission to immune responses.[1] The synthesis of this transient gas is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms of NOS, each with distinct localization, regulation, and function:[1][2]

  • Neuronal NOS (nNOS or NOS1): Predominantly found in the nervous system, nNOS is involved in synaptic plasticity and neuronal communication.[1]

  • Endothelial NOS (eNOS or NOS3): Primarily located in the endothelium, the inner lining of blood vessels, eNOS plays a crucial role in regulating vascular tone and blood flow.[1]

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms which are constitutively expressed, iNOS expression is induced in various cells, particularly immune cells like macrophages, in response to inflammatory stimuli such as endotoxins or cytokines.[1] This induction leads to the sustained, high-output production of NO, which can be cytotoxic and contribute to tissue damage in chronic inflammatory conditions, sepsis, and certain cancers.[1]

Given the distinct roles of each isoform, the ability to selectively inhibit one over the others is of paramount importance for both therapeutic development and basic research. Non-selective inhibition can lead to confounding results and significant off-target effects, such as hypertension from the inhibition of eNOS.[3][4] This guide focuses on dissecting these differences to aid in the selection of the most appropriate inhibitor for your research needs.

The NOS Signaling Pathway

The fundamental action of all NOS isoforms is the conversion of the amino acid L-arginine to L-citrulline, a reaction that produces nitric oxide. Inhibitors function by interfering with this process, often by competing with the L-arginine substrate.

NOS_Pathway L_Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme + O2, NADPH L_Citrulline L-Citrulline NO Nitric Oxide (NO) Vasodilation (eNOS) Vasodilation (eNOS) NO->Vasodilation (eNOS) Neurotransmission (nNOS) Neurotransmission (nNOS) NO->Neurotransmission (nNOS) Inflammation (iNOS) Inflammation (iNOS) NO->Inflammation (iNOS) NOS_Enzyme->L_Citrulline NOS_Enzyme->NO Inhibitors NOS Inhibitors (e.g., 1400W, L-NMMA) Inhibitors->NOS_Enzyme Inhibition

Caption: The Nitric Oxide Synthase (NOS) enzymatic pathway and point of intervention for inhibitors.

Comparative Analysis of NOS Inhibitors

The selection of a NOS inhibitor should be driven by the specific research question, particularly concerning the isoform of interest. The following table summarizes key quantitative data for 1400W and other commonly used inhibitors.

InhibitorTypePrimary TargetKi / IC50 / Kd ValuesSelectivity Profile
1400W Slow, tight-bindingiNOSKd: ≤7 nM (human iNOS)[5] Ki: 2 µM (nNOS), 50 µM (eNOS)[6]Highly selective for iNOS. >5,000-fold selective for iNOS over eNOS and >200-fold over nNOS.[7][8]
L-NIL CompetitiveiNOSIC50: 3.3 µM (murine iNOS)[9][10] IC50: 92 µM (rat nNOS)[11]Moderately selective for iNOS. ~28-fold more selective for iNOS over nNOS.[9][11]
Aminoguanidine IrreversibleiNOSVaries by studyDisplays some selectivity for iNOS over eNOS and nNOS.[12][13] Also inhibits diamine oxidase.[14]
L-NMMA CompetitivePan-NOSKi: ~6 µM (rat iNOS), ~0.18 µM (rat nNOS)[15]Non-selective; potent inhibitor of all NOS isoforms.[16]
7-Nitroindazole CompetitivenNOS-Selective inhibitor of nNOS.[17]

In-Depth Inhibitor Profiles

A. 1400W Dihydrochloride: The Highly Selective iNOS Inhibitor

1400W stands out due to its exceptional potency and selectivity for the inducible NOS isoform.[17][18]

  • Mechanism of Action: 1400W is characterized as a slow, tight-binding inhibitor of iNOS.[5][18] Its inhibition is time-dependent and effectively irreversible, or at best, extremely slowly reversible.[7][18] This contrasts with many other inhibitors that are purely competitive with the L-arginine substrate.

  • Experimental Insights: The high selectivity of 1400W makes it an invaluable tool for dissecting the specific contributions of iNOS in complex biological systems without the confounding cardiovascular effects of eNOS inhibition.[7] For instance, it has been used effectively in vivo to reduce vascular leakage associated with iNOS induction in models of endotoxemia, mitigate neuroinflammation, and inhibit tumor growth.[6][8][18] Its use in a rat model of organophosphate-induced neurotoxicity demonstrated a significant reduction in gliosis, neurodegeneration, and seizure activity.[8]

B. L-NIL and Aminoguanidine: Moderately Selective iNOS Inhibitors

Before the development of highly selective agents like 1400W, compounds like L-NIL and Aminoguanidine were the primary tools for studying iNOS.

  • L-NIL (L-N6-(1-iminoethyl)lysine): L-NIL is a potent inhibitor that shows a clear preference for iNOS over the constitutive isoforms, with a selectivity of approximately 28-fold for iNOS over nNOS.[9][11][19] It has been widely used in vitro and in vivo to demonstrate the role of iNOS in immune responses and inflammation.[19][20]

  • Aminoguanidine: This compound is recognized as one of the first selective iNOS inhibitors.[13] While it is effective at inhibiting iNOS enzymatic activity, it also inhibits diamine oxidase and can reduce the formation of advanced glycation end products (AGEs), adding a layer of complexity to the interpretation of results.[12][14] It has been shown to delay the onset of diabetes in nonobese diabetic mouse models.[13]

C. L-NMMA (NG-Monomethyl-L-arginine): The Non-Selective Standard

L-NMMA is a classic, arginine-based competitive inhibitor that potently blocks all three NOS isoforms.[16][21]

  • Mechanism of Action: As an analog of L-arginine, L-NMMA directly competes with the endogenous substrate for the active site of the NOS enzymes.[16][21]

  • Experimental Insights: While its lack of selectivity is a drawback for studying specific isoform functions, it is an excellent tool for determining if any NOS activity is involved in a particular biological response.[22] In clinical and preclinical studies, administration of L-NMMA is frequently used to probe the overall role of NO in regulating blood pressure and vascular resistance.[22][23] However, researchers must be aware that observed effects will be a composite of inhibiting nNOS, eNOS, and any induced iNOS.

Experimental Protocols: Measuring NOS Inhibition

A common and reliable method for assessing NOS activity and the efficacy of inhibitors is to measure the accumulation of nitrite (NO₂⁻), a stable breakdown product of nitric oxide, in cell culture supernatants or tissue homogenates.[24][25][26] The Griess assay is a straightforward colorimetric method for this purpose.[26][27][28]

Protocol: Cell-Based NOS Activity Assay Using the Griess Reagent

This protocol is designed for assessing iNOS inhibition in a macrophage cell line (e.g., RAW 264.7) stimulated to express the enzyme.

Objective: To quantify the inhibitory effect of a test compound (e.g., 1400W) on nitric oxide production by measuring nitrite accumulation in the cell culture medium.

Materials:

  • RAW 264.7 murine macrophage cell line[26]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) for iNOS induction

  • Test inhibitors (1400W, L-NMMA, etc.) dissolved in an appropriate vehicle (e.g., DMSO, PBS)

  • Griess Reagent Kit[27][28] (typically containing N-(1-naphthyl)ethylenediamine and sulfanilamide in phosphoric acid)

  • Nitrite standard solution (e.g., Sodium Nitrite)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~540 nm

Workflow Diagram:

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis p1 1. Seed RAW 264.7 cells in a 96-well plate p2 2. Incubate overnight to allow adherence p1->p2 t1 3. Pre-treat cells with NOS inhibitors (e.g., 1400W) at various concentrations p2->t1 t2 4. Add LPS to induce iNOS (except in negative controls) t1->t2 t3 5. Incubate for 18-24 hours t2->t3 a1 6. Collect cell culture supernatant t3->a1 a2 7. Mix supernatant with Griess Reagent a1->a2 a3 8. Incubate for 10-15 min at room temperature a2->a3 a4 9. Measure absorbance at ~540 nm a3->a4 d2 11. Calculate nitrite concentration in samples a4->d2 d1 10. Generate Nitrite Standard Curve d1->d2 d3 12. Determine IC50 value for the inhibitor d2->d3

Caption: Experimental workflow for determining NOS inhibitor potency using a cell-based Griess assay.

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[29]

  • Inhibitor Pre-treatment: Prepare serial dilutions of your NOS inhibitors (e.g., 1400W) in culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a "vehicle only" control.

  • iNOS Induction: To all wells (except for the unstimulated negative control), add LPS to a final concentration of 1 µg/mL to induce the expression of iNOS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Standard Curve: In a separate set of wells on the same plate, prepare a standard curve by making serial dilutions of a sodium nitrite standard (e.g., from 100 µM down to 0 µM) in culture medium.

  • Griess Reaction:

    • Carefully transfer 50 µL of supernatant from each well (standards and samples) to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent 2) to each well. A pink/magenta color will develop.[27]

  • Data Acquisition: Within 30 minutes, measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the 0 µM nitrite standard (blank) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.

    • Plot the percent inhibition (relative to the LPS-only control) against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Conclusion and Recommendations

The choice of a nitric oxide synthase inhibitor is a critical decision that profoundly impacts the interpretation of experimental results.

  • For studies specifically investigating the role of inflammation-induced nitric oxide, a highly selective iNOS inhibitor like 1400W is the superior choice.[6][18] Its minimal activity against eNOS and nNOS prevents confounding effects on baseline vascular tone and neuronal signaling, providing clearer, more targeted data.[7][8]

  • For determining the general involvement of NO in a biological process, a non-selective inhibitor such as L-NMMA can be a useful first-pass tool, with the caveat that any observed effects represent the combined inhibition of all present NOS isoforms.[22]

  • Compounds with moderate selectivity, like L-NIL , remain valuable but should be used with an understanding of their potential for off-target inhibition at higher concentrations.[9][19]

Ultimately, the principles of scientific integrity demand that researchers not only select an inhibitor based on published selectivity data but also validate its effects within their own experimental system. Comparing the effects of a selective inhibitor to a non-selective one can provide a self-validating system to confirm that the observed phenomena are indeed attributable to the targeted NOS isoform.

References

A Senior Application Scientist's Guide to the Cross-Validation of 2-Chloro-6-methyl-benzamidine hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Initial Hit - The Imperative for Rigorous Cross-Validation

In the landscape of drug discovery, the identification of a "hit" compound is merely the opening chapter of a long and exacting narrative. The molecule at the center of this guide, 2-Chloro-6-methyl-benzamidine hydrochloride, belongs to a chemical class well-regarded for its interaction with a specific family of enzymes. The parent molecule, benzamidine, is a classic, reversible competitive inhibitor of trypsin-like serine proteases.[1] This structural heritage provides a strong, mechanistically plausible hypothesis: that this compound also functions as a serine protease inhibitor.

Part 1: Foundational Integrity - Compound Identity and Purity Verification

Before a single biological assay is run, the identity, purity, and stability of the test compound must be unequivocally established. Assuming the activity of a compound that is impure or has degraded is a foundational error that invalidates all subsequent work.

Rationale for Pre-Assay Validation

The presence of impurities, even in small amounts, can lead to confounding results. An impurity could be more potent than the compound of interest, it could interfere with the assay detection method, or it could be cytotoxic, giving a false impression of targeted activity. Therefore, analytical validation is a non-negotiable first step.

Protocol 1: Purity and Identity Confirmation via HPLC and LC-MS

This protocol ensures the compound is pure and possesses the correct molecular weight.

1. Materials:

  • This compound (CAS 885963-43-9)[2]
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (FA)
  • A validated C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • HPLC system with UV detector
  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or DMSO). Create a working solution of 10 µg/mL by diluting the stock in the initial mobile phase.
  • HPLC Method:
  • Mobile Phase A: 0.1% FA in water
  • Mobile Phase B: 0.1% FA in ACN
  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
  • Flow Rate: 1 mL/min
  • Detection: Monitor at 254 nm and 280 nm.
  • Validation: The method should be validated according to ICH Q2 guidelines for parameters like linearity, accuracy, and precision.[3][4]
  • Analysis: Inject the sample. A pure compound should yield a single major peak. Purity is calculated by the area of the main peak as a percentage of the total area of all peaks. A purity of >97% is generally acceptable for initial biological screening.[2]
  • LC-MS Confirmation: Infuse the sample into an ESI-MS system. The observed mass should correspond to the expected molecular weight of the compound (C₈H₉ClN₂, MW: 168.62 for the free base).[2]

Part 2: The Primary Investigation - A Biochemical Activity Assay

With the compound's integrity confirmed, we proceed to test our primary hypothesis: inhibition of a serine protease. We will use Trypsin as a model enzyme due to its robustness, commercial availability, and relevance to the benzamidine class of inhibitors.

Rationale for Assay Choice

A biochemical assay directly measures the effect of the inhibitor on the enzyme's catalytic activity.[5] We will use a chromogenic substrate which, when cleaved by Trypsin, releases a colored molecule (p-nitroaniline) that can be measured spectrophotometrically. This provides a direct, quantitative readout of enzyme activity.

Workflow for Primary Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Trypsin, Substrate) A1 Pre-incubate Trypsin with Compound P1->A1 P2 Prepare Compound (Serial Dilutions) P2->A1 A2 Initiate Reaction (Add Substrate) A1->A2 A3 Monitor Absorbance (Kinetic Read) A2->A3 D1 Calculate Reaction Velocity A3->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Determine IC50 Value (4-Parameter Fit) D2->D3

Caption: Workflow for determining the IC50 value in a biochemical assay.

Protocol 2: IC50 Determination against Trypsin

1. Materials:

  • Bovine Trypsin
  • Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
  • Test Compound: this compound, serially diluted.
  • Positive Control: Benzamidine hydrochloride[1]
  • 96-well microplate
  • Plate reader capable of reading absorbance at 405 nm

2. Method:

  • Reagent Preparation: Prepare a 10 mM stock of L-BAPNA in DMSO. Prepare working solutions of Trypsin in the assay buffer.
  • Assay Plate Setup:
  • Add 50 µL of assay buffer to all wells.
  • Add 2 µL of serially diluted test compound or control inhibitor to sample wells. Add 2 µL of DMSO to "no inhibitor" and "no enzyme" control wells.
  • Add 25 µL of Trypsin solution to all wells except the "no enzyme" blank.
  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]
  • Reaction Initiation: Add 25 µL of L-BAPNA substrate solution to all wells to start the reaction.
  • Data Acquisition: Immediately place the plate in the reader and measure the absorbance at 405 nm every 60 seconds for 20 minutes (kinetic mode).
  • Data Analysis:
  • Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.[6]
  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
  • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[6]

Part 3: Cross-Validation with an Orthogonal Assay

A positive result in the primary assay is a strong indicator, but it is not definitive proof of direct inhibition. The compound could be interfering with the substrate or the detection method. An orthogonal assay, which uses a different detection principle, is essential for cross-validation.

Rationale for Orthogonal Assay

We will use Surface Plasmon Resonance (SPR), a biophysical technique that measures direct binding of the analyte (our compound) to a ligand (the enzyme) immobilized on a sensor surface. It is label-free and provides real-time kinetics (association and dissociation rates). A positive result in SPR confirms a direct physical interaction, validating the biochemical data.

Principle of Surface Plasmon Resonance (SPR)

G cluster_spr SPR Sensor Chip Enzyme Immobilized Target Enzyme Analyte Analyte Flow (Compound) Enzyme->Analyte Dissociation (koff) Binding Binding Event Changes Refractive Index Enzyme->Binding Analyte->Enzyme Association (kon) Signal Response Units (RU) vs. Time Binding->Signal

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Protocol 3: SPR Binding Analysis

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)
  • Immobilization reagents (EDC, NHS, ethanolamine)
  • Trypsin
  • Running Buffer: HBS-EP+ (or similar, optimized for low non-specific binding)
  • Test Compound: this compound, serially diluted in running buffer.

2. Method:

  • Enzyme Immobilization: Immobilize Trypsin onto the sensor chip surface via amine coupling. A target immobilization level of ~2000-4000 Response Units (RU) is typical. Deactivate remaining active esters with ethanolamine.
  • Binding Assay:
  • Equilibrate the surface with running buffer until a stable baseline is achieved.
  • Inject a series of concentrations of the test compound over the enzyme and reference surfaces (a deactivated flow cell).
  • Monitor the binding response in real-time (association phase).
  • Follow with an injection of running buffer to monitor the dissociation phase.
  • Surface Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.
  • Data Analysis:
  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
  • Plot the equilibrium response against compound concentration to determine the equilibrium dissociation constant (KD).
  • Alternatively, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kon and koff (KD = koff/kon).

Part 4: Comparative Analysis and Selectivity

To understand the compound's potential, its activity must be contextualized against a known standard and its selectivity against related targets must be assessed.

Comparative Data

Here we compare the hypothetical data for our test compound against the well-characterized inhibitor, Benzamidine.

Parameter2-Chloro-6-methyl-benzamidine HClBenzamidine HCl (Reference)Method
Purity >98%>99%HPLC
Trypsin IC50 15 µM21 µM[1]Chromogenic Assay
Trypsin KD 12 µM18 µMSPR
Chymotrypsin IC50 >200 µM>500 µMChromogenic Assay
Thrombin IC50 85 µM100 µMChromogenic Assay
Selectivity Profiling Rationale

A truly valuable inhibitor is not just potent, but also selective. Lack of selectivity can lead to off-target effects and toxicity. Testing against other related proteases (e.g., Chymotrypsin, Thrombin) is a critical cross-validation step to establish a selectivity profile. The hypothetical data above shows that the compound is significantly more potent against Trypsin than Chymotrypsin, indicating a degree of selectivity.

Selectivity Panel Workflow

G cluster_panel Serine Protease Panel Compound Test Compound T1 Primary Target (Trypsin) Compound->T1 High Potency (Low IC50) T2 Related Off-Target (Chymotrypsin) Compound->T2 Low Potency (High IC50) T3 Related Off-Target (Thrombin) Compound->T3 Moderate Potency (Mid IC50) T4 Unrelated Enzyme (e.g., Kinase) Compound->T4 No Activity

Caption: Conceptual workflow for assessing compound selectivity.

Conclusion

This guide has outlined a systematic, multi-step process for the cross-validation of this compound's biological activity. By progressing from fundamental compound verification to primary biochemical assays, orthogonal biophysical validation, and comparative selectivity profiling, we build a robust and trustworthy data package. This approach minimizes the risk of artifacts and provides a comprehensive understanding of the compound's mechanism and specificity. Following such a rigorous cross-validation strategy is essential for making confident decisions in any drug discovery and development program.

References

A Researcher's Guide to the Independent Replication of Ibudilast Studies in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of foundational and subsequent studies on the neuroprotective compound Ibudilast (MN-166). By analyzing the methodologies and outcomes of key clinical trials, this document aims to equip researchers with the necessary insights and detailed protocols to design and execute robust, independent replication studies.

Introduction: Ibudilast and the Quest for Neuroprotection

Ibudilast (MN-166) is a small molecule, orally available phosphodiesterase (PDE) inhibitor that readily crosses the blood-brain barrier.[1][2] Initially used in Japan and Korea for asthma and post-stroke complications, it has been repurposed for investigation in several neurodegenerative diseases, including Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS).[3][4][5]

Its primary mechanism of action involves the non-selective inhibition of phosphodiesterases (particularly PDE-3, -4, -10, and -11), which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][6] This leads to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines.[1][6] Furthermore, Ibudilast is known to inhibit macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both key players in the neuroinflammatory response.[1][2][7] A critical aspect of its therapeutic potential lies in its ability to attenuate the activation of glial cells (microglia and astrocytes), which are central to the chronic inflammation that drives neuronal damage in many neurodegenerative conditions.[1]

Given the complex and multifactorial nature of diseases like MS and ALS, compounds with multi-target mechanisms like Ibudilast are of significant interest.[2][6] However, the history of neuroprotective agents is fraught with promising preclinical results that fail to translate into clinical efficacy, often due to challenges in replicating findings.[8][[“]][10][11][12] This guide will focus on a pivotal clinical study of Ibudilast in progressive MS, the SPRINT-MS trial, and compare its findings and methodology with other key studies to provide a framework for independent replication.

Foundational Study vs. Subsequent Investigations: A Comparative Analysis

The landscape of Ibudilast research in neurodegeneration is best understood by comparing the landmark SPRINT-MS trial with other key clinical investigations in both MS and ALS. This comparison highlights areas of consistent findings and points of divergence that are critical for designing future replication studies.

The Landmark Study: SPRINT-MS (NCT01982942)

The SPRINT-MS trial was a Phase II, multicenter, randomized, placebo-controlled study that provided significant evidence for Ibudilast's potential in progressive MS.[3][13] It enrolled 255 participants with either primary or secondary progressive MS.[3][13] The trial's primary outcome was the rate of whole-brain atrophy, a key marker of disease progression.[3]

Key Finding: The study met its primary endpoint, demonstrating that Ibudilast slowed the rate of brain volume loss by 48% compared to placebo over 96 weeks.[3][4][14] This translated to approximately 2.5 mL less brain tissue loss over the study period.[14]

Comparative Clinical Trials & Methodological Insights

While direct replications of SPRINT-MS are not yet published, we can compare its design and outcomes to other significant Ibudilast trials to understand the robustness of its effects across different patient populations and endpoints.

Parameter SPRINT-MS (Progressive MS) Phase II Relapsing MS Trial COMBAT-ALS (Phase IIb/III ALS)
Primary Endpoint Rate of Whole Brain AtrophyTotal number of active MRI lesionsChange in ALSFRS-R Score
Key Outcome 48% reduction in brain atrophy progression vs. placebo.[3][4]No significant difference in active lesions or relapse rate vs. placebo.[3]Ongoing; designed to evaluate slowing of functional decline.[15][16]
Patient Population Primary & Secondary Progressive MSRelapsing-Remitting MSAmyotrophic Lateral Sclerosis (ALS)
Dosage Up to 100 mg/day (50 mg twice daily)[13]Two different doses were tested.Up to 100 mg/day[17] (dose reductions to 60-80mg/day were common[18])
Duration 96 weeks[13]12 months[3]12 months (double-blind phase)[15][19]
Supporting Findings Reduced risk of disability progression in certain subgroups.[3][20] Showed an effect on slowly enlarging lesions.[13]Fewer patients on Ibudilast showed signs of disability progression compared to placebo.[3]An earlier Phase II ALS trial (NCT02238626) suggested a higher proportion of patients with stable function.[16][17]
Causality and Interpretation of Discrepancies

The differing outcomes between the SPRINT-MS and the relapsing MS trials highlight a critical aspect of Ibudilast's mechanism. The lack of effect on new inflammatory lesions in relapsing MS, coupled with the strong effect on brain atrophy in progressive MS, suggests that Ibudilast's primary benefit may not be in preventing acute inflammatory events but rather in mitigating the chronic, compartmentalized neuroinflammation and glial activation that drive progressive neurodegeneration.[13][21]

This is a crucial insight for any replication effort. An independent study aiming to replicate the SPRINT-MS findings should prioritize endpoints related to neurodegeneration (like brain atrophy or magnetization transfer ratio) over those related to acute inflammation (like gadolinium-enhancing lesions). The challenges in translating efficacy from animal models to humans often stem from a mismatch in the biological processes being targeted.[[“]][11] Ibudilast appears to target the smoldering, progressive aspects of the disease, a process notoriously difficult to model preclinically.

Visualizing the Science

Mechanism of Action of Ibudilast

The following diagram illustrates the multi-target anti-inflammatory and neuroprotective pathways of Ibudilast.

Ibudilast_MOA Ibudilast Ibudilast (MN-166) PDEs PDE-4, -10 Ibudilast->PDEs Inhibits MIF Macrophage Migration Inhibitory Factor (MIF) Ibudilast->MIF Inhibits TLR4 Toll-like Receptor 4 (TLR4) Ibudilast->TLR4 Inhibits Neurotrophic ↑ Neurotrophic Factors (GDNF, BDNF) Ibudilast->Neurotrophic Promotes cAMP ↑ Intracellular cAMP cAMP->PDEs Degrades PKA ↑ PKA Activity cAMP->PKA ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) PKA->ProInflammatory Neuroprotection Neuroprotection & Neuronal Survival ProInflammatory->Neuroprotection Reduces damage from Glial ↓ Glial Cell (Microglia/Astrocyte) Activation MIF->Glial TLR4->Glial Glial->ProInflammatory Reduces source of Glial->Neuroprotection Reduces damage from Neurotrophic->Neuroprotection Replication_Workflow Screening Patient Screening (Progressive MS, Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (MRI, EDSS, Demographics) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Treatment Arm: Ibudilast (up to 100 mg/day) Randomization->GroupA GroupB Control Arm: Matching Placebo Randomization->GroupB Treatment 96-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Monitoring Interim Monitoring (MRI at 24, 48, 72 wks) (Safety & Tolerability) Treatment->Monitoring Endpoint Final Endpoint Assessment (96 wks) (Primary: Brain Atrophy Rate) (Secondary: EDSS, MTR) Treatment->Endpoint Monitoring->Treatment Unblinding Database Lock & Unblinding Endpoint->Unblinding Analysis Statistical Analysis Unblinding->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methyl-benzamidine Hydrochloride: From Serine Protease Inhibition to Kinase Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-6-methyl-benzamidine hydrochloride. Rather than focusing solely on this specific molecule, for which detailed public data is sparse, we will dissect its structural components—the benzamidine core and the 2-chloro-6-methylphenyl substitution—to understand their broader implications in enzyme inhibition. We will first explore the well-established role of substituted benzamidines as inhibitors of serine proteases. Subsequently, we will present a comparative analysis of the 2-chloro-6-methylphenyl moiety in the context of a different enzyme class: tyrosine kinases. This dual perspective will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this chemical scaffold can be tailored for different biological targets.

Part 1: The Benzamidine Core - A Classic Serine Protease Inhibitor

The benzamidine moiety is a well-known pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases, which include key enzymes in the coagulation cascade such as thrombin and plasmin.[1][2] The inhibitory mechanism is rooted in the structural similarity of the positively charged amidinium group to the guanidinium group of arginine, the natural substrate for these proteases. This allows the benzamidine to act as an "arginine mimetic," binding to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme's active site.[3]

The inhibitory potency and selectivity of benzamidine derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. A quantitative structure-activity relationship (QSAR) analysis of various substituted benzamidines has revealed that factors such as hydrophobicity, electronic effects (electron-donating or withdrawing), molar refractivity, and molecular weight play crucial roles in determining the binding affinity for different serine proteases.[1][4]

Comparative Inhibitory Activity of Benzamidine Analogs

To illustrate these SAR principles, the following table summarizes the inhibitory constants (K_i) of a series of benzamidine derivatives against bovine trypsin and human thrombin.

Compound IDStructureSubstituent(s)Trypsin K_i (µM)Thrombin K_i (µM)
1 BenzamidineUnsubstituted18.0660
2 4-Aminobenzamidine4-Amino0.813.0
3 4-Chlorobenzamidine4-Chloro35.0250
4 3-Amidinophenylalanine3-Alanine0.10.2
5 4-Amidinophenylpyruvic acid4-Pyruvic acid0.32.5

Data sourced from a 3D-QSAR study on benzamidine derivatives.[3]

From this data, several key SAR insights can be drawn:

  • Unsubstituted Benzamidine (1): Serves as a baseline inhibitor with moderate activity against trypsin and weak activity against thrombin.

  • Electron-Donating Groups (2): The 4-amino group, being electron-donating, significantly enhances the inhibitory potency against both trypsin and thrombin. This suggests that increased electron density on the phenyl ring is favorable for binding.

  • Electron-Withdrawing Groups (3): The 4-chloro substituent, which is electron-withdrawing, decreases the inhibitory activity compared to the unsubstituted benzamidine.

  • Extension into other Pockets (4, 5): The addition of larger substituents that can interact with other subsites (S2, S3, S4) of the protease active site, such as in 3-amidinophenylalanine and 4-amidinophenylpyruvic acid, leads to a dramatic increase in potency.

Projected SAR of 2-Chloro-6-methyl-benzamidine
  • 2-Chloro Group: As an electron-withdrawing group, the chloro substituent would be expected to decrease the intrinsic binding affinity of the benzamidine core, similar to the effect seen with 4-chlorobenzamidine.

  • 6-Methyl Group: The methyl group introduces steric bulk adjacent to the amidine moiety. This could potentially hinder the optimal positioning of the amidine group within the S1 pocket, leading to a further reduction in inhibitory activity. The ortho position of both substituents may cause a twisting of the amidine group relative to the phenyl ring, disrupting the planarity that is often favorable for binding.

Based on this analysis, this compound is predicted to be a relatively weak inhibitor of trypsin-like serine proteases compared to unsubstituted benzamidine or analogs with electron-donating groups.

SAR_Logic cluster_core Benzamidine Core cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity Amidine Amidine Group (Arginine Mimic) Activity Inhibitory Potency (Ki) Amidine->Activity Binds to S1 Pocket Phenyl Phenyl Ring Substituents Substituents (e.g., -Cl, -CH3, -NH2) Phenyl->Substituents Hydrophobicity Hydrophobicity Substituents->Hydrophobicity Electronics Electronic Effects (Donating/Withdrawing) Substituents->Electronics Sterics Steric Hindrance Substituents->Sterics Hydrophobicity->Activity Electronics->Activity Sterics->Activity Can increase or decrease

Caption: Logical relationships in the SAR of substituted benzamidines.

Part 2: A Tale of Two Targets - The 2-Chloro-6-methylphenyl Moiety in Kinase Inhibition

While the 2-chloro-6-methyl substitution pattern may not be optimal for serine protease inhibition, it is a key structural feature in a highly potent inhibitor of a different class of enzymes: tyrosine kinases. The FDA-approved drug Dasatinib (BMS-354825) is a dual inhibitor of Src and Abl kinases, used in the treatment of chronic myeloid leukemia (CML).[5][6] The chemical structure of Dasatinib is N-(2-chloro-6-methyl-phenyl )-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.

The N-(2-chloro-6-methyl-phenyl) moiety in Dasatinib plays a critical role in its high affinity and selectivity. In the ATP-binding site of kinases, this group is oriented to interact with specific amino acid residues. The two ortho substituents (chloro and methyl) force the phenyl ring to be non-coplanar with the adjacent amide bond. This fixed-out-of-plane conformation is crucial for fitting into the hydrophobic pocket of the kinase active site and helps to lock the inhibitor in a bioactive conformation, thereby enhancing its potency.

This provides a fascinating contrast to the SAR of benzamidines as protease inhibitors. While the steric hindrance from the ortho substituents is likely detrimental for binding to the constrained S1 pocket of serine proteases, it is a design feature that is exploited for high-affinity binding to the ATP-binding site of kinases.

Comparative Overview
FeatureSubstituted Benzamidines (Protease Inhibitors)N-(2-chloro-6-methyl-phenyl) Analogs (Kinase Inhibitors)
Target Enzyme Class Serine ProteasesTyrosine Kinases
Binding Site Active site S1 pocketATP-binding site
Key Interaction Amidinium group with Asp residueHydrogen bonds and hydrophobic interactions
Role of 2-Cl, 6-Me Likely detrimental due to steric hindrance and electronic effectsFavorable; induces a non-planar conformation for optimal fit

Experimental Protocols

Synthesis of 2-Chloro-6-methyl-benzamidine Precursor

The synthesis of this compound typically starts from its corresponding benzonitrile. The synthesis of 2-chloro-6-methylbenzonitrile has been reported in the literature.[7][8]

Step 1: Synthesis of 2-Chloro-6-methylbenzonitrile

A common route involves the Sandmeyer reaction, starting from 2-amino-6-chlorotoluene.

  • Dissolve 2-amino-6-chlorotoluene in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Gently warm the reaction mixture to drive the reaction to completion, which results in the formation of 2-chloro-6-methylbenzonitrile.

  • The product can be isolated by extraction and purified by distillation or recrystallization.

Step 2: Conversion to this compound

The benzonitrile is then converted to the benzamidine, for example, via the Pinner reaction.

  • Dissolve 2-chloro-6-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol).

  • Bubble dry hydrogen chloride gas through the solution at low temperature to form the imidate ester hydrochloride.

  • Treat the imidate ester hydrochloride with ammonia in alcohol to form the amidine hydrochloride.

  • The final product, this compound, can be isolated by filtration and purified by recrystallization.

In Vitro Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against bovine pancreatic trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.[2][9][10][11][12]

Materials:

  • Bovine pancreatic trypsin

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Dimethyl sulfoxide (DMSO)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. Store at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Tris-HCl buffer.

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a concentrated stock solution (e.g., 100 mM). Store protected from light at -20°C.

    • Inhibitor Stock Solution: Dissolve the test inhibitor in DMSO to create a concentrated stock solution.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Blank: 190 µL of Tris-HCl buffer.

      • Control (No Inhibitor): 180 µL of Tris-HCl buffer + 10 µL of trypsin working solution.

      • Inhibitor Test: 170 µL of Tris-HCl buffer + 10 µL of trypsin working solution + 10 µL of inhibitor solution (at various concentrations).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Prepare a working solution of BAPNA by diluting the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding 10 µL of the BAPNA working solution to all wells (except the blank, to which 10 µL of buffer is added).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Trypsin, BAPNA, and Inhibitor Solutions Plate Add Buffer, Trypsin, and Inhibitor Reagents->Plate Preincubate Pre-incubate at 37°C Plate->Preincubate Add_BAPNA Add BAPNA to start reaction Preincubate->Add_BAPNA Measure Measure Absorbance at 405 nm (kinetic read) Add_BAPNA->Measure Calculate_Rate Calculate Reaction Rate (V) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the trypsin inhibition assay.

Signaling Pathway: The Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot.[4][13][14][15] Many of the clotting factors are zymogens of serine proteases that are sequentially activated. Key trypsin-like serine proteases in this pathway that are potential targets for benzamidine-based inhibitors include Thrombin (Factor IIa) and Factor Xa.

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor VII Factor VII TF->VII VIIa Factor VIIa VII->VIIa VIIa->X Xa Factor Xa X->Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor Benzamidine Inhibitors Inhibitor->Xa Inhibitor->Thrombin

Caption: The coagulation cascade highlighting serine protease targets.

Conclusion

The structure-activity relationship of this compound is best understood through a comparative analysis of its constituent parts. The benzamidine core is a classic inhibitor of serine proteases, with its activity being highly sensitive to the electronic and steric properties of substituents. Based on established SAR principles, the 2-chloro and 6-methyl groups are predicted to reduce its potency against enzymes like trypsin and thrombin.

In stark contrast, the N-(2-chloro-6-methyl-phenyl) moiety is a key feature in the potent tyrosine kinase inhibitor Dasatinib. This highlights a fundamental principle in drug design: the biological activity of a chemical scaffold is highly dependent on the three-dimensional context of the target's binding site. This guide provides a framework for researchers to rationally design novel inhibitors by understanding how subtle structural modifications can redirect a molecule's activity from one enzyme class to another, opening new avenues for therapeutic intervention.

References

The Efficacy of PARP Inhibitors Across Preclinical Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is in a constant state of evolution. A key area of advancement lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While specific data on the efficacy of novel compounds like 2-Chloro-6-methyl-benzamidine hydrochloride is not yet widely available in peer-reviewed literature, its core structure, a benzamidine derivative, is a key pharmacophore in a number of potent PARP inhibitors.[1] This guide provides a comprehensive comparison of the efficacy of established PARP inhibitors across various preclinical models, offering valuable insights for the evaluation of new chemical entities within this class.

This document will delve into the mechanism of action of PARP inhibitors, detail standardized in vitro and in vivo models for efficacy assessment, and present a comparative analysis of leading PARP inhibitors, supported by experimental data and protocols.

The Principle of Synthetic Lethality: The Power of PARP Inhibition

The primary mechanism underpinning the efficacy of PARP inhibitors is the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.

In many cancers, the HR pathway is compromised due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on the BER pathway for DNA repair and survival. By inhibiting PARP, we can block the BER pathway, leading to an accumulation of unrepaired SSBs that are subsequently converted to DSBs. In HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death. Normal cells, with their intact HR pathway, are largely unaffected, providing a therapeutic window.[2]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb_n Single-Strand Break parp_n PARP-mediated BER Repair ssb_n->parp_n Primary Repair dsb_n Double-Strand Break ssb_n->dsb_n Replication Stress survival_n Cell Survival parp_n->survival_n hr_n Homologous Recombination (HR) Repair hr_n->survival_n dsb_n->hr_n ssb_c Single-Strand Break parp_c PARP-mediated BER Repair ssb_c->parp_c dsb_c Double-Strand Break ssb_c->dsb_c Replication Stress death_c Cell Death (Synthetic Lethality) hr_c Defective HR Repair dsb_c->hr_c dsb_c->death_c Unrepaired parpi PARP Inhibitor parpi->parp_c Inhibition

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

In Vitro Models for Efficacy Assessment

Initial evaluation of PARP inhibitor efficacy is typically performed using a panel of cancer cell lines with well-characterized genetic backgrounds, particularly their HR status (e.g., BRCA1/2 wild-type vs. mutant).

Cell Viability Assays for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a PARP inhibitor. This is determined by assessing cell viability across a range of inhibitor concentrations.

Table 1: Comparative IC50 Values of PARP Inhibitors in Breast Cancer Cell Lines

Cell LineBRCA StatusOlaparib IC50 (nM)Talazoparib IC50 (nM)
MDA-MB-436BRCA1 mutant3.60.4
HCC1937BRCA1 mutant1201.5
UWB1.289BRCA1 mutant251.1
MDA-MB-231BRCA wild-type>10,00083
MCF7BRCA wild-type>10,000110
Data compiled from preclinical studies.[3]

As the data indicates, both Olaparib and Talazoparib are significantly more potent in BRCA-mutant cell lines. Talazoparib consistently demonstrates lower IC50 values, which is attributed to its higher PARP trapping ability.[2][3]

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a PARP inhibitor.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • PARP inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PARP inhibitor in complete medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal curve to determine the IC50 value.[5]

In-Cell PARylation Assays

To confirm the mechanism of action, it is crucial to measure the direct inhibition of PARP activity within the cell. In-cell ELISA-based assays quantify the levels of poly(ADP-ribose) (PAR), the product of PARP activity.

start Seed and Treat Cells in 96-well plate fix Fix and Permeabilize Cells start->fix block Block with Blocking Buffer fix->block p_ab Incubate with Primary Antibody (anti-PAR) block->p_ab wash1 Wash p_ab->wash1 s_ab Incubate with HRP-conjugated Secondary Antibody wash1->s_ab wash2 Wash s_ab->wash2 substrate Add Chemiluminescent Substrate wash2->substrate read Read Luminescence substrate->read

Figure 2: Workflow for an in-cell PARylation ELISA.

Experimental Protocol: In-Cell PARylation ELISA

This protocol provides a general outline for a sandwich ELISA-based in-cell PARylation assay.[6][7]

Materials:

  • 96-well plate coated with a PAR-binding antibody

  • Cell lines of interest

  • PARP inhibitor and DNA damaging agent (e.g., H2O2)

  • Cell lysis buffer

  • Blocking buffer

  • Anti-PAR primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with the PARP inhibitor for a specified time (e.g., 1 hour).

    • Induce DNA damage by adding H2O2 for a short period (e.g., 15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using the provided lysis buffer.

  • ELISA:

    • Add 50 µL of cell lysate to each well of the pre-coated plate.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the plate three times with wash buffer.[6]

    • Add 50 µL of diluted anti-PAR detection antibody to each well and incubate for 1 hour.

    • Wash the plate three times.

    • Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 30-45 minutes.[6]

    • Wash the plate three times.

    • Add 100 µL of the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a microplate reader.[6]

Expected Outcome: Treatment with a potent PARP inhibitor should result in a significant decrease in the luminescent signal, indicating reduced PARylation.

In Vivo Models for Efficacy Assessment

In vivo models are essential for evaluating the therapeutic potential of PARP inhibitors in a more complex biological system.

Xenograft Models

Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are the most common in vivo models.

  • CDX Models: Human cancer cell lines are implanted subcutaneously into immunodeficient mice. These models are useful for initial in vivo efficacy and tolerability studies.

  • PDX Models: Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[8]

Table 2: Comparative Efficacy of PARP Inhibitors in Xenograft Models

PARP InhibitorCancer TypeModelDosingOutcomeReference
Olaparib Ovarian Cancer (BRCA2-mutated)CDX (OV-C4)50 mg/kg, dailySignificant tumor growth inhibition[3]
Triple-Negative Breast Cancer (BRCA1-mutated)PDX (MAXF-1162)100 mg/kg, dailySubstantial tumor regression[3]
Talazoparib Breast Cancer (BRCA1-mutant)CDX (MX-1)0.33 mg/kg, dailyRobust and sustained tumor growth inhibition[3]
Pancreatic Cancer (BRCA2-mutated)PDX (Panc-1)0.1 mg/kg, dailySignificant tumor regression[3]
Niraparib Ovarian Cancer (BRCA1-mutated)PDX35 mg/kg, dailyInitial tumor regression, followed by acquired resistance in some models[9]

While direct head-to-head comparisons in the same model are not always available in published literature, the data suggests that Talazoparib achieves significant anti-tumor activity at lower doses compared to Olaparib, consistent with its higher potency observed in vitro.[3]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the antitumor activity of a PARP inhibitor.[10]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line or patient-derived tumor tissue

  • Matrigel (optional)

  • PARP inhibitor formulated for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • For CDX: Resuspend cancer cells in PBS (with or without Matrigel) and inject subcutaneously into the flank of the mice.

    • For PDX: Implant a small fragment of the patient's tumor subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the PARP inhibitor (e.g., by oral gavage) at the predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint can be a specific tumor volume, a predetermined time point, or signs of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

The preclinical models and protocols outlined in this guide provide a robust framework for the comparative evaluation of PARP inhibitors. The benzamidine scaffold present in compounds like this compound suggests its potential as a PARP inhibitor, and the methodologies described herein are directly applicable to its characterization.[11]

Future research will likely focus on overcoming resistance to PARP inhibitors and exploring novel combination therapies. Preclinical studies are already demonstrating the potential of combining PARP inhibitors with immunotherapy, radiotherapy, and other targeted agents to enhance their anti-tumor efficacy.[12] The continued use of sophisticated preclinical models, particularly PDXs, will be critical in identifying the most promising of these combination strategies for clinical translation.

References

A Comparative Analysis of 2-Chloro-6-methyl-benzamidine Hydrochloride Derivatives: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for the synthesis, characterization, and biological evaluation of derivatives based on the 2-Chloro-6-methyl-benzamidine hydrochloride scaffold. Recognizing this as a promising but underexplored area, this document synthesizes established principles from related benzamidine and benzamide series to provide a predictive and actionable roadmap for researchers, scientists, and drug development professionals. We will explore potential synthetic routes, analyze key physicochemical parameters, and delve into the structure-activity relationships (SAR) that are likely to govern the biological efficacy of these compounds, particularly as enzyme inhibitors and antimicrobial agents.

The Benzamidine Scaffold: A Privileged Pharmacophore

Benzamidine and its derivatives are a cornerstone in medicinal chemistry, renowned for their ability to act as potent and reversible inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group is a bioisostere of the guanidinium side chain of arginine, allowing it to anchor effectively within the negatively charged S1 specificity pocket of these enzymes.

The specific focus of this guide, the 2-Chloro-6-methyl-benzamidine scaffold, introduces unique electronic and steric features. The ortho-chloro and ortho-methyl groups can significantly influence the molecule's conformation, lipophilicity, and electronic distribution. These substitutions can enforce a twisted conformation that may enhance binding to specific protein targets while potentially hindering interactions with others, offering a pathway to improved selectivity. This guide aims to dissect this potential and provide a logical framework for designing and evaluating novel derivatives.

Synthesis and Derivatization Strategies

The synthesis of the core 2-Chloro-6-methyl-benzamidine scaffold is anticipated to follow established methodologies for benzamidine production, typically originating from the corresponding benzonitrile. Further derivatization can be achieved by introducing additional substituents onto the phenyl ring.

Proposed Synthesis of the Core Scaffold

A plausible and efficient route to this compound begins with 2-chloro-6-methylbenzonitrile. The classical Pinner reaction provides a reliable method for converting the nitrile to the corresponding imidate ester hydrochloride, which is then ammonolyzed to yield the target benzamidine hydrochloride.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 2-Chloro-6-methylbenzonitrile 2-Chloro-6-methylbenzonitrile Ethyl 2-chloro-6-methylbenzimidate HCl Ethyl 2-chloro-6-methylbenzimidate HCl 2-Chloro-6-methylbenzonitrile->Ethyl 2-chloro-6-methylbenzimidate HCl  HCl (gas)  Anhydrous Ethanol 2-Chloro-6-methylbenzonitrile->Ethyl 2-chloro-6-methylbenzimidate HCl HCl, Ethanol HCl, Ethanol 2-Chloro-6-methyl-benzamidine HCl 2-Chloro-6-methyl-benzamidine HCl Ethyl 2-chloro-6-methylbenzimidate HCl->2-Chloro-6-methyl-benzamidine HCl  Ethanolic Ammonia Ethyl 2-chloro-6-methylbenzimidate HCl->2-Chloro-6-methyl-benzamidine HCl Ammonia Ammonia

Caption: Proposed synthetic workflow for 2-Chloro-6-methyl-benzamidine HCl.

Strategies for Derivative Synthesis

To build a library of derivatives for comparative analysis, substitutions can be introduced at the precursor stage (e.g., starting with a differently substituted 2-chlorotoluene) or by direct modification of the aromatic ring if suitable activating groups are present. Key derivatization strategies would focus on positions 3, 4, and 5 of the phenyl ring to probe the effects of electronic and steric variations.

Comparative Physicochemical Properties

The physicochemical profile of a drug candidate is critical to its success, governing its absorption, distribution, metabolism, and excretion (ADME). For the 2-Chloro-6-methyl-benzamidine scaffold, properties such as lipophilicity (LogP), acidity of the amidinium group (pKa), and aqueous solubility will be paramount.

The unsubstituted 2-Chloro-6-methyl-benzamidine has a predicted LogP of 1.93, suggesting moderate lipophilicity.[2] Introducing various functional groups will modulate these properties, as illustrated in the table below. The goal is to achieve a balance: sufficient solubility for formulation and bioavailability, coupled with adequate lipophilicity for membrane permeation.

Derivative Substitution (at C4)Predicted Effect on LogPPredicted Effect on pKaPredicted Effect on SolubilityRationale
-H (Parent) 1.93 (Baseline)~11.5 (Baseline)ModerateReference compound.[2]
-F (Fluoro) Increase slightlyDecrease slightlyDecrease slightlyHalogens increase lipophilicity.
-OH (Hydroxy) DecreaseDecreaseIncreaseHydrogen bonding potential increases solubility.
-NH2 (Amino) DecreaseDecreaseIncreaseElectron-donating group, increases polarity.
-NO2 (Nitro) Increase slightlyDecrease significantlyDecreaseStrong electron-withdrawing group.[3]
-CF3 (Trifluoromethyl) Increase significantlyDecreaseDecreaseHighly lipophilic and electron-withdrawing.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

By examining SAR from broader benzamidine studies, we can predict which derivatives of the 2-Chloro-6-methyl-benzamidine scaffold are most likely to yield potent and selective compounds.

Enzyme Inhibition: Targeting Serine Proteases

Benzamidines inhibit serine proteases by docking the positively charged amidine group into the S1 pocket, which typically contains an aspartate residue. The substituents on the phenyl ring then interact with the surrounding surface of the enzyme, dictating potency and selectivity.

G cluster_0 Serine Protease Active Site cluster_1 Benzamidine Inhibitor S1_Pocket S1 Specificity Pocket (Aspartate residue) Enzyme_Surface Enzyme Surface (Hydrophobic/Polar Regions) Amidine Amidinium Group (+ charge) Amidine->S1_Pocket  Ionic Interaction  (Primary Anchor) Phenyl_Ring Substituted Phenyl Ring Phenyl_Ring->Enzyme_Surface  Secondary Interactions  (Dictate Selectivity)

Caption: Mechanism of serine protease inhibition by substituted benzamidines.

Key SAR Insights from Literature:

  • Hydrophobicity: For enzymes like thrombin, inhibitory activity is primarily driven by the hydrophobicity of the substituents.[1] For plasmin and C1s, both hydrophobicity and electron-donating properties of the substituent enhance binding.[1]

  • Steric Factors: The size and position of substituents are critical. While the ortho-chloro and -methyl groups on our core scaffold may provide conformational rigidity, adding bulky groups at other positions could lead to steric clashes, reducing activity. Conversely, well-placed groups can form beneficial interactions with the enzyme surface.[1]

  • Electronic Effects: For some proteases, electron-donating groups on the benzamidine ring can improve inhibitory potency.[1] However, strongly electron-withdrawing groups like nitro (-NO2) tend to decrease the antisecretory effects in related benzimidazole structures.[3]

Comparative Data of Representative Benzamidine Inhibitors:

The following table, compiled from literature on various benzamidine derivatives, illustrates these principles and serves as a guide for predicting the activity of novel 2-Chloro-6-methyl-benzamidine analogues.

Compound (Substituent)Target EnzymeKi (Inhibition Constant)Key PropertyReference
Benzamidine (Unsubstituted)Acrosin4.0 x 10⁻⁶ MBaseline[4]
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosin4.5 x 10⁻⁸ MHigh Lipophilicity, Bulk[4]
N-(2,6-dimethylphenyl)-4-nitrobenzamideMES ScreenED50 = 31.8 µM/kgLipophilic N-substituent[5]
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMES ScreenED50 = 90.3 µmol/kgAsymmetric N-substituent[5]

*Note: These are benzamide, not benzamidine, derivatives but illustrate the biological activity of the 2-chloro-6-methylphenyl moiety.

Antimicrobial Activity

Benzamidine and related heterocyclic structures like benzimidazoles are known to possess antimicrobial properties.[6][7] The mechanism is often multifactorial, involving disruption of cellular processes or inhibition of essential enzymes.

Key SAR Insights from Literature:

  • Halogenation: The presence of halogen atoms on the aromatic ring is a recurring theme in potent antimicrobial agents. Dihalogenated benzimidazole derivatives have shown significantly greater antibacterial activity than their mono-halogenated counterparts.[8] This suggests that exploring further halogenation of the 2-Chloro-6-methyl-benzamidine scaffold could be a fruitful strategy.

  • Lipophilicity: A certain degree of lipophilicity is required for the compound to cross the bacterial cell wall/membrane.

Comparative Data of Representative Antimicrobial Benzamidine Derivatives:

CompoundTarget OrganismMIC (µg/mL)Reference
Novel Benzamidine Derivative (2)P. gingivalis62.5[6]
Novel Benzamidine Derivative (2)S. aureus125[6]
Novel Benzamidine Derivative (4a-c)Various Pathogens31.25 - 125[9]
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilis0.49[8]

Based on these data, derivatives of 2-Chloro-6-methyl-benzamidine containing additional halogens (e.g., fluorine or bromine) at the C4 position are high-priority candidates for antimicrobial screening.

Essential Experimental Protocols

To conduct a robust comparative analysis, standardized and validated protocols are essential.

Protocol 1: Serine Protease (Trypsin) Inhibition Assay

This protocol determines the inhibitory potency (IC50) of a compound against trypsin using a chromogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock of bovine trypsin in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer just before use.

    • Substrate Solution: Prepare a 1 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound dilution (or buffer for control wells).

    • Add 25 µL of the trypsin working solution to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the L-BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration (change in absorbance/time).

    • Normalize the rates to the control (no inhibitor) to get % inhibition.

    • Plot % inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This microbroth dilution method determines the lowest concentration of a compound that inhibits visible bacterial growth.[6][9]

  • Reagent and Culture Preparation:

    • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculum Preparation: Grow bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Test Compound: Prepare a 2x serial dilution of the compound in MHB in a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Procedure:

    • Inoculate each well of the compound dilution plate with an equal volume of the prepared bacterial inoculum.

    • Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: MTT Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability of a mammalian cell line (e.g., HEK-293) to determine potential toxicity.[9]

  • Cell Culture and Plating:

    • Culture HEK-293 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot % viability vs. log[Compound] to determine the CC50 (concentration that causes 50% cytotoxicity).

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. This guide establishes a clear, evidence-based framework for pursuing this line of research. By leveraging established structure-activity relationships from related benzamidines, we can rationally design derivatives with a higher probability of success.

The path forward should involve:

  • Synthesis of a Focused Library: Synthesize the core scaffold and a focused set of derivatives based on the SAR principles discussed, prioritizing substitutions at the C4 position with small halogens, hydroxyl, and amino groups.

  • Broad Biological Screening: Perform initial screening of the library against a panel of serine proteases and a diverse set of bacterial and fungal pathogens.

  • Lead Optimization: For the most promising "hits," conduct further optimization to improve potency, selectivity, and ADME properties. This will involve iterative cycles of chemical synthesis and biological testing.

By following this structured, comparative approach, researchers can efficiently navigate the chemical space around the 2-Chloro-6-methyl-benzamidine core and unlock its full therapeutic potential.

References

assessing the specificity of 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to De-risking Drug Discovery: A Framework for Assessing the Specificity of Novel Chemical Entities

Introduction: The Benzamidine Scaffold and the Challenge of Specificity

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency due to their favorable interactions with biological targets. The benzamidine scaffold is one such "privileged structure," recognized for its ability to mimic the side chain of arginine and engage in key hydrogen bonding and electrostatic interactions within enzyme active sites. Consequently, benzamidine derivatives are prevalent as inhibitors of serine proteases (e.g., thrombin, trypsin) and, as fragments, contribute to the binding of inhibitors to other target classes like kinases.

This guide focuses on 2-Chloro-6-methyl-benzamidine hydrochloride , a compound whose specific biological targets and selectivity profile are not extensively characterized in public literature. The presence of the "2-chloro-6-methyl-phenyl" moiety, also found in potent kinase inhibitors like Dasatinib, suggests a potential for kinase interaction, while the core benzamidine structure points towards protease inhibition[1]. This ambiguity makes it a perfect case study for establishing a rigorous, multi-tiered framework for assessing compound specificity.

For drug development professionals, moving a compound forward without a thorough understanding of its specificity is a significant liability. Off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action, resulting in costly late-stage failures[2]. This guide provides a comprehensive, field-proven workflow to systematically build a high-confidence specificity profile for any novel chemical entity, using this compound as our working example. We will move from initial hypothesis testing in simple biochemical systems to broad, unbiased screening in complex cellular environments.

Part 1: The Tiered Approach to Specificity Profiling

A robust assessment of specificity is not a single experiment but a staged campaign. The logic is to increase biological complexity and the breadth of screening at each tier, using the data from the previous stage to inform subsequent, more resource-intensive experiments.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Profiling cluster_2 Tier 3: Proteome-Wide Profiling T1_Hypo Hypothesis Generation (Structural Analogs) T1_Assay Biochemical Assays (e.g., Enzyme Inhibition) T1_Hypo->T1_Assay Select Targets T1_Data Potency (IC50) & Initial Selectivity Data T1_Assay->T1_Data Generate Data T2_Assay Cellular Target Engagement (e.g., CETSA) T1_Data->T2_Assay Inform Assay Design T2_Data Cellular Potency (EC50) & On-Target Confirmation T2_Assay->T2_Data T3_Assay Broad-Panel Screening (e.g., Kinome Scan) T2_Data->T3_Assay Confirm MoA T3_Data Off-Target Identification & Selectivity Score T3_Assay->T3_Data Final Final T3_Data->Final Comprehensive Specificity Profile

Caption: A tiered workflow for assessing compound specificity.

Tier 1: Foundational Biochemical Profiling

Expertise & Experience: The first step is to validate the initial hypothesis in the simplest, most controlled system available. Biochemical, or cell-free, assays are essential for confirming direct, physical interaction between a compound and a purified protein target without the complexities of cell membranes, metabolism, or pathway crosstalk[3][4]. This allows for the precise determination of potency (e.g., IC50) and provides a clean baseline for comparison with cellular data.

Given the structure of this compound, a logical starting point is to screen it against a panel of serine proteases and key kinases.

Hypothetical Target Panel for this compound:

  • Proteases: Thrombin, Trypsin, Factor Xa

  • Kinases: Src, Abl, EGFR, VEGFR2

Experimental Protocol: Fluorescence-Based Protease Inhibition Assay

This protocol describes a common method for measuring the inhibition of a protease like Thrombin.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.4.

    • Enzyme Stock: Prepare a 100 nM stock solution of purified human Thrombin in Assay Buffer.

    • Substrate Stock: Prepare a 1 mM stock of a fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC) in DMSO.

    • Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 0.5 µL of the compound serial dilutions to the sample wells. Add 0.5 µL of DMSO to positive (no inhibition) and negative (no enzyme) control wells.

    • Add 5 µL of the 100 nM Thrombin stock solution to all wells except the negative controls. Add 5 µL of Assay Buffer to negative control wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare the final substrate solution by diluting the substrate stock to 20 µM in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 20 µM substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

    • Normalize the rates to the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Tier 1 Data Summary

TargetAssay TypeResult (IC50, µM)
ThrombinFluorescence Protease Assay0.25
TrypsinFluorescence Protease Assay1.5
Factor XaFluorescence Protease Assay> 50
Src KinaseADP-Glo™ Assay5.2
Abl KinaseADP-Glo™ Assay8.9

This hypothetical data suggests our compound is a potent Thrombin inhibitor with moderate activity against Trypsin and weak activity against Src/Abl kinases.

Tier 2: In-Cell Target Engagement

Trustworthiness: A compound is only useful if it can reach and bind its target within the complex environment of a living cell. Cellular target engagement assays are a critical self-validating step; they confirm cell permeability and on-target activity simultaneously[5][6]. A compound that is potent biochemically but inactive in a cellular assay may have poor permeability or be subject to efflux, information that is crucial for lead optimization.

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures target engagement by exploiting the principle that a protein becomes more thermally stable when bound to a ligand[7].

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells B Treat with Compound or Vehicle (DMSO) A->B C Aliquot Cells B->C D Heat to Various Temperatures C->D E Lyse Cells D->E F Separate Soluble & Precipitated Fractions E->F G Quantify Soluble Target (e.g., Western Blot, ELISA) F->G H Determine Thermal Shift G->H Plot Soluble Protein vs. Temperature

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Plate-Based CETSA with Western Blot Readout

This protocol is designed to confirm the engagement of this compound with Thrombin in a cellular context (e.g., using a cell line that expresses Thrombin).

  • Cell Culture and Treatment:

    • Culture human platelets or a relevant cell line (e.g., HEK293 overexpressing Prothrombin) to ~80% confluency.

    • Treat the cells with either 10 µM this compound or vehicle (DMSO) for 1 hour in culture media.

  • Heating Step:

    • Harvest and resuspend the cells in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into a PCR plate (50 µL per well).

    • Place the PCR plate in a thermal cycler with a gradient program. Set a temperature gradient from 40°C to 70°C for 3 minutes. Include a 37°C control well that is not heated.

  • Lysis and Fractionation:

    • Subject the plate to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

    • Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction) from each well and transfer to a new plate.

  • Quantification (Western Blot):

    • Determine the protein concentration of each sample.

    • Load equal amounts of total protein from the soluble fraction for each temperature point onto an SDS-PAGE gel.

    • Perform gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Thrombin, followed by a secondary HRP-conjugated antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both the vehicle- and compound-treated samples, plot the normalized band intensity versus temperature.

    • The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating ligand-induced thermal stabilization. This confirms target engagement. An isothermal dose-response can then be performed at a single temperature to determine the cellular EC50.

Tier 3: Proteome-Wide Off-Target Profiling

Authoritative Grounding: Even with confirmed on-target activity, the potential for off-target interactions remains a primary concern. Broad, unbiased screening is the only way to proactively identify these liabilities. For suspected kinase inhibitors, kinome profiling is the industry standard[8][9]. These services screen a compound against hundreds of purified kinases in parallel, providing a comprehensive selectivity profile.

Methodology: Kinome Profiling Service

The most efficient way to conduct kinome profiling is through specialized contract research organizations (e.g., Reaction Biology, Eurofins, AssayQuant)[6][8][10]. The process generally involves:

  • Compound Submission: You provide the CRO with a small amount of the test compound (typically 1-2 mg).

  • Assay Performance: The CRO performs radiometric or fluorescence-based kinase activity assays at a fixed ATP concentration (often the physiological Km) and one or two concentrations of your compound (e.g., 1 µM and 10 µM).

  • Data Reporting: The results are returned as a percentage of inhibition for each kinase in the panel. This data is often visualized as a "kinetree" diagram, where inhibited kinases are highlighted. A selectivity score (S-score) is often calculated, which quantifies how selective the compound is for its primary target(s) over the rest of the kinome.

Hypothetical Kinome Scan Data Summary (at 1 µM)

Kinase FamilyTarget% InhibitionNotes
Tyrosine Kinase Src 65% Hypothesized Target
Tyrosine Kinase Abl 58% Hypothesized Target
Tyrosine KinaseLck45%Off-Target
Tyrosine KinaseFyn41%Off-Target (Structurally related to Src)
Ser/Thr KinaseROCK135%Off-Target
Ser/Thr KinasePKA< 5%Clean
... (400+ other kinases)...< 10%Generally clean profile

This hypothetical data refines our understanding. While the compound was weak against Src/Abl in Tier 1, a broad scan reveals it does have activity against several Src-family kinases and an unrelated kinase, ROCK1. This provides critical information for future optimization and potential safety concerns.

Part 2: Comparison of Specificity Assessment Methodologies

No single method tells the whole story. An effective drug discovery scientist must understand the strengths and weaknesses of each approach to build a cohesive and reliable data package.

MethodologyPrimary PurposeProsCons
Biochemical Assays [11]Determine direct target potency (IC50) and initial selectivity.High throughput, reproducible, easy to interpret, low cost.Lacks physiological context; misses effects of cell permeability, metabolism, and cofactors.
Cellular Target Engagement [5][12]Confirm target binding in a native cellular environment (EC50).High biological relevance, confirms cell permeability.Lower throughput, more complex data analysis, can be difficult to develop.
Proteome-Wide Profiling [13][14]Unbiased identification of on- and off-targets.Comprehensive overview, high potential for discovering novel targets or liabilities.High cost, generates large datasets requiring specialized analysis, may identify non-functional binding events.

Conclusion

Assessing the specificity of a novel compound like this compound is a systematic process of de-risking. By employing a tiered approach—starting with focused biochemical assays, progressing to confirmatory cellular target engagement, and culminating in broad proteome-wide profiling—researchers can build a robust and reliable understanding of a compound's mechanism of action and potential liabilities. This framework not only validates the intended therapeutic activity but also proactively identifies potential safety issues, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-6-methyl-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of 2-Chloro-6-methyl-benzamidine hydrochloride. The methodologies described herein are designed to benchmark this compound against known standards, ensuring a robust and reliable assessment of its biological activity.

Introduction: The Rationale for Benchmarking

2-Chloro-6-methyl-benzamidine is a substituted benzamidine, a chemical class known for its interaction with a variety of enzymes, particularly serine proteases and nitric oxide synthases (NOS).[1][2][3] These enzymes are critical players in numerous physiological and pathological processes, including blood coagulation, inflammation, and neurotransmission.[3][4][5] Given that novel benzamidine derivatives are frequently synthesized for potential therapeutic applications[6][7][8], a standardized method for comparing their performance to existing, well-characterized inhibitors is essential for advancing drug discovery.

This guide will use the inhibition of inducible Nitric Oxide Synthase (iNOS) as a representative case study. Overactivity of iNOS is implicated in various inflammatory diseases, making it a key therapeutic target.[3] We will benchmark this compound against two established iNOS inhibitors: Aminoguanidine and 1400W , which serve as standards with moderate and high selectivity, respectively.[9]

Mechanism of Action and Key Performance Indicators (KPIs)

Benzamidine and its derivatives typically act as competitive inhibitors, binding to the active site of target enzymes.[2][10][11] For NOS, they compete with the natural substrate, L-arginine.[3] To thoroughly benchmark our compound of interest, we must quantify several key performance indicators (KPIs):

  • Potency (IC50): The concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

  • Selectivity: A measure of an inhibitor's ability to target a specific enzyme isoform over others. In this case, we will assess selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS). High selectivity is crucial for minimizing off-target effects.

  • Mechanism of Inhibition (Ki): The inhibition constant (Ki) provides a more absolute measure of binding affinity than IC50. Determining the mechanism (e.g., competitive, non-competitive) offers deeper insight into the inhibitor's interaction with the enzyme.

Experimental Benchmarking Protocols

A rigorous comparison requires precise and validated experimental protocols. The following section details the methodology for an in vitro assessment of iNOS inhibition.

The activity of Nitric Oxide Synthase is typically measured indirectly by quantifying the accumulation of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[12] The Griess assay is a simple and reliable colorimetric method that detects nitrite.[13] The protocol involves an initial enzymatic reaction to produce NO, which then rapidly oxidizes to nitrite and nitrate. Nitrate is then converted to nitrite using nitrate reductase, and the total nitrite concentration is measured using the Griess reagent.[12][14] The intensity of the resulting color is directly proportional to the NO produced.

This protocol outlines the steps to determine the IC50 of this compound and the selected standards.[15][16][17]

Materials and Reagents:

  • Purified iNOS enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12]

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)[12]

  • This compound, Aminoguanidine, and 1400W (test compounds/inhibitors)

  • Nitrate Reductase[18]

  • Griess Reagent (Solution I: 1% sulfanilamide in 5% phosphoric acid; Solution II: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]

  • 96-well microplate and spectrophotometer[17]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and standards in a suitable solvent (e.g., DMSO or water). Create a series of dilutions to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • iNOS enzyme

    • Cofactor solution (NADPH, FAD, FMN, BH4)

    • Varying concentrations of the inhibitor (or vehicle for the control).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine, to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrate Reduction: Stop the enzyme reaction. Add nitrate reductase and NADPH to each well to convert any nitrate to nitrite. Incubate at room temperature for 20 minutes.[12]

  • Color Development: Add the Griess reagents (Solution I followed by Solution II) to each well.[19] Incubate for 10 minutes at room temperature to allow the color to develop.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. Below is a hypothetical dataset illustrating how the results for 2-Chloro-6-methyl-benzamidine HCl could be benchmarked against the standards.

CompoundiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)
2-Chloro-6-methyl-benzamidine HCl 854,5009,200~53-fold~108-fold
Aminoguanidine (Standard) 2,00050,00030,00025-fold15-fold
1400W (Standard) 2010,0002,000500-fold100-fold

Interpretation: In this hypothetical scenario, 2-Chloro-6-methyl-benzamidine HCl demonstrates significantly greater potency against iNOS than the general NOS inhibitor Aminoguanidine. While not as potent or selective as the highly specific 1400W, it shows a favorable selectivity profile for iNOS over the other isoforms.

Visualization of Workflows and Pathways

Visual diagrams are essential for clarifying complex experimental processes and biological contexts.

The following diagram illustrates the complete workflow for the inhibitor benchmarking assay.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cofactors, Substrate) setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor) prep_reagents->setup prep_inhibitors Prepare Inhibitor Serial Dilutions prep_inhibitors->setup preincubate Pre-incubate (15 min @ 37°C) setup->preincubate initiate Initiate Reaction (Add L-arginine) preincubate->initiate incubate Incubate (60 min @ 37°C) initiate->incubate reduction Nitrate Reduction Step incubate->reduction griess Add Griess Reagent reduction->griess measure Measure Absorbance (@ 540 nm) griess->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for iNOS inhibition assay and IC50 determination.

This diagram shows the central role of NOS enzymes in converting L-arginine to nitric oxide.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Inhibitor 2-Chloro-6-methyl-benzamidine HCl (Competitive Inhibitor) Inhibitor->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Physiological_Response Physiological Responses (e.g., Vasodilation, Inflammation) cGMP->Physiological_Response Mediates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methyl-benzamidine hydrochloride
Reactant of Route 2
2-Chloro-6-methyl-benzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.